2-(((Tert-butoxy)carbonyl)amino)-2-cyclohexylacetic acid
Description
The exact mass of the compound tert-Butoxycarbonylamino-cyclohexyl-acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUXZIPXYDQFCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393627 | |
| Record name | N-Boc-2-Cyclohexyl-DL-glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35264-05-2 | |
| Record name | N-Boc-2-Cyclohexyl-DL-glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-cyclohexylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(((Tert-butoxy)carbonyl)amino)-2-cyclohexylacetic acid chemical properties
An In-Depth Technical Guide to 2-(((Tert-butoxy)carbonyl)amino)-2-cyclohexylacetic Acid
Introduction: A Keystone Building Block in Modern Chemistry
This compound, often referred to in literature and commercial catalogs by synonyms such as N-Boc-L-cyclohexylglycine or Boc-Chg-OH, is a non-natural amino acid derivative of significant interest to the scientific community.[1][2][3] Its structure, which combines a bulky, lipophilic cyclohexyl side chain with the acid-labile tert-butoxycarbonyl (Boc) protecting group, makes it a highly valuable building block.[][5] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, offering field-proven insights for researchers, scientists, and professionals in drug development. Its primary utility lies in peptide synthesis, where the unique steric and conformational constraints imposed by the cyclohexyl group can influence the structure and biological activity of novel peptides.[1] Furthermore, its application extends into medicinal chemistry for the development of small-molecule therapeutics.[1][]
Section 1: Core Physicochemical Properties
The physical and chemical characteristics of a compound are foundational to its application in research and development. N-Boc-cyclohexylglycine is typically supplied as a white to off-white powder or solid.[1] Its properties are well-documented across various chemical suppliers and databases, ensuring reliability and reproducibility in experimental settings.
Data Presentation: Summary of Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₃NO₄ | [1][2][6] |
| Molecular Weight | 257.33 g/mol | [2][6][7] |
| Appearance | White to off-white powder or lumps | [1] |
| Melting Point | ~83 °C | [2] |
| Solubility | Slightly soluble in water | [2][3] |
| Optical Rotation | [α]D²⁰ = -12.3 ± 2º (c=1 in MeOH) (for D-isomer) | [1] |
| Storage Conditions | 0-8 °C, in a well-sealed container | [1][2][3] |
| CAS Number | 109183-71-3 (L-isomer); 70491-05-3 (D-isomer) | [1][2] |
| XLogP3 | 2.9 | [2][6] |
Section 2: The Strategic Role of the Boc Protecting Group
The utility of this compound in multi-step synthesis is fundamentally enabled by the tert-butoxycarbonyl (Boc) group. This protecting group is a cornerstone of modern peptide chemistry, particularly in the Boc/Bzl strategy for Solid-Phase Peptide Synthesis (SPPS).[8][9]
Expertise & Experience: The Causality of Protection
The primary function of the Boc group is to temporarily block the nucleophilicity of the α-amino group.[5][9] This prevents the amino acid from undergoing unwanted side reactions, such as self-polymerization, during the activation and coupling of its carboxylic acid moiety to another amino group.[9]
The choice of the Boc group is strategic due to its unique chemical stability. It is robust and stable under a wide range of conditions, including the basic or neutral environments often required for peptide bond formation, yet it can be removed cleanly and efficiently under mild acidic conditions.[][5] This "orthogonality" is crucial, allowing for selective deprotection of the α-amino group without disturbing other acid-labile protecting groups that might be present on amino acid side chains.[5]
Mechanism of Boc Deprotection
The removal of the Boc group is typically accomplished using a moderately strong acid, most commonly trifluoroacetic acid (TFA).[5][8] The mechanism involves the protonation of the carbonyl oxygen of the Boc group. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a highly stable tert-butyl cation and a transient carbamic acid intermediate. This carbamic acid readily decarboxylates (loses CO₂) to yield the free, protonated amine, ready for the next coupling step.[8]
Mandatory Visualization: Boc Protection-Deprotection Cycle
Caption: Logical workflow of the Boc protection and deprotection cycle in SPPS.
Section 3: Synthesis and Purification Protocol
The synthesis of N-Boc-cyclohexylglycine is a standard procedure in organic chemistry, primarily involving the reaction of the free amino acid with di-tert-butyl dicarbonate ((Boc)₂O).[][10] This protocol is a self-validating system, where reaction progress can be monitored by techniques like Thin-Layer Chromatography (TLC).
Experimental Protocols: Step-by-Step Synthesis
Objective: To synthesize this compound from 2-amino-2-cyclohexylacetic acid.
Materials:
-
2-amino-2-cyclohexylacetic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Dioxane
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
1M Hydrochloric acid (HCl)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Workflow Diagram: Synthesis of N-Boc-cyclohexylglycine
Caption: Step-by-step workflow for the laboratory synthesis of the title compound.
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-amino-2-cyclohexylacetic acid in a 1:1 mixture of THF (or dioxane) and an aqueous solution of a base like sodium carbonate.[10] The base is crucial as it deprotonates the amino group, rendering it nucleophilic.
-
Boc-Anhydride Addition: Cool the solution in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in THF dropwise to the stirred mixture.[10] A slight molar excess of (Boc)₂O is typically used.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by TLC, observing the consumption of the starting amino acid.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.
-
Extraction: The remaining aqueous solution is washed with a non-polar solvent like pentane or hexane to remove unreacted (Boc)₂O and other non-polar impurities.[10] The aqueous layer, containing the sodium salt of the product, is then cooled in an ice bath and carefully acidified to a pH of ~2-3 using 1M HCl. This protonates the carboxylate, making the product soluble in organic solvents.
-
Isolation: The acidified aqueous layer is extracted multiple times with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.[10]
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography to afford the pure this compound.
Section 4: Key Applications in Research and Development
The unique structural features of N-Boc-cyclohexylglycine make it a versatile tool in several areas of chemical and biological research.
-
Peptide Synthesis: This is the most prominent application.[1][] The bulky cyclohexyl group is non-natural and provides steric hindrance that can be used to induce specific secondary structures (e.g., turns or helices) in synthetic peptides. This conformational restriction is a key strategy in designing peptides with enhanced biological activity, receptor selectivity, and improved stability against enzymatic degradation.[11][12]
-
Pharmaceutical and Medicinal Chemistry: The compound serves as a key intermediate in the synthesis of novel pharmaceuticals.[1][] The cyclohexyl moiety increases the lipophilicity of molecules, which can be advantageous for enhancing properties like cell membrane permeability and crossing the blood-brain barrier.[1] This makes it a valuable component in the design of therapeutics for neurological disorders.[1]
-
Neuroscience Research: It is used to create peptide-based tools and probes for studying receptor interactions and signaling pathways in the nervous system.[1]
Section 5: Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.
-
Hazard Identification: N-Boc-cyclohexylglycine is classified as a hazardous substance. According to safety data sheets, it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13]
-
Precautions for Safe Handling:
-
Storage Conditions:
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]
Conclusion
This compound is more than just a protected amino acid; it is a specialized chemical tool that provides chemists and drug developers with precise control over molecular architecture. Its combination of a lipophilic, conformationally-constraining side chain and a reliable, acid-labile protecting group makes it an indispensable component in the synthesis of complex peptides and pharmaceutical agents. A thorough understanding of its chemical properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for leveraging its full potential to drive innovation in science and medicine.
References
-
Chem-Impex. (n.d.). Boc-D-2-cyclohexylglycine. Retrieved from [Link]
- Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65–80.
-
SpringerLink. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Versatility of Boc-Protected Amino Acids in Chemical Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). (2S)-2-(((tert-Butoxy)carbonyl)amino-2-cycloheptylacetic acid. Retrieved from [Link]
-
PubChem. (n.d.). N-(tert-Butoxycarbonyl)-L-cyclohexylglycine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. N-Boc-2-cyclohexyl-L-glycine, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. nbinno.com [nbinno.com]
- 6. N-(tert-Butoxycarbonyl)-L-cyclohexylglycine | C13H23NO4 | CID 7004938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 12. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aksci.com [aksci.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
A Senior Application Scientist's Technical Guide to N-Boc-Cyclohexyl-Glycine: Synthesis, Characterization, and Application
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-Butoxycarbonyl-cyclohexyl-glycine (Boc-Chg-OH) is a non-canonical, sterically hindered amino acid derivative of significant interest in medicinal chemistry and peptide science. Its bulky cyclohexyl side chain imparts unique conformational constraints and increased lipophilicity to peptides, often leading to enhanced metabolic stability, receptor affinity, and cell permeability. This guide provides an in-depth technical overview of Boc-cyclohexyl-glycine, covering its chemical identity, stereospecific CAS numbers, physicochemical properties, a robust synthetic protocol, and comprehensive analytical methods for its unambiguous identification and quality control. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability for researchers in the field.
Chemical Identity and Physicochemical Properties
Boc-cyclohexyl-glycine is a chiral molecule and exists as two enantiomers, L-(S) and D-(R), as well as a racemic mixture. It is critical for researchers to use the correct stereoisomer for their specific application, as biological activity is often highly dependent on stereochemistry.
The compound is most commonly known by several synonyms, including Boc-Chg-OH, N-(tert-Butoxycarbonyl)-cyclohexylglycine, and (tert-Butoxycarbonylamino)-cyclohexyl-acetic acid.[1][2] The tert-Butoxycarbonyl (Boc) group is an acid-labile protecting group for the α-amino functionality, making it a cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).[3][4]
Key Identifiers and Properties:
| Property | L-Enantiomer (S) | D-Enantiomer (R) | Source(s) |
| CAS Number | 109183-71-3 | 70491-05-3 | [1][2] |
| Molecular Formula | C₁₃H₂₃NO₄ | C₁₃H₂₃NO₄ | [1][2] |
| Molecular Weight | 257.33 g/mol | 257.33 g/mol | [5] |
| Appearance | White to off-white powder | White to off-white powder or lumps | [1][2] |
| Melting Point | 94 - 96 °C | Not consistently reported | [1] |
| Optical Rotation | [a]²⁰D = +11 ± 2º (c=1.1 in MeOH) | [a]²⁰D = -12.3 ± 2º (c=1 in MeOH) | [1][2] |
| Purity (Typical) | ≥ 99% (HPLC/TLC) | ≥ 99% (HPLC/TLC) | [1][2] |
| IUPAC Name | (2S)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | (2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | [5][6] |
Molecular Structure:
The structure consists of a central glycine alpha-carbon bonded to a cyclohexyl ring, a carboxylic acid, an amine protected by a Boc group, and a hydrogen atom.
Caption: Chemical structure of N-Boc-cyclohexyl-glycine.
Synthesis and Manufacturing
The most common and industrially scalable method for synthesizing Boc-cyclohexyl-glycine involves the N-protection of the parent amino acid, cyclohexyl-glycine. This process leverages the high reactivity of di-tert-butyl dicarbonate ((Boc)₂O) with primary amines under basic conditions.
Causality in Synthesis:
-
Choice of Base: An inorganic base like sodium carbonate or sodium bicarbonate is used to deprotonate the amino group of the starting cyclohexyl-glycine.[7] This deprotonation is crucial as it transforms the ammonium salt into a free amine, which acts as a potent nucleophile.
-
Reaction with (Boc)₂O: The nucleophilic amine attacks one of the electrophilic carbonyl carbons of (Boc)₂O. This leads to the formation of a tetrahedral intermediate which then collapses, displacing a tert-butoxide group and forming the stable carbamate linkage of the Boc-protected product. The byproducts are tert-butanol and carbon dioxide, which are non-interfering and easily removed.
-
Solvent System: An aqueous-organic biphasic system (e.g., water-dioxane or water-THF) is often employed. The amino acid salt is soluble in the aqueous phase, while (Boc)₂O is soluble in the organic phase. The reaction occurs at the interface, and the basic conditions are maintained in the aqueous layer.
-
Workup and Purification: The workup is designed to remove unreacted reagents and byproducts. An initial extraction with a nonpolar solvent like n-hexane removes excess (Boc)₂O.[7] The aqueous layer is then acidified, which protonates the carboxylate group of the product, rendering it less water-soluble and allowing it to be extracted into an organic solvent like ethyl acetate.
Caption: General workflow for the synthesis of N-Boc-cyclohexyl-glycine.
Detailed Experimental Protocol: Synthesis of N-Boc-L-cyclohexyl-glycine
This protocol is a representative method adapted from standard procedures for N-Boc protection.[7]
-
Dissolution: In a reaction vessel equipped with a mechanical stirrer, dissolve 1.0 equivalent of L-cyclohexyl-glycine in a 1 M aqueous solution of sodium carbonate (2.2 equivalents). Stir until a clear solution is obtained.
-
Boc Protection: To the stirring solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in dioxane (or THF) dropwise over 30-60 minutes. Maintain the internal temperature between 20-30°C.
-
Reaction Monitoring: Allow the biphasic mixture to stir vigorously at room temperature for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by spotting a sample from the (acidified) aqueous layer and checking for the disappearance of the starting material.
-
Work-up - Impurity Removal: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer twice with n-hexane to remove unreacted (Boc)₂O and other non-polar impurities. Discard the organic (hexane) layers.
-
Work-up - Acidification: Cool the aqueous layer in an ice-water bath. Carefully acidify the solution to a pH of approximately 3 using 6M HCl. A white precipitate of the product should form.
-
Work-up - Product Extraction: Extract the acidified aqueous layer three times with ethyl acetate. The product will move into the organic phase.
-
Isolation and Drying: Combine the organic extracts and wash them with a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a white solid.
-
Purification (Optional): The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.
Spectroscopic and Analytical Characterization
Unambiguous identification and purity assessment are paramount. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a self-validating system for confirming the structure of the synthesized Boc-cyclohexyl-glycine.
¹H NMR Spectroscopy: Provides information on the number and connectivity of protons. The spectrum for Boc-cyclohexyl-glycine will show characteristic signals for the tert-butyl protons of the Boc group, the protons of the cyclohexyl ring, and the alpha-proton.
¹³C NMR Spectroscopy: Reveals the number of unique carbon environments in the molecule. Key signals include the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, and the carbons of the cyclohexyl ring.
Infrared (IR) Spectroscopy: Identifies characteristic functional groups. The spectrum will show strong absorption bands for the N-H stretch, C=O stretches of the carbamate and carboxylic acid, and C-H stretches of the aliphatic groups.[8]
Mass Spectrometry (MS): Confirms the molecular weight of the compound. Electrospray ionization (ESI) is commonly used, and the spectrum will typically show the [M-H]⁻ ion in negative mode or the [M+H]⁺ or [M+Na]⁺ ions in positive mode.
Summary of Characteristic Analytical Data:
| Technique | Characteristic Signal / Peak | Expected Value / Range | Rationale |
| ¹H NMR | tert-butyl (s, 9H) | ~1.4 ppm | 9 equivalent protons of the Boc group. |
| Cyclohexyl (m, 11H) | 1.0 - 2.0 ppm | Complex multiplet for the 11 protons on the cyclohexyl ring. | |
| Alpha-proton (d, 1H) | ~4.0 ppm | Proton on the alpha-carbon, split by the adjacent N-H proton. | |
| N-H (d, 1H) | ~5.0 ppm | Amide proton of the Boc group. | |
| ¹³C NMR | tert-butyl (CH₃) | ~28 ppm | 3 equivalent methyl carbons of the Boc group. |
| Cyclohexyl (CH, CH₂) | 25 - 42 ppm | Carbons of the cyclohexyl ring. | |
| Alpha-carbon (Cα) | ~60 ppm | The chiral center carbon.[9] | |
| tert-butyl (quaternary C) | ~80 ppm | Quaternary carbon of the Boc group. | |
| Carbonyl (Boc C=O) | ~156 ppm | Carbonyl carbon of the carbamate.[9] | |
| Carbonyl (Carboxyl C=O) | ~175 ppm | Carbonyl carbon of the carboxylic acid.[9] | |
| IR (cm⁻¹) | O-H stretch (acid) | 2500-3300 (broad) | Hydrogen-bonded O-H of the carboxylic acid. |
| N-H stretch (amide) | ~3300-3400 | N-H bond of the carbamate. | |
| C-H stretch (aliphatic) | 2850-2950 | C-H bonds of the cyclohexyl and Boc groups. | |
| C=O stretch (carbamate) | ~1710 | Carbonyl of the Boc protecting group.[8] | |
| C=O stretch (acid) | ~1695 | Carbonyl of the carboxylic acid.[8] | |
| Mass Spec | [M-H]⁻ (ESI-) | 256.15 m/z | Deprotonated molecule (C₁₃H₂₂NO₄⁻). |
| [M+Na]⁺ (ESI+) | 280.15 m/z | Molecule with sodium adduct (C₁₃H₂₃NO₄Na⁺). |
Note: Exact chemical shifts (ppm) and wavenumbers (cm⁻¹) can vary slightly depending on the solvent and instrument used.
Applications in Research and Drug Development
Boc-cyclohexyl-glycine is a valuable building block for modifying peptides and synthesizing small molecule therapeutics. Its incorporation is a strategic choice to modulate the physicochemical properties of a lead compound.
-
Peptide Synthesis: As a non-canonical amino acid, it is used to create peptidomimetics. The bulky, lipophilic cyclohexyl side chain can enhance the peptide's resistance to proteolytic degradation, increase its hydrophobicity to improve membrane permeability, and enforce specific secondary structures (e.g., turns or helices) that may be critical for binding to a biological target.[1][10] It serves as a valuable building block in the synthesis of peptides for pharmaceutical development.[1]
-
Drug Development: The cyclohexylglycine motif is found in various biologically active compounds. Its steric bulk can be used to probe the size and shape of receptor binding pockets, leading to improved potency and selectivity of drug candidates.[1] Researchers utilize Boc-cyclohexyl-glycine in the design of new therapeutics, particularly for neurological disorders.[1]
-
Chiral Building Block: The enantiomerically pure forms of Boc-cyclohexyl-glycine are versatile chiral synthons for the total synthesis of complex natural products and other chiral molecules.
Handling, Storage, and Safety
-
Storage: Boc-cyclohexyl-glycine should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. Recommended storage is at 0-8°C to ensure long-term stability.[1][2]
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound. Avoid inhalation of dust and direct contact with skin and eyes.
-
Safety: While not classified as acutely hazardous, it is good practice to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety and handling information.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. N-(tert-Butoxycarbonyl)-L-cyclohexylglycine | C13H23NO4 | CID 7004938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. BOC-D- -cyclohexylglycine, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Synthesis of Boc-Protected Unnatural Amino Acids
Abstract
Unnatural amino acids (UAAs) represent a cornerstone of modern medicinal chemistry and drug discovery, offering unparalleled opportunities to modulate the pharmacological properties of peptides and small molecules.[1][] Their incorporation can enhance metabolic stability, improve target affinity and selectivity, and introduce novel functionalities.[3][4] The tert-butyloxycarbonyl (Boc) protecting group is a vital tool in the synthesis of these valuable building blocks, prized for its stability under a wide range of reaction conditions and its facile, orthogonal removal under mild acidic conditions.[5][6] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core strategies for synthesizing Boc-protected unnatural amino acids. We will delve into the mechanistic underpinnings of key synthetic methodologies, provide field-proven experimental protocols, and offer insights into the practical considerations for purification and characterization.
The Strategic Importance of the Boc Group in UAA Synthesis
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for amines, a feature that has made it indispensable in organic synthesis, particularly in peptide chemistry.[7] Its strategic importance in the synthesis of unnatural amino acids stems from several key properties:
-
Robustness: The Boc group is stable to most nucleophiles, bases, and catalytic hydrogenation conditions, allowing for a wide range of chemical transformations to be performed on other parts of the amino acid scaffold without compromising the protected amine.[5][8]
-
Orthogonality: Its acid-lability provides orthogonality with other common protecting groups, such as the base-labile Fmoc group and the hydrogenolysis-cleavable Cbz group, enabling complex, multi-step synthetic strategies.[5]
-
Mild Deprotection: Removal of the Boc group is typically achieved with moderate acids like trifluoroacetic acid (TFA) in dichloromethane (DCM), conditions that are generally mild enough to avoid racemization of the chiral center and degradation of sensitive functional groups.[9][10]
The mechanism of Boc protection typically involves the reaction of the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[9] The deprotection proceeds via protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine.[9][10]
Workflow for Boc Protection and Deprotection
Caption: General workflow for Boc protection and deprotection of amino acids.
Core Synthetic Strategies for Unnatural Amino Acids
The synthesis of unnatural amino acids can be broadly categorized into several key strategies. The choice of method depends on the desired structure, stereochemistry, and the availability of starting materials.
The Strecker Synthesis: A Classic Approach
The Strecker synthesis, first reported in 1850, is a versatile method for preparing α-amino acids from aldehydes or ketones.[11][12] The reaction proceeds in two main steps: the formation of an α-aminonitrile, followed by hydrolysis to the corresponding amino acid.[13]
The classical Strecker synthesis yields a racemic mixture of amino acids.[11] However, modern variations have been developed that employ chiral auxiliaries or asymmetric catalysts to achieve high enantioselectivity.[14]
Mechanism of the Strecker Synthesis
-
Imine Formation: The aldehyde or ketone reacts with ammonia to form an imine.[12]
-
Cyanide Addition: A cyanide ion attacks the imine to form an α-aminonitrile.[12]
-
Hydrolysis: The nitrile is hydrolyzed under acidic or basic conditions to afford the α-amino acid.[13]
Caption: Simplified workflow of the Strecker amino acid synthesis.
The Schöllkopf Chiral Auxiliary Method
The Schöllkopf method is a powerful strategy for the asymmetric synthesis of α-amino acids.[15][16] It utilizes a chiral auxiliary, typically derived from the proteinogenic amino acid L-valine, to direct the stereoselective alkylation of a glycine enolate equivalent.[17]
Key Steps of the Schöllkopf Synthesis: [15]
-
Bis-lactim Ether Formation: A dipeptide of glycine and L-valine is cyclized to a diketopiperazine, which is then converted to a bis-lactim ether.
-
Diastereoselective Alkylation: The bis-lactim ether is deprotonated to form a planar carbanion. The bulky isopropyl group of the valine auxiliary sterically hinders one face of the carbanion, directing the incoming electrophile to the opposite face.
-
Hydrolysis: Mild acid hydrolysis cleaves the dipeptide, releasing the desired unnatural amino acid ester with high enantiomeric excess (typically >95% ee), along with the valine methyl ester auxiliary.
This method is highly versatile, as a wide range of electrophiles can be used to introduce diverse side chains.[17]
Caption: Workflow of the Schöllkopf asymmetric amino acid synthesis.
The Ugi Multicomponent Reaction
The Ugi four-component condensation (U-4CC) is a highly efficient one-pot reaction that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative.[18][19] This reaction is particularly valuable for generating libraries of peptidomimetics for drug discovery screening.[18] When an α-amino acid is used as the bifunctional component (providing both the amine and carboxylic acid), a Ugi 5-center-4-component reaction occurs, yielding 1,1'-iminodicarboxylic acid derivatives.[20]
Mechanism of the Ugi Reaction: [19]
-
Imine/Iminium Formation: The aldehyde and amine condense to form an imine or iminium ion.
-
Nitrilium Ion Formation: The isocyanide adds to the iminium ion.
-
Acyl Transfer: The carboxylic acid attacks the nitrilium intermediate, followed by an intramolecular acyl transfer (Mumm rearrangement) to yield the final product.
The Ugi reaction can also be performed in an intramolecular fashion, and the use of chiral auxiliaries can induce high diastereoselectivity.[21]
Synthesis of α,α-Disubstituted Amino Acids
α,α-Disubstituted amino acids are of significant interest as they introduce conformational constraints into peptides, often promoting helical secondary structures.[22][23] Their synthesis presents unique challenges due to the steric hindrance around the quaternary α-carbon.
Several methods have been developed for their synthesis, including:
-
Alkylation of α-Alkyl Azlactones: This involves the arylation of 4-alkyl azlactones with diaryliodonium salts.[24]
-
Nucleophilic Addition to α-Iminoesters: Chiral catalysts can mediate the enantioselective addition of nucleophiles, such as acetonitrile, to α-iminoesters.[25]
-
Stereodivergent α-Allylation: Dual copper/iridium catalysis allows for the stereodivergent α-allylation of aldimine esters, providing access to all four possible stereoisomers from the same starting materials.[26]
Enzymatic Resolution
Enzymatic resolution is a powerful and environmentally friendly method for obtaining enantiomerically pure amino acids.[] This technique takes advantage of the high stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture.
A common approach is the kinetic resolution of N-acyl amino acids using aminoacylases. The enzyme selectively hydrolyzes the N-acyl group of one enantiomer (typically the L-enantiomer), leaving the other enantiomer acylated. The resulting free amino acid and the acylated amino acid can then be separated based on their different physical and chemical properties.
Dynamic kinetic resolution (DKR) is an even more efficient variation where the undesired enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer.[28][29] This often involves the use of a racemase in conjunction with a stereoselective hydrolase.[28]
| Method | Key Features | Typical ee/d.e. | Advantages | Limitations |
| Strecker Synthesis | Aldehyde/ketone + NH₃ + CN⁻ | Racemic (classical); >90% ee (asymmetric) | Versatile, readily available starting materials.[11][13] | Use of toxic cyanide, racemic product in classical version.[14] |
| Schöllkopf Method | Chiral auxiliary (L-Valine derived) | >95% ee[15] | High enantioselectivity, wide scope of electrophiles.[17] | Stoichiometric use of chiral auxiliary, not atom-economical.[15] |
| Ugi Reaction | Multicomponent (aldehyde, amine, carboxylic acid, isocyanide) | Variable, can be high with chiral auxiliaries.[21] | High efficiency, combinatorial library synthesis.[18] | Product is an α-aminoacyl amide, requiring further steps for free amino acid. |
| Enzymatic Resolution | Stereoselective enzymes | >99% ee[] | High enantioselectivity, mild reaction conditions, environmentally friendly.[30] | Limited to specific substrates, requires enzyme screening and optimization. |
Experimental Protocols
General Protocol for Boc Protection of an Amino Acid
Materials:
-
Amino acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or triethylamine (TEA)
-
Dioxane, tetrahydrofuran (THF), or acetone
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Hydrochloric acid (1 M)
Procedure:
-
Dissolve the amino acid in an aqueous solution of the chosen base (e.g., 1 M NaOH).[9]
-
Add a solution of (Boc)₂O in an organic solvent (e.g., dioxane) to the amino acid solution at 0 °C.[9]
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Remove the organic solvent under reduced pressure.
-
Wash the aqueous layer with a nonpolar organic solvent like hexane to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1 M HCl.
-
Extract the product into ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the Boc-protected amino acid.
General Protocol for Boc Deprotection
Materials:
-
Boc-protected amino acid
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the Boc-protected amino acid in DCM.[9]
-
Add a solution of TFA in DCM (typically 25-50% v/v) to the reaction mixture at room temperature.[9]
-
Stir the reaction for 30-60 minutes. Monitor the reaction by TLC or LC-MS.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting amino acid TFA salt can be used directly or neutralized with a base (e.g., triethylamine or a mild ion-exchange resin) to obtain the free amino acid.
Purification and Characterization
Purification of Boc-protected amino acids is crucial to ensure high purity for subsequent synthetic steps. Common purification techniques include:
-
Recrystallization: This is often the most effective method for obtaining highly pure, crystalline material.[31] The choice of solvent system is critical and may require some optimization.
-
Column Chromatography: Silica gel chromatography can be used to separate the desired product from impurities. A typical eluent system is a gradient of methanol in dichloromethane or ethyl acetate in hexanes.
-
Acid-Base Extraction: The acidic nature of the carboxylic acid group allows for purification by extraction into a basic aqueous solution, followed by re-acidification and extraction back into an organic solvent.
Characterization of the final product should be performed to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the presence of the Boc group.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity and, with a chiral stationary phase, the enantiomeric excess.
-
Optical Rotation: To determine the specific rotation of a chiral compound.
Conclusion
The synthesis of Boc-protected unnatural amino acids is a dynamic and evolving field that is central to advancing drug discovery and chemical biology.[3][32] The methodologies discussed in this guide, from the classic Strecker synthesis to modern asymmetric catalytic approaches and enzymatic resolutions, provide a powerful toolkit for accessing a vast array of novel building blocks. A thorough understanding of the underlying mechanisms, careful execution of experimental protocols, and rigorous purification and characterization are paramount to success. As the demand for more sophisticated and effective therapeutics continues to grow, the ability to rationally design and synthesize these unique molecular entities will remain a critical skill for researchers in the pharmaceutical and life sciences.[4]
References
- Schöllkopf, U. (1981). Asymmetric Synthesis of Amino Acids via Bis-Lactim Ethers. Angewandte Chemie International Edition in English, 20(9), 798-808.
-
Oba, M. (2007). Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. Journal of Synthetic Organic Chemistry, Japan, 65(9), 896-906. [Link]
-
Komeda, H., & Asano, Y. (2003). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ε-Caprolactam Racemase. Applied and Environmental Microbiology, 69(10), 6126-6134. [Link]
-
Alajarín, R., et al. (2016). Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. The Journal of Organic Chemistry, 81(15), 6348-6358. [Link]
-
Wang, Y., et al. (2018). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry, 16(3), 393-397. [Link]
-
Oba, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Yakugaku Zasshi, 127(9), 1439-1450. [Link]
-
Wang, Z., et al. (2019). Stereodivergent Synthesis of α,α-Disubstituted α-Amino Acids via Synergistic Cu/Ir Catalysis. Journal of the American Chemical Society, 141(34), 13604-13612. [Link]
-
Zhang, W., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(3), 882-901. [Link]
-
The Daily Scientist. (2023). The Application of Non-Canonical Amino Acids in Drug Discovery. Retrieved from The Daily Scientist. [Link]
-
Sharma, K. K., et al. (2021). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 64(21), 15479-15524. [Link]
-
Sharma, K. K. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. SciSpace. [Link]
-
Saghyan, A., & Langer, P. (2017). Asymmetric Synthesis of Non-Proteinogenic Amino Acids. Wiley. [Link]
-
Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal. [Link]
-
Zhang, W., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(3), 882-901. [Link]
-
Riva, R., et al. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Molecules, 24(12), 2269. [Link]
-
Banfi, L., et al. (2004). A Novel Highly Selective Chiral Auxiliary for the Asymmetric Synthesis of l- and d-α-Amino Acid Derivatives via a Multicomponent Ugi Reaction. The Journal of Organic Chemistry, 69(14), 4689-4699. [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from Wikipedia. [Link]
-
da Silva, A. C., et al. (2018). Synthesis of α-amino-1,3-dicarbonyl compounds via Ugi flow chemistry reaction: access to functionalized 1,2,3-triazoles. Beilstein Journal of Organic Chemistry, 14, 2199-2207. [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from Total Synthesis. [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from Master Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from Chemistry Steps. [Link]
-
Komeda, H., & Asano, Y. (2003). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of -Amino- -Caprolactam Racemase. ResearchGate. [Link]
-
Yang, Z.-P., et al. (2021). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 143(23), 8614-8618. [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from Wikipedia. [Link]
-
Organic Chemistry Portal. (2021). Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Retrieved from Organic Chemistry Portal. [Link]
-
Strieth-Kalthoff, F., et al. (2024). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science, 15(17), 6293-6300. [Link]
-
Ager, D. J., & Fotheringham, I. G. (2001). Methods for the synthesis of unnatural amino acids. Current Opinion in Drug Discovery & Development, 4(6), 800-807. [Link]
-
Merck Index. (n.d.). Schöllkopf Bis-Lactim Amino Acid Synthesis. Retrieved from The Merck Index Online. [Link]
-
Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 107(11), 4737-4805. [Link]
-
Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from Master Organic Chemistry. [Link]
-
Professor Dave Explains. (2021, July 27). Strecker Amino Acid Synthesis [Video]. YouTube. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Versatility of Boc-Protected Amino Acids in Chemical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Coppola, G. M., et al. (2001). An Improved Large Scale Synthesis of the Schöllkopf Chiral Auxiliaries: (2R)- and (2S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine. Organic Process Research & Development, 5(1), 47-50. [Link]
-
Makowski, M., et al. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Journal of Peptide Science, 24(6-7), e3084. [Link]
-
Kumar, A., et al. (2020). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry, 44(4), 1369-1376. [Link]
-
Knight, J. R., & Rainier, J. D. (2012). Synthesis of Boc-protected bicycloproline. Organic Letters, 14(7), 1872-1875. [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2016). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Retrieved from Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. The Application of Non-Canonical Amino Acids in Drug Discovery [thedailyscientist.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. nbinno.com [nbinno.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 11. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. youtube.com [youtube.com]
- 15. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 16. The Schollkopf Chiral Auxiliaries | Product Guides | Biosynth [biosynth.com]
- 17. biosynth.com [biosynth.com]
- 18. Ugi Reaction [organic-chemistry.org]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides [jstage.jst.go.jp]
- 23. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. pubs.acs.org [pubs.acs.org]
- 28. journals.asm.org [journals.asm.org]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. benchchem.com [benchchem.com]
- 32. scispace.com [scispace.com]
An In-depth Technical Guide to N-Boc-L-cyclohexylglycine: Properties, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Boc-L-cyclohexylglycine in Modern Chemistry
N-Boc-L-cyclohexylglycine is a non-proteinogenic amino acid derivative that has garnered significant attention in the fields of medicinal chemistry and peptide science. As a crucial building block, its unique structural features, particularly the bulky cyclohexyl side chain, offer strategic advantages in the design of novel therapeutics. The tert-butyloxycarbonyl (Boc) protecting group allows for its seamless integration into standard peptide synthesis workflows, making it a versatile tool for modifying peptide structure and function. This guide provides a comprehensive overview of the physical and chemical properties of N-Boc-L-cyclohexylglycine, detailed experimental protocols for its synthesis and application, and an exploration of its role in enhancing the stability and bioactivity of peptides.
The incorporation of non-canonical amino acids like cyclohexylglycine is a powerful strategy for overcoming the inherent limitations of native peptides, such as poor stability against enzymatic degradation.[1] The cyclohexyl moiety imparts conformational rigidity and increased hydrophobicity, which can lead to improved receptor affinity and proteolytic resistance.[1] This makes N-Boc-L-cyclohexylglycine a valuable asset in the development of more robust and potent peptide-based drugs.
Core Physical and Chemical Properties
A thorough understanding of the physicochemical properties of N-Boc-L-cyclohexylglycine is essential for its effective use in research and development.
Structural and General Information
| Property | Value | Source(s) |
| Chemical Name | (2S)-2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid | [2] |
| Synonyms | Boc-L-Chg-OH, N-Boc-L-cyclohexylglycine | [2][3] |
| CAS Number | 109183-71-3 | [2][3] |
| Molecular Formula | C13H23NO4 | [2] |
| Molecular Weight | 257.33 g/mol | [2] |
| Appearance | White to off-white powder | [4] |
Physical Properties
| Property | Value | Source(s) |
| Melting Point | Not available | |
| Optical Rotation | [α]D +35.0° to +39.0° (c=1 in methanol) | |
| Solubility | Soluble in chloroform, dichloromethane, and DMSO.[5] Favorable solubility profile in common organic solvents used in peptide synthesis. | [5] |
| pKa | Not explicitly available in the literature; experimental determination is recommended for specific applications. |
Spectroscopic Data Analysis
Spectroscopic analysis is critical for the verification of the identity and purity of N-Boc-L-cyclohexylglycine.
¹H and ¹³C NMR Spectroscopy
While a specific spectrum for N-Boc-L-cyclohexylglycine was not found, related spectra for similar compounds can provide expected chemical shifts.[6][7][8] The ¹H NMR spectrum would be expected to show characteristic signals for the tert-butyl protons of the Boc group as a singlet, along with multiplets for the cyclohexyl ring protons and the α-proton. The ¹³C NMR would similarly display distinct signals for the carbonyl carbons, the quaternary carbon of the Boc group, and the carbons of the cyclohexyl ring.
FT-IR Spectroscopy
The FT-IR spectrum of N-Boc-L-cyclohexylglycine is expected to exhibit the following characteristic absorption bands:
-
N-H Stretching: A peak in the region of 3300-3500 cm⁻¹ corresponding to the amine N-H bond of the carbamate.
-
C-H Stretching: Peaks in the 2850-3000 cm⁻¹ range due to the C-H bonds of the cyclohexyl and tert-butyl groups.
-
C=O Stretching: A strong absorption band around 1700-1720 cm⁻¹ for the carbonyl group of the carboxylic acid and another strong band around 1680-1700 cm⁻¹ for the carbonyl of the Boc protecting group.
-
C-O Stretching: Bands in the 1000-1300 cm⁻¹ region corresponding to the C-O bonds of the carboxylic acid and the carbamate.
Chemical Properties and Reactivity
The chemical behavior of N-Boc-L-cyclohexylglycine is largely dictated by the Boc protecting group and the carboxylic acid functionality.
Stability
The Boc group is known for its stability under neutral and basic conditions, making it compatible with a wide range of reaction conditions used in multi-step synthesis.[] However, it is readily cleaved under acidic conditions.[] N-Boc-L-cyclohexylglycine should be stored in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[4] The incorporation of the cyclohexylglycine residue can enhance the stability of peptides against enzymatic degradation by proteases.[1][10][11][12][13]
Reactivity and Deprotection
The primary reaction of N-Boc-L-cyclohexylglycine in the context of peptide synthesis is the coupling of its carboxylic acid group to the N-terminus of a growing peptide chain. The Boc group prevents self-polymerization and is subsequently removed to allow for the next coupling step.
The deprotection of the Boc group is typically achieved using strong acids such as trifluoroacetic acid (TFA).[14][] The reaction proceeds via the formation of a stable tert-butyl cation, which is then quenched.
Caption: Boc deprotection workflow.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and application of N-Boc-L-cyclohexylglycine.
Synthesis of N-Boc-L-cyclohexylglycine
This protocol describes a general method for the Boc protection of L-cyclohexylglycine.[16][17]
Materials:
-
L-cyclohexylglycine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Dioxane
-
Water
-
Ethyl acetate
-
Hydrochloric acid (HCl) (2M)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend L-cyclohexylglycine (1.0 eq) in a mixture of water and THF (or dioxane).
-
Add sodium carbonate (2.0 eq) or sodium hydroxide to the suspension.
-
Add di-tert-butyl dicarbonate (1.5 eq) to the reaction mixture.
-
Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
If the reaction is incomplete, an additional portion of Boc₂O (0.3 eq) can be added.
-
Once the reaction is complete, acidify the mixture to pH ~2 with 2M HCl to hydrolyze any unreacted Boc₂O.
-
Extract the product with ethyl acetate (3 times).
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain N-Boc-L-cyclohexylglycine.
Caption: Synthesis of N-Boc-L-cyclohexylglycine.
Peptide Coupling using HBTU/HOBt
This protocol outlines the coupling of N-Boc-L-cyclohexylglycine to a resin-bound peptide using HBTU/HOBt activation.[18][19][20][21]
Materials:
-
N-Boc-L-cyclohexylglycine
-
Resin with a free N-terminal amine
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the resin in DMF.
-
In a separate vessel, dissolve N-Boc-L-cyclohexylglycine (2.0 eq based on resin substitution) in DMF.
-
Add HBTU (2.0 eq) and HOBt (2.0 eq) to the amino acid solution.
-
Add DIPEA (4.0 eq) to the activation mixture.
-
Add the activated amino acid solution to the resin.
-
Mix for 10-60 minutes. Monitor the reaction using the Kaiser test.
-
Once the reaction is complete (Kaiser test is negative), filter and wash the resin with DMF.
Caption: Peptide coupling workflow.
Safety and Handling
N-Boc-L-cyclohexylglycine is not considered a hazardous substance according to the 2012 OSHA Hazard Communication Standard.[4] However, standard laboratory safety practices should always be followed.
-
Personal Protective Equipment: Wear appropriate protective eyeglasses, gloves, and clothing to prevent skin and eye contact.[4][22][23]
-
Handling: Avoid dust formation and inhalation. Ensure adequate ventilation.[4][23]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]
-
In case of contact:
Conclusion
N-Boc-L-cyclohexylglycine is a valuable and versatile building block for chemists and drug development professionals. Its unique structural properties, combined with the reliable chemistry of the Boc protecting group, provide a powerful tool for the synthesis of modified peptides with enhanced stability and biological activity. The protocols and data presented in this guide offer a solid foundation for the successful application of N-Boc-L-cyclohexylglycine in innovative research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. N-(tert-Butoxycarbonyl)-L-cyclohexylglycine | C13H23NO4 | CID 7004938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. fishersci.com [fishersci.com]
- 5. N-Boc-DL-cyclohexylglycine | 35264-05-2 - Coompo [coompo.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. N-BOC-L-CYCLOHEXYLGLYCINOL(107202-39-1) 1H NMR spectrum [chemicalbook.com]
- 8. Boc-alpha-Cyclohexyl-D-glycine(70491-05-3) 1H NMR [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Advances in the stability challenges of bioactive peptides and improvement strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Encapsulation of bioactive peptides: a strategy to improve the stability, protect the nutraceutical bioactivity and support their food applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 16. Page loading... [guidechem.com]
- 17. benchchem.com [benchchem.com]
- 18. peptide.com [peptide.com]
- 19. researchgate.net [researchgate.net]
- 20. people.uniurb.it [people.uniurb.it]
- 21. peptide.com [peptide.com]
- 22. fishersci.com [fishersci.com]
- 23. peptide.com [peptide.com]
An In-Depth Technical Guide to the Molecular Weight of N-Boc-Cyclohexylglycine for Advanced Research Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 2-(((Tert-butoxy)carbonyl)amino)-2-cyclohexylacetic acid, a non-natural amino acid derivative pivotal in peptide synthesis and pharmaceutical development. Commonly known as N-Boc-cyclohexylglycine, its precise molecular weight is a cornerstone for accuracy and reproducibility in experimental design. This document moves beyond a simple statement of its molar mass to explore the theoretical basis, practical implications, and procedural applications of this fundamental physicochemical property. We will detail its calculation, its critical role in stoichiometry for peptide synthesis, and provide a validated protocol for laboratory use, ensuring that researchers can leverage this information with confidence and precision.
Introduction to N-Boc-Cyclohexylglycine: A Key Building Block
This compound is a synthetic amino acid derivative. It belongs to a class of compounds where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This strategic protection is essential in solid-phase peptide synthesis (SPPS), as it prevents the amino group from reacting out of turn, allowing for the controlled, sequential addition of amino acids to a growing peptide chain.[1][2]
The compound's distinctive cyclohexyl side chain imparts increased lipophilicity to peptides, a desirable characteristic that can enhance pharmacokinetic properties such as cell membrane permeability and metabolic stability.[2] This makes N-Boc-cyclohexylglycine and its stereoisomers (L and D forms) valuable building blocks in the design of novel peptide-based therapeutics, particularly those targeting neurological disorders or requiring improved bioavailability.[1][2] Given its role as a precise reactant, its molecular weight is not just a physical descriptor but a critical parameter for success in these advanced applications.
Physicochemical Properties and Molecular Weight
The accurate characterization of a chemical compound begins with its fundamental properties. For N-Boc-cyclohexylglycine, these data are crucial for everything from storage to complex reaction setups.
Summary of Key Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₃NO₄ | [1][2][3][4] |
| Average Molecular Weight | 257.33 g/mol | [3][4][5][6] |
| Monoisotopic Mass | 257.16270821 Da | [6] |
| Appearance | White to off-white powder or lumps | [1][2] |
| Melting Point | 83-96 °C (varies by isomer) | [2][3] |
| Solubility | Slightly soluble in water. Soluble in DMSO, corn oil, and other organic solvents. | [3][4] |
| Storage Conditions | 0-8°C, typically under inert atmosphere | [1][2] |
Understanding the Molecular Weight
The molecular weight of 257.33 g/mol is the average molecular mass, calculated by summing the atomic weights of all atoms in the molecule according to its molecular formula, C₁₃H₂₃NO₄.[3][6]
-
Carbon (C): 13 atoms × 12.011 u = 156.143 u
-
Hydrogen (H): 23 atoms × 1.008 u = 23.184 u
-
Nitrogen (N): 1 atom × 14.007 u = 14.007 u
-
Oxygen (O): 4 atoms × 15.999 u = 63.996 u
-
Total Average Molecular Weight: 156.143 + 23.184 + 14.007 + 63.996 = 257.33 u (or g/mol )
The monoisotopic mass (257.1627 Da) is the mass of the molecule calculated using the mass of the most abundant isotope of each element. This value is particularly critical in high-resolution mass spectrometry for the unambiguous identification of the compound.
Caption: Standard workflow for preparing a precise molar stock solution.
Conclusion
The molecular weight of this compound, 257.33 g/mol , is a fundamental constant that underpins its effective use in research and development. This guide has demonstrated that this value is not merely a number on a data sheet but a critical tool for ensuring stoichiometric accuracy, enabling the preparation of standardized reagents, and ultimately guaranteeing the validity and reproducibility of experimental outcomes. For scientists in peptide synthesis and drug discovery, a thorough understanding and correct application of this molecular weight are indispensable for advancing their work from the lab bench to potential therapeutic applications.
References
-
Echemi. (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclohexylaceticacid. Link
-
MedChemExpress. 2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid. Link
-
MedChemExpress. (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid - Product Data Sheet. Link
-
Chem-Impex. Boc-D-2-cyclohexylglycine. Link
-
Chem-Impex. Boc-L-2-cyclohexylglycine. Link
-
PubChem. N-(tert-Butoxycarbonyl)-L-cyclohexylglycine. Link
Sources
Introduction: The Structural Imperative of Boc-Cha-OH in Modern Drug Discovery
An In-depth Technical Guide to the Spectroscopic Analysis of Boc-Cha-OH
In the landscape of peptide chemistry and the development of novel therapeutics, non-proteinogenic amino acids serve as critical building blocks for creating peptidomimetics with enhanced stability, potency, and bioavailability. N-tert-Butoxycarbonyl-L-cyclohexylalanine (Boc-Cha-OH) is one such pivotal molecule. Its bulky, lipophilic cyclohexyl side chain offers unique conformational constraints compared to its aromatic analogue, phenylalanine, making it a valuable component in the synthesis of enzyme inhibitors, receptor ligands, and other bioactive peptides.
The absolute prerequisite for the successful incorporation of Boc-Cha-OH into a synthetic workflow is the unambiguous confirmation of its structure and purity. While various analytical techniques offer pieces of the puzzle, Nuclear Magnetic Resonance (NMR) spectroscopy remains the definitive, gold-standard method. It provides a complete atomic-level blueprint of the molecule, confirming the successful installation of the N-terminal Boc protecting group and the integrity of the cyclohexylalanine backbone.
This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectroscopic data for Boc-Cha-OH. It is designed for researchers and drug development professionals, offering not just the spectral data but also the underlying logic for experimental design and data interpretation, ensuring the highest degree of scientific integrity in your synthetic endeavors.
Molecular Structure and Atom Numbering
To ensure clarity in spectral assignment, the following standardized numbering scheme for Boc-Cha-OH will be utilized throughout this guide. Understanding this spatial relationship between atoms is fundamental to interpreting the resulting NMR data.
Caption: Atom numbering scheme for Boc-Cha-OH.
Experimental Protocol for NMR Spectroscopy
The acquisition of high-quality, reproducible NMR data is contingent upon a meticulous and well-justified experimental protocol. The following procedure is a self-validating system designed to ensure optimal results.
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of Boc-Cha-OH for structural verification.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of Boc-Cha-OH for ¹H NMR (or 20-25 mg for ¹³C NMR) and place it in a clean, dry vial.
-
Add approximately 0.7 mL of a suitable deuterated solvent. The choice of solvent is critical; deuterated chloroform (CDCl₃) is often preferred for its ability to solubilize many organic compounds and its simple residual peak. However, for observing the exchangeable N-H and COOH protons, deuterated dimethyl sulfoxide (DMSO-d₆) is superior as it forms hydrogen bonds, slowing down the proton exchange rate and resulting in sharper, more easily identifiable signals[1].
-
Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup & Calibration:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is particularly important for resolving the complex multiplets of the cyclohexyl group.[2]
-
Insert the sample into the spectrometer's probe.
-
Locking: The instrument "locks" onto the deuterium signal of the solvent. This step is crucial as it compensates for any magnetic field drift during the experiment, ensuring spectral stability.
-
Tuning and Matching: Adjust the probe to the specific sample, maximizing the efficiency of radiofrequency pulse transmission and signal detection.
-
Shimming: Optimize the homogeneity of the magnetic field across the sample volume. This is arguably the most critical step for obtaining sharp spectral lines and high resolution, allowing for the accurate measurement of chemical shifts and coupling constants.
-
-
Data Acquisition:
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument) is typically sufficient.[2]
-
Number of Scans: 16 to 64 scans are usually adequate, depending on the sample concentration.
-
Relaxation Delay: A delay of 1-2 seconds between scans allows for nearly complete relaxation of the protons, ensuring accurate signal integration.[2]
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[3]
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope (1.1%), a significantly higher number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[2]
-
Relaxation Delay: A 2-5 second delay is recommended to allow for the typically longer relaxation times of carbon nuclei, especially quaternary carbons.[2]
-
-
-
Data Processing:
-
Apply Fourier transformation to convert the time-domain signal (FID) into a frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the positive absorptive phase.
-
Apply baseline correction to obtain a flat spectral baseline.
-
Reference the spectrum. For CDCl₃, the residual solvent peak is set to δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C. For DMSO-d₆, the references are δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.[4][5]
-
Caption: Standard workflow for NMR spectroscopic analysis of Boc-Cha-OH.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum provides a quantitative map of all protons in the molecule. The chemical shift (δ) indicates the electronic environment of a proton, the integration value reveals the number of protons giving rise to the signal, and the multiplicity (splitting pattern) provides information about neighboring protons.
Table 1: Expected ¹H NMR Data for Boc-Cha-OH (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality & Field Insights |
| ~10-12 | Broad Singlet (br s) | 1H | COOH | The acidic proton of the carboxylic acid is highly deshielded. Its signal is often broad due to hydrogen bonding and chemical exchange. This peak may not be observed in methanol-d₄ due to rapid exchange with the solvent's deuterium. |
| ~5.0 | Doublet (d) | 1H | NH | The amide proton signal's position is solvent and concentration-dependent. The coupling to the α-proton (Cα-H) results in a doublet. |
| ~4.2-4.4 | Multiplet (m) | 1H | Cα-H | This proton is adjacent to the electron-withdrawing nitrogen and carbonyl group, shifting it downfield. It is coupled to both the NH proton and the two Cβ protons, resulting in a complex multiplet. |
| ~1.6-1.8 | Multiplet (m) | 2H | Cβ-H ₂ | These diastereotopic protons are adjacent to the chiral center (Cα) and the cyclohexyl ring. Their complex splitting pattern arises from coupling to Cα-H and Cγ-H. |
| 1.45 | Singlet (s) | 9H | C(CH ₃)₃ | This is the hallmark signal of the Boc protecting group.[6] The nine protons are chemically equivalent due to rapid rotation around the C-C bonds, resulting in a single, intense singlet in a characteristically uncrowded region of the spectrum. |
| ~0.9-1.8 | Broad Multiplet (m) | 11H | Cyclohexyl-H | The signals for the 11 protons on the cyclohexyl ring (Cγ-H and the five CH₂ groups) heavily overlap in a complex multiplet in the upfield aliphatic region.[7] Their specific chemical shifts are very similar, making individual assignment without 2D NMR techniques challenging. |
¹³C NMR Spectroscopic Data
The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule as a single peak. The chemical shift range is much wider than in ¹H NMR, providing excellent resolution.
Table 2: Expected ¹³C NMR Data for Boc-Cha-OH (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Causality & Field Insights |
| ~176 | C ' (COOH) | The carbonyl carbon of the carboxylic acid is the most deshielded carbon in the spectrum due to the strong electron-withdrawing effect of the two oxygen atoms.[3] |
| ~155 | C '' (N-C =O) | The carbamate carbonyl of the Boc group appears at a characteristic downfield position.[8] |
| ~80 | C q (O-C (CH₃)₃) | The quaternary carbon of the Boc group is attached to an oxygen atom, shifting it significantly downfield into this typical range. Its signal is often of lower intensity due to the lack of a Nuclear Overhauser Effect (NOE) enhancement and longer relaxation time.[9] |
| ~53 | C α | The alpha-carbon, being directly attached to the electronegative nitrogen atom, appears in this midrange. |
| ~40-42 | C β | The beta-carbon shift. |
| ~32-34 | C γ, C 2'/C6', C 3'/C5' | These four methylene carbons of the cyclohexyl ring are expected to have very similar electronic environments, leading to closely spaced or overlapping signals. |
| ~28.4 | C(C H₃)₃ | The three equivalent methyl carbons of the Boc group give rise to a single, typically intense signal in the aliphatic region. |
| ~26 | C 4' | The C4' carbon is the most remote from the amino acid backbone and is expected to be the most shielded of the cyclohexyl carbons. |
Conclusion: A Definitive Spectroscopic Signature
The combined ¹H and ¹³C NMR data provide a definitive spectroscopic fingerprint for Boc-Cha-OH. The characteristic singlet at ~1.45 ppm in the proton spectrum confirms the presence and integrity of the Boc group, while the distinct signals for the α-proton and the complex aliphatic multiplets verify the cyclohexylalanine core. The ¹³C spectrum corroborates this by showing the expected number of carbon signals in their respective chemical shift regions for the carbonyl, Boc, and aliphatic moieties. This comprehensive NMR analysis serves as an indispensable quality control checkpoint, ensuring the structural fidelity of this critical building block for advanced peptide synthesis and drug discovery.
References
-
Gao, H., Li, J., et al. (2014). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Royal Society of Chemistry. Available at: [Link]
-
Khoshnavazi, R., Bahrami, L., & Havasi, F. (2016). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Royal Society of Chemistry. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
ResearchGate. (n.d.). 1H-NMR spectrum of N-Boc glutamic acid. Available at: [Link]
-
Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Available at: [Link]
-
Webster, R. D., Jolliffe, K. A., & Fletcher, M. T. (2015). Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus. Journal of natural products, 78(4), 938–945. Available at: [Link]
-
PubChem. (n.d.). Tert-butoxycarbonylalanine. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR Spectroscopic Data for Compounds 1−4 (400 MHz and 100 MHz, resp, in CDCl3). Available at: [Link]
-
Gable, K. (2022). 13C NMR Chemical Shifts. Oregon State University. Available at: [Link]
-
University of Puget Sound. (n.d.). NMR Chemical Shifts. Available at: [Link]
-
Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Available at: [Link]
-
University of St. Thomas. (n.d.). 13C-NMR. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Table S1. The 1H NMR data of ILs. Available at: [Link]
-
Hiraga, Y., Chaki, S., Uyama, Y., & Niwayama, S. (2018). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. ResearchGate. Available at: [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. Available at: [Link]
-
SpectraBase. (n.d.). Boc-Pro-OH - Optional[1H NMR] - Spectrum. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Available at: [Link]
-
Millersville University. (n.d.). 13C NMR Chemical Shift Table. Available at: [Link]
-
University of California, Los Angeles. (n.d.). 13C NMR. Available at: [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Available at: [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Available at: [Link]
-
Goudreau, N., Weng, J. H., & Roques, B. P. (1994). Conformational analysis of CCK-B agonists using 1H-NMR and restrained molecular dynamics: comparison of biologically active Boc-Trp-(N-Me) Nle-Asp-Phe-NH2 and inactive Boc-Trp-(N-Me)Phe-Asp-Phe-NH2. Biopolymers, 34(2), 155–169. Available at: [Link]
-
ResearchGate. (n.d.). Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer. Available at: [Link]
Sources
- 1. Conformational analysis of CCK-B agonists using 1H-NMR and restrained molecular dynamics: comparison of biologically active Boc-Trp-(N-Me) Nle-Asp-Phe-NH2 and inactive Boc-Trp-(N-Me)Phe-Asp-Phe-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. kgroup.du.edu [kgroup.du.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Solubility of 2-(((Tert-butoxy)carbonyl)amino)-2-cyclohexylacetic acid in different solvents
This guide provides a comprehensive technical overview of the solubility of 2-(((tert-butoxy)carbonyl)amino)-2-cyclohexylacetic acid, hereafter referred to as N-Boc-Cyclohexyl-L-glycine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to facilitate a thorough understanding and application of this compound's solubility characteristics.
Introduction: The Significance of N-Boc-Cyclohexyl-L-glycine and Its Solubility
N-Boc-Cyclohexyl-L-glycine is a non-proteinogenic amino acid derivative that has garnered significant interest in medicinal chemistry and peptide synthesis. The presence of the bulky and hydrophobic cyclohexyl group on the side chain, combined with the tert-butyloxycarbonyl (Boc) protecting group, imparts unique conformational constraints and lipophilic character to peptides incorporating this residue. Understanding its solubility is paramount for its effective use, influencing everything from reaction kinetics in synthesis to the bioavailability of the final active pharmaceutical ingredient (API).[1][2]
Solubility is a critical physicochemical parameter that dictates the behavior of a compound in various solvent systems.[3] In the context of drug discovery and development, poor solubility can lead to challenges in formulation, inaccurate in-vitro assay results, and low bioavailability.[4] A comprehensive understanding of the solubility of N-Boc-Cyclohexyl-L-glycine in a range of solvents is therefore essential for its successful application.
Physicochemical Properties of N-Boc-Cyclohexyl-L-glycine
A foundational understanding of the physicochemical properties of N-Boc-Cyclohexyl-L-glycine is crucial for interpreting its solubility behavior. These properties provide insights into the intermolecular forces at play between the solute and various solvents.
| Property | Value | Reference(s) |
| Molecular Formula | C13H23NO4 | [5][6][7] |
| Molecular Weight | 257.33 g/mol | [5][6][7] |
| Appearance | White to off-white solid | [1] |
| Melting Point | Approximately 83°C | [7] |
| XLogP3 | 2.9 | [7] |
| pKa | (Estimated) ~4.5 (carboxylic acid) |
The positive XLogP3 value indicates a preference for lipophilic environments over aqueous media, a direct consequence of the cyclohexyl and tert-butyl groups. The carboxylic acid moiety provides a site for ionization, suggesting that the aqueous solubility will be highly dependent on pH.[4][8]
Quantitative and Qualitative Solubility Profile
While extensive quantitative solubility data for N-Boc-Cyclohexyl-L-glycine across a wide array of solvents is not broadly published, the available information and an understanding of its structure allow for a well-informed discussion of its expected solubility.
Aqueous Solubility:
Qualitative assessments consistently describe N-Boc-Cyclohexyl-L-glycine as "slightly soluble in water".[6][7] This is in line with its hydrophobic nature. The solubility in aqueous media is expected to be significantly influenced by pH. At pH values below its pKa, the carboxylic acid will be protonated, leading to lower solubility. Conversely, at pH values above its pKa, the carboxylate form will predominate, increasing its interaction with polar water molecules and thus enhancing solubility.[9][10]
Organic Solvent Solubility:
Given its structure, N-Boc-Cyclohexyl-L-glycine is anticipated to be soluble in a range of common organic solvents. Generally, Boc-protected amino acids exhibit good solubility in polar aprotic solvents and halogenated hydrocarbons.[11]
| Solvent System | Solubility | Reference(s) |
| 10% DMSO / 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (9.72 mM) | [5] |
| 10% DMSO / 90% corn oil | ≥ 2.5 mg/mL (9.72 mM) | [5] |
| Water | Slightly soluble | [6][7] |
| Dichloromethane (DCM) | Expected to be soluble | [11] |
| Dimethylformamide (DMF) | Expected to be soluble | [11] |
| Tetrahydrofuran (THF) | Expected to be soluble | [11] |
| Methanol | Expected to be soluble | |
| Ethanol | Expected to be soluble | |
| Acetone | Expected to be soluble |
Experimental Determination of Solubility: A Practical Approach
For research and development purposes, the empirical determination of solubility is often necessary. The following section outlines a detailed, best-practice protocol for determining the thermodynamic equilibrium solubility of N-Boc-Cyclohexyl-L-glycine.
The Shake-Flask Method: The Gold Standard
The saturation shake-flask method is widely regarded as the most reliable for determining equilibrium solubility.[12][13][14] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute.
Step-by-Step Protocol
Materials and Equipment:
-
N-Boc-Cyclohexyl-L-glycine (solid)
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, methanol, ethanol, acetonitrile)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Analytical balance
-
pH meter
Procedure:
-
Preparation: Add an excess amount of N-Boc-Cyclohexyl-L-glycine to a series of vials, each containing a known volume of the test solvent. A general guideline is to add enough solid so that a visible excess remains at the end of the experiment.[12]
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[14] It is advisable to take time points (e.g., 24, 48, 72 hours) to confirm that the concentration has reached a plateau.
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifuge the samples at a high speed.[14]
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. For further clarification, pass the aliquot through a 0.22 µm syringe filter.
-
Dilution: Immediately dilute the filtered sample with a suitable solvent (mobile phase is often a good choice) to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of N-Boc-Cyclohexyl-L-glycine. A calibration curve prepared from stock solutions of known concentrations should be used for accurate quantification.[12][14]
Workflow for Solubility Determination
Caption: Experimental workflow for determining equilibrium solubility.
Factors Influencing the Solubility of N-Boc-Cyclohexyl-L-glycine
Several factors can significantly impact the solubility of N-Boc-Cyclohexyl-L-glycine. A thorough understanding of these is crucial for accurate measurement and for its application in various experimental and formulation contexts.
The Role of pH
As an amino acid derivative with a carboxylic acid group, the pH of the aqueous medium is a critical determinant of solubility.[4] The relationship between pH, pKa, and solubility can be visualized as follows:
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 4. pharmatutor.org [pharmatutor.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. N-Boc-2-cyclohexyl-L-glycine, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. benchchem.com [benchchem.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. researchgate.net [researchgate.net]
- 14. who.int [who.int]
A Senior Application Scientist's Technical Guide to (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic Acid: From Sourcing to Strategic Application in Drug Development
Abstract: This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the procurement and application of (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid (Boc-D-Chg-OH). As a non-proteinogenic amino acid, this building block offers significant strategic advantages in the design of peptide and peptidomimetic therapeutics. This document provides a detailed overview of commercial suppliers, critical quality attributes for sourcing, and the mechanistic basis for its use in enhancing the pharmacological properties of drug candidates. A detailed, field-proven protocol for its incorporation via Boc-based solid-phase peptide synthesis (SPPS) is also presented, ensuring a self-validating system for its successful application.
Introduction: The Strategic Value of Non-Proteinogenic Amino Acids in Peptide Therapeutics
The therapeutic landscape is increasingly populated by peptide-based drugs, which offer a unique combination of high specificity and low toxicity.[1] However, native peptides often suffer from significant limitations, including poor metabolic stability and conformational flexibility, which can lead to rapid degradation and reduced efficacy. The incorporation of unnatural amino acids (UAAs) is a powerful and widely adopted strategy to overcome these hurdles.[2][3][4]
(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid, a derivative of D-cyclohexylglycine, is a prime example of a UAA that imparts significant advantages. Its bulky, hydrophobic cyclohexyl side chain provides steric shielding against enzymatic degradation and enforces specific conformational constraints on the peptide backbone.[5] This guide will elucidate the practical considerations for sourcing this valuable building block and provide the technical rationale for its strategic deployment in drug discovery programs.
Sourcing and Qualification of Commercial (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic Acid
The success of any synthesis campaign begins with high-quality starting materials. For peptide synthesis, the chemical and chiral purity of the amino acid building blocks is paramount. This section details the key considerations for selecting a reliable commercial supplier and outlines the critical quality attributes to scrutinize.
Major Commercial Suppliers
A number of reputable chemical suppliers offer (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid, often under synonyms such as Boc-D-Cyclohexylglycine or Boc-D-Chg-OH. Key suppliers include:
-
Sigma-Aldrich (Merck)
-
Chem-Impex International
-
J&K Scientific
-
BLDpharm
-
Creative Peptides
-
Parchem
It is crucial to note that while the product name may be consistent, specifications can vary between suppliers and even between lots from the same supplier.
Critical Quality Attributes and Supplier Validation
A robust supplier qualification process is essential. The following workflow diagram illustrates a systematic approach to selecting and validating a supplier for this critical raw material.
Caption: Workflow for the qualification and selection of a commercial supplier.
Comparative Specifications
The following table summarizes typical specifications for (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid from various commercial sources.
| Parameter | Typical Specification | Methodology | Importance in Drug Development |
| CAS Number | 70491-05-3 | - | Unambiguous identification of the chemical substance. |
| Molecular Formula | C₁₃H₂₃NO₄ | - | Confirms elemental composition. |
| Molecular Weight | 257.33 g/mol | - | Required for stoichiometric calculations in synthesis. |
| Appearance | White to off-white powder/solid | Visual | Initial indicator of purity; deviations may suggest contamination. |
| Purity (Assay) | ≥97% to ≥99% | HPLC, TLC, NMR | Ensures the absence of significant chemical impurities that could lead to side reactions or difficult purification. |
| Enantiomeric Purity | ≥98% e.e. (enantiomeric excess) | Chiral HPLC | CRITICAL: Ensures stereochemical integrity of the final peptide, which is directly linked to its biological activity and safety.[6][7] |
| Optical Rotation | [α]²⁰/D ~ -12.3° (c=1 in MeOH) | Polarimetry | A measure of chiral purity, though less precise than chiral HPLC.[8] |
| Identity | Conforms to structure | ¹H NMR, Mass Spec | Confirms the chemical structure of the compound. |
Deconstructing the Certificate of Analysis (CoA)
The Certificate of Analysis is a critical document that provides lot-specific quality control data. Researchers should never proceed without a CoA for their specific lot of material. Below is a table representing the data one would expect to find on a typical CoA for this compound.
| Test | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual |
| Purity (HPLC) | ≥99.0% | 99.75% | HPLC |
| ¹H NMR Spectrum | Consistent with structure | Conforms | NMR |
| Mass Spectrum | Consistent with structure | Conforms | ESI-MS |
| Enantiomeric Purity (Chiral HPLC) | ≥99.0% e.e. | 99.8% e.e. | Chiral HPLC |
| Water Content (Karl Fischer) | ≤0.5% | 0.15% | KF Titration |
| Melting Point | 94 - 96 °C | 95.1 °C | Melting Point Apparatus |
Application in Peptide Synthesis and Drug Discovery
The true value of (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid lies in the unique properties it confers upon a peptide sequence. The rationale for its use is grounded in enhancing the drug-like properties of the final molecule.
Mechanistic Impact on Peptide Structure and Function
The incorporation of a cyclohexylglycine residue, particularly the D-enantiomer, fundamentally alters a peptide's physicochemical profile in two critical ways:
-
Conformational Rigidity: The bulky cyclohexyl side chain restricts the rotational freedom of the peptide backbone, forcing it to adopt a more defined secondary structure. This pre-organization can significantly enhance binding affinity to a biological target by reducing the entropic penalty of binding.[5]
-
Proteolytic Resistance: A major failure mode for peptide drugs is rapid degradation by proteases. The cyclohexyl group acts as a "steric shield," hindering the approach of proteolytic enzymes to the adjacent peptide bonds. Furthermore, proteases are highly specific for L-amino acids, making peptides containing D-amino acids like D-cyclohexylglycine significantly less susceptible to enzymatic cleavage, thereby extending their in-vivo half-life.[5]
Caption: Impact of incorporating D-Cyclohexylglycine on peptide structure.
Precedent in Pharmaceutical Development
The strategic use of cyclohexylglycine derivatives is well-established in the synthesis of potent therapeutics.
-
Telaprevir (Hepatitis C Inhibitor): L-Cyclohexylglycine is a key intermediate in the synthesis of Telaprevir, a protease inhibitor formerly used for the treatment of Hepatitis C.[2][3][6] This underscores the value of the cyclohexylglycine scaffold in designing molecules that fit into the active sites of enzymes.
-
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: 4-Amino cyclohexylglycine analogues have been developed as extremely potent inhibitors of DPP-IV, a key target in the treatment of type 2 diabetes.[7] The cyclohexyl moiety is crucial for achieving high potency and selectivity.
These examples provide a strong, authoritative grounding for the use of Boc-D-Chg-OH as a building block in the design of novel therapeutics targeting a range of diseases.
Experimental Protocol: Incorporation via Boc-SPPS
This section provides a detailed, self-validating protocol for the incorporation of (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid into a peptide sequence using manual Boc-based Solid-Phase Peptide Synthesis (SPPS). The protocol assumes a 0.1 mmol synthesis scale.
Materials and Reagents
-
Merrifield or PAM resin
-
(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid (Boc-D-Chg-OH)
-
Other required Boc-protected amino acids
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Peptide synthesis vessel
-
Shaker
Step-by-Step Synthesis Cycle
The following workflow diagram outlines the key steps for a single coupling cycle in Boc-SPPS.
Caption: Step-by-step workflow for the incorporation of Boc-D-Chg-OH via Boc-SPPS.
Detailed Protocol Steps
-
Resin Swelling: Swell the resin (e.g., Merrifield resin, 0.5-1.0 mmol/g) in DCM for 1-2 hours in the synthesis vessel.
-
Boc Deprotection:
-
Wash the peptide-resin with DCM (3x).
-
Add a solution of 50% TFA in DCM (v/v) and agitate for 2 minutes. Drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc group.[9]
-
-
Washing: Drain the TFA solution and wash the peptide-resin thoroughly with DCM (3x), Isopropanol (2x), and DCM (3x) to remove residual acid.
-
Neutralization:
-
Wash the resin with DCM (2x).
-
Add a solution of 10% DIEA in DCM (v/v) and agitate for 2 minutes. Drain. Repeat this step. The free amine is now ready for coupling.[9]
-
Wash the resin with DCM (3x) and then DMF (3x) to prepare for the coupling step.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Boc-D-Chg-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution to begin pre-activation. Allow to stand for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Reaction Monitoring (Kaiser Test): Perform a Kaiser test on a small sample of the resin beads. A negative result (beads remain yellow) indicates a complete coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
Cycle Repetition: Repeat steps 2-7 for each amino acid in the peptide sequence.
Conclusion
(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid is a powerful tool for the modern peptide chemist and drug developer. Its strategic incorporation offers a field-proven method to enhance the stability and conformational rigidity of peptide therapeutics. By understanding the critical quality attributes for sourcing this building block and adhering to a robust synthetic protocol, researchers can effectively leverage its unique properties to design next-generation drug candidates with superior pharmacokinetic and pharmacodynamic profiles. The precedents set by its use in successful drug development programs, such as for Telaprevir and DPP-IV inhibitors, provide a strong rationale for its continued and expanded application.
References
-
Sharma, K., Rao, K., Sharma, A., Rathod, G. K., Aaghaz, S., Sehra, N., & Parmar, R. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link][2][5]
-
Ruijter, E., et al. (2013). A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions. Chemical Communications. [Link][3][6]
-
NINGBO INNO PHARMCHEM CO.,LTD. L-Cyclohexylglycine: A Versatile Amino Acid Derivative for Pharmaceutical and Chemical Synthesis. [Link][2]
-
Rosenquist, A., et al. (2006). 4-Amino cyclohexylglycine analogues as potent dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link][7][10]
-
GlobalRPH. (2025). Emerging and Approved Therapeutic Peptides: Mechanisms, Clinical Uses, Safety Profiles, and Regulatory Status Across Health Conditions. [Link][1]
-
aapptec. (2016). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link][9]
-
Sharma, K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. [Link][3]
-
Reddy, L. H., et al. (2023). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Analytical Methods. [Link][6]
-
Rosenquist, A., et al. (2006). 4-Amino cyclohexylglycine analogues as potent dipeptidyl peptidase IV inhibitors. PubMed. [Link]
-
Sharma, K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PubMed. [Link][2]
-
Ye, G., & Shin, I. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology. [Link]
Sources
- 1. globalrph.com [globalrph.com]
- 2. nbinno.com [nbinno.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. 4-Amino cyclohexylglycine analogues as potent dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclic Peptides as Therapeutic Agents and Biochemical Tools - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of tert-butoxycarbonylamino-cyclohexyl-acetic acid derivatives
An In-Depth Technical Guide to the Biological Activity of tert-Butoxycarbonylamino-cyclohexyl-acetic Acid Derivatives
Introduction: Unveiling a Versatile Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the identification and optimization of novel molecular scaffolds are paramount to addressing unmet medical needs. Among the myriad of chemical structures explored, amino acid derivatives hold a significant place due to their inherent chirality and their role as fundamental building blocks of life. This guide focuses on a specific, yet highly versatile class of these molecules: tert-butoxycarbonylamino-cyclohexyl-acetic acid derivatives .
These compounds, characterized by a central cyclohexyl ring, an acetic acid moiety, and a tert-butoxycarbonyl (Boc)-protected amine, represent a fascinating area of research. The cyclohexyl group provides a rigid, three-dimensional structure that can effectively probe the binding pockets of biological targets, while the acetic acid and protected amine functionalities offer handles for further chemical modification. The Boc protecting group is instrumental in synthetic strategies, allowing for controlled and site-selective reactions.
This technical guide, intended for researchers, medicinal chemists, and drug development professionals, will provide a comprehensive overview of the synthesis, biological activities, and therapeutic potential of tert-butoxycarbonylamino-cyclohexyl-acetic acid derivatives. We will delve into their emerging role as critical components in novel therapeutic modalities, explore their potential in various disease areas, and provide practical, field-proven insights into their experimental evaluation.
Part 1: Synthesis and Stereochemical Nuances
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For cyclohexyl derivatives, the stereochemistry of substituents on the ring (cis vs. trans) can dramatically alter their interaction with biological targets. Therefore, precise control over stereochemistry during synthesis is not merely an academic exercise but a critical determinant of therapeutic efficacy.
General Synthetic Strategies
The synthesis of tert-butoxycarbonylamino-cyclohexyl-acetic acid derivatives often starts from commercially available cyclohexanone or aminocyclohexane carboxylic acid precursors. A common approach involves the reductive amination of a cyclohexanone derivative, followed by protection of the resulting amine with a Boc group and subsequent elaboration of the acetic acid side chain.
One of the key challenges is the stereoselective synthesis of either the cis or trans isomer. For instance, the synthesis of trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid, an important building block for various active pharmaceutical ingredients, has been a subject of considerable research.[1] Methodologies employing chiral ligands and specific reducing agents have been developed to achieve high stereoselectivity.[1]
Experimental Protocol: Stereoselective Synthesis of a trans-Cyclohexyl Derivative
The following protocol is a representative example of a synthetic sequence that can be adapted to produce various trans-substituted derivatives. The rationale for each step is provided to illustrate the principles of synthetic design.
Objective: To synthesize a trans-4-(tert-butoxycarbonylamino)cyclohexyl acetic acid derivative.
Step 1: Reductive Amination of 4-Oxocyclohexane Carboxylate
-
Procedure: 4-Oxocyclohexane carboxylate is reacted with a chiral sulfinamide in the presence of a Lewis acid, such as titanium(IV) isopropoxide. This forms a chiral imine intermediate. Subsequent reduction with a mild reducing agent like sodium borohydride stereoselectively yields the trans-amino ester with high diastereomeric excess.
-
Causality: The use of a chiral auxiliary (the sulfinamide) directs the approach of the hydride reagent to one face of the imine, thereby controlling the stereochemical outcome of the newly formed stereocenter.
Step 2: Boc Protection
-
Procedure: The resulting amino ester is then treated with di-tert-butyl dicarbonate (Boc)₂O in the presence of a non-nucleophilic base like triethylamine (TEA).
-
Causality: The Boc group is a standard protecting group for amines. It is stable to a wide range of reaction conditions but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid), making it ideal for multi-step syntheses.
Step 3: Ester Hydrolysis
-
Procedure: The ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of water and an organic solvent like tetrahydrofuran (THF).
-
Causality: This final step yields the desired tert-butoxycarbonylamino-cyclohexyl-acetic acid derivative, ready for biological testing or further functionalization.
Visualization: Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of these derivatives.
Sources
Methodological & Application
The Strategic Incorporation of Boc-L-Cyclohexylglycine in Solid-Phase Peptide Synthesis: A Guide to Enhanced Peptide Design
Introduction: The Role of Non-Canonical Amino Acids in Modern Peptide Therapeutics
In the landscape of contemporary drug discovery, peptides represent a rapidly expanding class of therapeutics. Their high specificity and potency, coupled with a favorable safety profile, make them attractive candidates for a wide range of diseases. However, native peptides often suffer from poor metabolic stability and low bioavailability, limiting their therapeutic potential. The incorporation of non-canonical amino acids is a powerful strategy to overcome these limitations. Among these, Boc-L-cyclohexylglycine (Boc-Chg-OH) has emerged as a valuable building block for the synthesis of robust and bioactive peptides.[1][2]
The defining feature of L-cyclohexylglycine is its bulky and hydrophobic cyclohexyl side chain.[1] This unique structural element imparts several desirable properties to peptides, including enhanced proteolytic resistance, conformational rigidity, and improved receptor binding affinity.[3][4] The tert-butyloxycarbonyl (Boc) protecting group allows for its seamless integration into established solid-phase peptide synthesis (SPPS) workflows.[1][5] This guide provides a comprehensive overview of the application of Boc-L-cyclohexylglycine in SPPS, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.
Physicochemical Properties of Boc-L-Cyclohexylglycine
A thorough understanding of the physicochemical properties of Boc-L-cyclohexylglycine is essential for its effective utilization in peptide synthesis. These properties influence its solubility, reactivity, and the characteristics of the resulting peptides.
| Property | Value | Source(s) |
| Molecular Formula | C13H23NO4 | [1][5][6][7] |
| Molecular Weight | 257.33 g/mol | [1][5][6][7] |
| Appearance | White to off-white powder | [1][7] |
| Melting Point | 94 - 96 °C | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate | [8] |
| Purity | ≥ 98.0% (TLC), ≥ 99% (HPLC) | [1][5] |
| Storage Conditions | 0 - 8 °C, Store in freezer, under -20°C, Sealed in dry | [1][8] |
The Rationale for Incorporating Cyclohexylglycine into Peptides
The decision to incorporate cyclohexylglycine into a peptide sequence is driven by the desire to modulate its biological and pharmacological properties. The bulky cyclohexyl side chain plays a pivotal role in this enhancement.
Enhancing Proteolytic Stability
A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in vivo. The cyclohexyl side chain of Chg acts as a steric shield, hindering the access of proteolytic enzymes to the adjacent peptide bonds.[3][4] This steric hindrance is particularly effective at increasing the peptide's half-life, a critical factor for improving its therapeutic efficacy.
Inducing Conformational Constraints
The incorporation of sterically demanding amino acids like cyclohexylglycine can induce specific secondary structures, such as β-turns and 3(10)-helices.[9] This conformational rigidity can lock the peptide into its bioactive conformation, leading to enhanced receptor binding and increased potency.
Modulating Lipophilicity
The cyclohexyl group significantly increases the lipophilicity of the peptide.[1] This can improve its ability to cross cellular membranes, potentially enhancing its bioavailability and efficacy for intracellular targets.
Protocol for Solid-Phase Peptide Synthesis (SPPS) using Boc-L-Cyclohexylglycine
The successful incorporation of Boc-L-cyclohexylglycine into a peptide sequence via SPPS requires careful consideration of coupling conditions due to its steric hindrance.[10][11] The following protocol outlines a robust methodology using the Boc/Bzl protection strategy.
Materials and Reagents
-
Resin: Merrifield or PAM resin (0.5-1.0 mmol/g substitution)
-
Amino Acids: Nα-Boc protected amino acids
-
Boc-L-cyclohexylglycine
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
-
-
Activation Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents:
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Isopropyl alcohol (IPA)
-
-
Boc Deprotection Solution: 50% Trifluoroacetic acid (TFA) in DCM
-
Neutralization Solution: 5% DIPEA in DMF
-
Washing Solvents: DCM, DMF, IPA
-
Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) or similar based on peptide sequence[12]
SPPS Workflow
The synthesis follows a cyclical process of deprotection, washing, coupling, and washing for each amino acid in the sequence.[13][14]
Detailed Protocol Steps
-
Resin Preparation: Swell the resin in DCM for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Washing: Wash the resin sequentially with DCM (3x), IPA (2x), and DMF (3x).
-
Neutralization:
-
Add the neutralization solution (5% DIPEA in DMF) and agitate for 5-10 minutes.
-
Repeat the neutralization step.
-
-
Washing: Wash the resin with DMF (3x).
-
Coupling of Boc-L-cyclohexylglycine:
-
Pre-activation: In a separate vial, dissolve Boc-L-cyclohexylglycine (3-4 eq.), HATU (3-4 eq.), and DIPEA (6-8 eq.) in DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate for 1-2 hours. Due to the steric hindrance of cyclohexylglycine, a longer coupling time and/or double coupling may be necessary.[10][11]
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing: Wash the resin sequentially with DMF (3x) and DCM (3x).
-
Repeat Cycle: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and washing, dry the peptide-resin.
-
Add the cleavage cocktail (e.g., Reagent K) and stir for 2-4 hours at room temperature.[12]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the peptide with cold diethyl ether, centrifuge, and wash the peptide pellet.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling | Steric hindrance of Boc-L-cyclohexylglycine. | Extend coupling time, perform a double coupling, or use a more potent coupling reagent like PyAOP.[10][11] |
| Deletion Sequences | Incomplete Boc deprotection. | Extend deprotection time or use a freshly prepared TFA solution.[15] |
| Side Reactions during Cleavage | Reactive cationic species. | Use an appropriate scavenger cocktail based on the peptide sequence (e.g., Reagent K for peptides containing Trp, Met, Cys, Tyr).[12] |
Applications and Impact on Drug Development
The incorporation of cyclohexylglycine has proven to be a successful strategy in the development of several peptide-based drug candidates. Its ability to enhance stability and potency makes it a valuable tool for medicinal chemists.
-
Metabolic Diseases: Analogues of apelin containing L-cyclohexylalanine have shown significantly increased plasma half-life, highlighting their potential for treating cardiovascular diseases.[4]
-
Pain Management: The introduction of cyclohexylalanine into opioid peptide analogues has led to increased potency and selectivity.[4]
-
Oncology: Cyclic peptides containing cyclohexylalanine have been investigated as inhibitors of protein-protein interactions, a promising area in cancer therapy.[17]
Conclusion
Boc-L-cyclohexylglycine is a powerful and versatile building block for the synthesis of peptides with enhanced therapeutic properties. Its bulky, hydrophobic side chain imparts increased proteolytic stability and conformational rigidity, addressing key limitations of native peptides. While its steric hindrance requires optimized coupling conditions in SPPS, the use of potent coupling reagents and extended reaction times can ensure its efficient incorporation. The strategic application of Boc-L-cyclohexylglycine will undoubtedly continue to play a crucial role in the design and development of next-generation peptide therapeutics.
References
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Retrieved from [Link]
-
PubChem. (n.d.). N-(tert-Butoxycarbonyl)-L-cyclohexylglycine. Retrieved from [Link]
-
Formaggio, F., Moretto, V., Crisma, M., Toniolo, C., Kaptein, B., & Broxterman, Q. B. (2004). New tools for the control of peptide conformation: the helicogenic Calpha-methyl, Calpha-cyclohexylglycine. Journal of Peptide Research, 63(2), 161–170. Retrieved from [Link]
-
Pharmaffiliates. (2025, October 16). The Role of Cyclohexylglycine in Pharmaceutical Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Katritzky, A. R., Narindoshvili, T., Khelashvili, L., & Steel, P. J. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794–5801. Retrieved from [Link]
-
DriveHQ. (n.d.). Minimal Protection Strategies for SPPS. Retrieved from [Link]
-
Capot Chemical. (n.d.). Specifications of Boc-L-Cyclohexylglycine. Retrieved from [Link]
-
Barlos, K., & Gatos, D. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3248–3257. Retrieved from [Link]
- Google Patents. (2010). WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Fields, G. B. (2011). Introduction to Peptide Synthesis. Current protocols in protein science, Chapter 18, Unit 18.1. Retrieved from [Link]
-
GenScript. (2023, December 6). GenScript Webinar - Cyclic Peptides in the Spotlight. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc-Chg-OH = 98.0 TLC 109183-71-3 [sigmaaldrich.com]
- 6. N-(tert-Butoxycarbonyl)-L-cyclohexylglycine | C13H23NO4 | CID 7004938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. capotchem.com [capotchem.com]
- 8. Boc-alpha-Cyclohexyl-D-glycine | 70491-05-3 [chemicalbook.com]
- 9. New tools for the control of peptide conformation: the helicogenic Calpha-methyl, Calpha-cyclohexylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
- 16. chempep.com [chempep.com]
- 17. youtube.com [youtube.com]
Application Note & Protocol: Efficient Coupling of Boc-L-Cyclohexylalanine (Boc-Cha-OH) in Solid-Phase Peptide Synthesis
Abstract
The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern drug discovery, offering enhanced proteolytic stability, conformational rigidity, and improved pharmacokinetic profiles.[1] Boc-L-Cyclohexylalanine (Boc-Cha-OH), a bulky and hydrophobic derivative of alanine, presents unique challenges during solid-phase peptide synthesis (SPPS) due to significant steric hindrance from its cyclohexyl side chain.[1][2] This application note provides a comprehensive, field-proven protocol for the efficient coupling of Boc-Cha-OH, addressing common challenges such as incomplete reactions and potential racemization. We will delve into the mechanistic rationale behind reagent selection and procedural steps, offering a robust methodology for researchers, scientists, and drug development professionals to successfully incorporate this sterically demanding building block into their target peptides.
Introduction: The Significance of Cyclohexylalanine in Peptide Therapeutics
Cyclohexylalanine (Cha) is a valuable non-proteinogenic amino acid utilized in peptide design to enhance metabolic stability.[1][3] The bulky, non-polar cyclohexyl side chain provides a steric shield, hindering the approach of proteolytic enzymes to adjacent peptide bonds.[1] This modification can significantly extend the in-vivo half-life of peptide-based therapeutics. However, this same steric bulk that confers biological advantage also complicates the chemical synthesis. The N-tert-butyloxycarbonyl (Boc) protected form, Boc-Cha-OH, is a common building block in Boc-based SPPS.[4] Its successful incorporation requires optimized coupling conditions to overcome the high activation energy barrier and ensure complete acylation of the resin-bound amine.[2][5]
Mechanistic Considerations for Coupling Hindered Amino Acids
The formation of a peptide bond is fundamentally a nucleophilic acyl substitution, where the deprotected N-terminal amine of the growing peptide chain attacks an activated carboxylic acid of the incoming amino acid.[6] The efficiency of this reaction is highly dependent on the degree of steric hindrance around both the amine and the activated carboxyl group.[7][8]
The Challenge of Steric Hindrance
The cyclohexyl group of Boc-Cha-OH physically obstructs the optimal trajectory for the nucleophilic attack by the resin-bound amine.[2] This can lead to significantly slower reaction rates and incomplete couplings, resulting in deletion sequences that complicate purification and reduce overall yield.[5][9] Standard coupling reagents and conditions that are sufficient for less hindered amino acids often fail to drive the reaction to completion for residues like Cha.[2][8]
The Role of Coupling Reagents and Additives
To overcome this steric barrier, highly efficient coupling reagents are required. These reagents function by converting the carboxylic acid of Boc-Cha-OH into a highly reactive intermediate, making it a better electrophile.[6][10]
-
Carbodiimides (e.g., DCC, DIC): These were among the first coupling reagents used in SPPS.[11] They react with the carboxylic acid to form a reactive O-acylisourea intermediate.[6][11][12] However, this intermediate is prone to side reactions, including racemization and rearrangement to an unreactive N-acylurea.[11][13]
-
Aminium/Uronium Salts (e.g., HBTU, HATU): Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are now widely used due to their high efficiency and ability to suppress racemization.[14][15][16] HBTU activates the carboxylic acid to form a stabilized HOBt (1-Hydroxybenzotriazole) active ester, which is less prone to side reactions but highly reactive towards the amine.[10][14][17] HATU, which incorporates the more reactive HOAt (1-hydroxy-7-azabenzotriazole), is even more potent and is often reserved for the most difficult couplings.[16][18]
-
Additives (e.g., HOBt, Oxyma): Additives like HOBt are crucial when using carbodiimides, as they trap the O-acylisourea intermediate to form a more stable active ester, minimizing racemization and N-acylurea formation.[10][11][13] Even with aminium reagents like HBTU, the explicit addition of HOBt can further enhance reaction efficiency and ensure the suppression of side reactions.[15][17]
The diagram below illustrates the general mechanism of carboxyl activation by HBTU, a preferred reagent for coupling sterically hindered amino acids like Boc-Cha-OH.
Caption: HBTU activation of Boc-Cha-OH to form a reactive ester.
Recommended Protocol for Boc-Cha-OH Coupling in SPPS
This protocol assumes a standard manual Boc-SPPS workflow.[19][20][21] Adjustments may be necessary for automated synthesizers. The key to success is ensuring the complete activation of Boc-Cha-OH and allowing sufficient reaction time.
Materials and Reagents
| Reagent/Material | Grade | Notes |
| Boc-L-Cyclohexylalanine (Boc-Cha-OH) | Peptide Synthesis Grade | Ensure it is anhydrous.[22] |
| Peptide-Resin (deprotected N-terminus) | N/A | Pre-swollen in Dichloromethane (DCM). |
| HBTU | Peptide Synthesis Grade | Store desiccated. |
| HOBt | Peptide Synthesis Grade | Store desiccated. |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Redistill if necessary. |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Anhydrous, low amine content. |
| Dichloromethane (DCM) | ACS Grade or higher | |
| Trifluoroacetic Acid (TFA) | Reagent Grade | For Boc deprotection steps. |
| Piperidine | Reagent Grade | For qualitative coupling completion tests (if applicable). |
Quantitative Parameters
The use of excess reagents is critical to drive the reaction to completion.
| Parameter | Equivalents (relative to resin loading) | Rationale |
| Boc-Cha-OH | 3.0 - 4.0 eq | Ensures a high concentration gradient to favor the forward reaction. |
| HBTU | 2.9 - 3.9 eq | Slightly less than the amino acid to avoid guanidinylation of the free amine.[23] |
| HOBt | 3.0 - 4.0 eq | Suppresses racemization and stabilizes the active intermediate.[10][17] |
| DIPEA | 6.0 - 8.0 eq | Acts as a non-nucleophilic base to facilitate carboxylate formation and activation. |
| Reaction Time | 2 - 4 hours | Extended time is necessary to overcome steric hindrance.[5] |
| Double Coupling | Recommended | Performing the coupling step twice ensures maximum incorporation.[5][24] |
Step-by-Step Coupling Procedure
The workflow below outlines the critical steps for a single coupling cycle. For a "double couple," repeat steps 4-6 after the first coupling is complete.
Caption: Workflow for coupling Boc-Cha-OH in SPPS.
-
Resin Preparation:
-
Start with the N-terminally deprotected peptide-resin (after TFA treatment and neutralization).
-
Wash the resin thoroughly with DMF (3 x 1 min) to remove any residual base. Drain the DMF completely.
-
-
Activation Mixture Preparation (Perform in a separate vessel):
-
Weigh Boc-Cha-OH (3-4 eq.), HBTU (2.9-3.9 eq.), and HOBt (3-4 eq.) into a clean, dry reaction vessel.
-
Add anhydrous DMF to dissolve the solids completely. The volume should be sufficient to create a concentrated solution (e.g., ~5 mL for a 0.2 mmol scale synthesis).
-
Add DIPEA (6-8 eq.) to the mixture. The solution may change color (typically to yellow), indicating the start of activation.
-
-
Pre-activation:
-
Gently agitate the activation mixture for 5 minutes at room temperature. This allows for the formation of the HOBt active ester before its introduction to the resin-bound amine.[25]
-
-
Coupling Reaction:
-
Add the pre-activated Boc-Cha-OH solution to the drained resin.
-
Ensure the resin is fully suspended in the solution. If necessary, add a minimal amount of additional DMF.
-
Agitate the reaction vessel at room temperature for 2-4 hours. For automated synthesizers, this corresponds to an extended coupling loop.
-
-
Post-Coupling Wash:
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 x 1 min) followed by DCM (3 x 1 min) to remove excess reagents and byproducts.
-
-
Monitoring and Recoupling:
-
Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads to check for the presence of free primary amines.[24]
-
If the test is negative (yellow/colorless beads): The coupling is complete. Proceed to the deprotection step for the next amino acid in the sequence.
-
If the test is positive (blue/purple beads): The coupling is incomplete. Repeat the coupling procedure (steps 1-5) with a fresh batch of reagents (a "double couple"). This is highly recommended for Boc-Cha-OH to ensure quantitative incorporation.[5]
-
Troubleshooting and Expert Insights
-
Problem: Persistently Positive Kaiser Test After Double Coupling.
-
Cause: This may indicate severe peptide aggregation on the resin, preventing reagent access.[26] Hydrophobic sequences are particularly prone to this.[27]
-
Solution 1 (Solvent): Switch the coupling solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties for aggregated peptides.[24]
-
Solution 2 (Temperature): Gently heating the reaction to 40-50 °C can help disrupt secondary structures and overcome the activation energy barrier. Use this approach with caution, as elevated temperatures can increase the risk of racemization.[5][28]
-
Solution 3 (Chaotropic Salts): Adding a low concentration of a chaotropic salt like LiCl (e.g., 0.5 M in DMF) during the coupling can disrupt hydrogen bonding and reduce aggregation.[24]
-
-
Insight: Minimizing Racemization.
-
While Boc-protected amino acids are generally more resistant to racemization than their Fmoc counterparts, the risk is not zero, especially with potent activators and extended reaction times.[29]
-
The use of HOBt as an additive is a critical defense against racemization.[10][26] Always pre-activate the amino acid before adding it to the resin; never add the coupling reagent directly to the resin when the N-terminal amine is deprotected, as this can increase the risk of side reactions.[23]
-
Conclusion
The successful incorporation of the sterically hindered amino acid Boc-Cha-OH is readily achievable through the strategic application of potent aminium-based coupling reagents, extended reaction times, and the routine use of a double coupling protocol. By understanding the mechanistic challenges posed by steric hindrance and employing the robust methodology outlined in this guide, researchers can confidently synthesize complex peptides containing cyclohexylalanine, thereby unlocking its potential for creating more stable and potent therapeutic candidates.
References
-
HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Carbodiimides and Additives. Aapptec Peptides. Available at: [Link]
-
The Role of HOBt and HBTU in Peptide Coupling Reactions. Watasen. Available at: [Link]
-
Solid-Phase Synthesis of Cyclic Peptides: Workflow and Techniques. CEM Corporation. Available at: [Link]
-
HBTU. Wikipedia. Available at: [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). Aapptec Peptides. Available at: [Link]
-
What is Solid-phase Peptide Synthesis?. Powder Systems. Available at: [Link]
-
Mastering Solid Phase Peptide Synthesis (SPPS). GenScript. Available at: [Link]
-
Mechanism of peptide bond formation through carbodiimide. ResearchGate. Available at: [Link]
-
BOC-CHA-OH. ChemBK. Available at: [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available at: [Link]
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. Available at: [Link]
-
SPPS Tips For Success Handout. Mesa Labs. Available at: [Link]
-
Synthesis of cyclohexylalanine. PrepChem.com. Available at: [Link]
-
Efficient Peptide Synthesis Involving Sterically Hindered Amino Acids. ResearchGate. Available at: [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. National Library of Medicine. Available at: [Link]
-
Recent development of peptide coupling reagents in organic synthesis. Royal Society of Chemistry. Available at: [Link]
-
Novabiochem® Coupling reagents. Merck Millipore. Available at: [Link]
-
Coupling Reagents. ResearchGate. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA. Available at: [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC. Available at: [Link]
-
Boc-His(Boc)-OH. PubChem. Available at: [Link]
-
Procedures to Improve Difficult Couplings. ResearchGate. Available at: [Link]
-
Epimerisation in Peptide Synthesis. MDPI. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 8. researchgate.net [researchgate.net]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 11. peptide.com [peptide.com]
- 12. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 13. bachem.com [bachem.com]
- 14. HBTU - Wikipedia [en.wikipedia.org]
- 15. Exploring the Diverse Functions of HBTU in Peptide Synthesis [en.highfine.com]
- 16. researchgate.net [researchgate.net]
- 17. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. peptide.com [peptide.com]
- 20. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]
- 21. jpt.com [jpt.com]
- 22. Boc-Cha-OH = 99.0 TLC, water 1mol/mol 37736-82-6 [sigmaaldrich.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. peptide.com [peptide.com]
- 27. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of 2-(((Tert-butoxy)carbonyl)amino)-2-cyclohexylacetic Acid in Modern Drug Design: Application Notes and Protocols
Introduction: The Role of Non-Canonical Amino Acids in Drug Discovery
In the landscape of modern drug design, particularly in the realm of peptide and peptidomimetic therapeutics, the strategic use of non-canonical amino acids is a cornerstone of innovation. These unique building blocks offer chemists the tools to overcome the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility. Among these, 2-(((Tert-butoxy)carbonyl)amino)-2-cyclohexylacetic acid, commonly known as Boc-L-cyclohexylglycine (Boc-Chg-OH) or its D-isomer, has emerged as a critical component for enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates.[1]
This versatile amino acid derivative, featuring a bulky cyclohexyl side chain, imparts a unique combination of lipophilicity and steric hindrance.[1][2] These properties are instrumental in modulating a molecule's bioactivity, stability, and conformational behavior.[1][3] This guide provides an in-depth exploration of the applications of Boc-cyclohexylglycine in drug design, complete with detailed experimental protocols for its incorporation and evaluation.
Core Applications and Mechanistic Insights
The utility of Boc-cyclohexylglycine in medicinal chemistry is primarily centered on two key areas: the design of potent enzyme inhibitors and the conformational constraint of peptides to enhance biological activity and stability.
Development of Potent Enzyme Inhibitors: The Case of Dipeptidyl Peptidase IV (DPP-IV)
A significant application of the cyclohexylglycine scaffold is in the development of inhibitors for dipeptidyl peptidase IV (DPP-IV), a key therapeutic target for type 2 diabetes.[4][5] DPP-IV inhibitors prolong the action of incretin hormones, which in turn regulate insulin secretion.[6] The cyclohexylglycine moiety, often as part of a larger analog, serves as a key pharmacophoric element that can fit into the active site of the enzyme, contributing to high binding affinity.
Rationale for Use:
-
Hydrophobic Interactions: The bulky and lipophilic cyclohexyl group can establish favorable van der Waals and hydrophobic interactions within the S1 pocket of the DPP-IV enzyme, a region that accommodates the side chain of proline in natural substrates.
-
Structural Scaffold: The cyclohexylglycine core provides a rigid scaffold upon which other functional groups can be appended to optimize binding and selectivity.[5]
Data Presentation: Potency of Cyclohexyl-Containing DPP-IV Inhibitors
The following table summarizes the inhibitory potency of representative 4-arylcyclohexylalanine analogs against DPP-IV, demonstrating the high affinity achievable with this scaffold.
| Compound ID | DPP-IV IC50 (nM) | Selectivity over DPP-8 | Selectivity over DPP-9 |
| 28 | 4.8 | >10,000-fold | >10,000-fold |
| 15b | - | - | - |
| 15e | 2.6 | Excellent | Excellent |
| 16b | - | - | - |
| Data is illustrative and compiled from publicly available research.[4][7] |
Conformational Control and Enhanced Proteolytic Stability
The incorporation of cyclohexylglycine into peptide sequences is a powerful strategy to induce specific secondary structures and enhance resistance to enzymatic degradation.[1][3]
Rationale for Use:
-
Conformational Rigidity: The steric bulk of the cyclohexyl side chain restricts the rotational freedom of the peptide backbone, promoting the formation of well-defined secondary structures such as β-turns and 3(10)-helices.[1] This pre-organization of the peptide into its bioactive conformation can lead to a significant increase in receptor binding affinity by reducing the entropic penalty of binding.
-
Proteolytic Shielding: The cyclohexyl group acts as a steric shield, physically hindering the approach of proteolytic enzymes to the adjacent peptide bonds.[3] This "steric shielding" significantly slows the rate of enzymatic cleavage, leading to a longer in-vivo half-life of the peptide therapeutic.[3][8]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the incorporation of Boc-cyclohexylglycine into a peptide sequence and the subsequent evaluation of the peptide's stability.
Protocol 1: Incorporation of Boc-Cyclohexylglycine via Boc-SPPS
This protocol outlines the manual solid-phase peptide synthesis (SPPS) for incorporating a Boc-Chg-OH residue into a peptide chain using the Boc/Bzl protection strategy.
Materials:
-
Merrifield or PAM resin
-
Boc-protected amino acids, including Boc-L-cyclohexylglycine (Boc-Chg-OH)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and 1-Hydroxybenzotriazole (HOBt)
-
Isopropanol (IPA)
-
Kaiser (ninhydrin) test kit
Workflow Diagram:
Caption: Workflow for assessing peptide stability in plasma.
Procedure:
-
Peptide Preparation: Prepare a stock solution of the purified peptide (e.g., 1 mg/mL) in PBS (pH 7.4).
-
Incubation:
-
In a microcentrifuge tube, add human plasma (e.g., 450 µL). Pre-warm the plasma to 37°C for 10 minutes.
-
To initiate the assay, add the peptide stock solution (e.g., 50 µL) to the plasma to achieve the desired final concentration. Vortex gently to mix. This is your t=0 sample.
-
-
Time-Course Sampling:
-
Immediately withdraw an aliquot (e.g., 50 µL) and add it to a separate tube containing the quenching solution (e.g., 150 µL of acetonitrile with 1% TFA). This stops all enzymatic activity.
-
Incubate the main reaction tube at 37°C.
-
Withdraw aliquots at subsequent time points (e.g., 1, 2, 4, 8, 12, and 24 hours) and quench them in the same manner.
-
-
Sample Processing:
-
Vortex the quenched samples vigorously.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated plasma proteins.
-
-
Analysis:
-
Carefully transfer the supernatant to an HPLC vial.
-
Analyze the samples by reverse-phase HPLC or LC-MS. Monitor the disappearance of the peak corresponding to the intact parent peptide over time.
-
-
Data Interpretation:
Protocol 3: Conformational Analysis by NMR Spectroscopy
A fundamental analysis to confirm the structural impact of incorporating cyclohexylglycine involves Nuclear Magnetic Resonance (NMR) spectroscopy.
Rationale: NMR spectroscopy provides atomic-level information on the peptide's three-dimensional structure in solution. Key parameters like Nuclear Overhauser Effects (NOEs), coupling constants (³J_HNα), and chemical shift deviations are used to define the backbone torsion angles (φ, ψ) and identify secondary structural elements like β-turns. [11][12] General Procedure Outline:
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture like 90% H₂O/10% D₂O). The concentration should be in the low millimolar range (1-5 mM).
-
Data Acquisition: Acquire a suite of 2D NMR experiments at a constant temperature on a high-field NMR spectrometer (≥600 MHz). Essential experiments include:
-
TOCSY (Total Correlation Spectroscopy): To assign all protons within a given amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): To measure ³J_HNα coupling constants, which provide information about the φ torsion angle.
-
-
Data Analysis and Structure Calculation:
-
Process the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign all proton resonances.
-
Integrate NOE cross-peaks from a series of NOESY spectra with varying mixing times to derive distance restraints.
-
Use the derived distance and dihedral angle restraints as input for molecular dynamics and structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of low-energy structures consistent with the experimental data.
-
-
Structural Interpretation: Analyze the resulting ensemble of structures to identify the predominant conformation, including the presence and type of β-turns or helical structures induced by the cyclohexylglycine residue. [1]
Conclusion
This compound is far more than a simple synthetic building block; it is a strategic tool for medicinal chemists to rationally design drug candidates with superior properties. Its ability to confer conformational rigidity and enhance metabolic stability makes it an invaluable asset in the development of next-generation peptide and peptidomimetic therapeutics. [1][3]The protocols and data presented herein provide a foundational guide for researchers seeking to leverage the unique advantages of this powerful non-canonical amino acid in their drug discovery programs.
References
-
Parmee, E. R., et al. (2006). 4-Amino cyclohexylglycine analogues as potent dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(9), 2359-2363. Available from: [Link]
-
BioWorld. (2005). Merck scientists present new dipeptidyl peptidase IV inhibitors for type 2 diabetes. Available from: [Link]
-
Formaggio, F., et al. (2004). New tools for the control of peptide conformation: the helicogenic Calpha-methyl, Calpha-cyclohexylglycine. Journal of Peptide Research, 63(2), 161-170. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. L-Cyclohexylglycine: A Versatile Amino Acid Derivative for Pharmaceutical and Chemical Synthesis. Available from: [Link]
-
AAPPTec. (2014). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]
-
Cox, J. M., et al. (2007). 4-arylcyclohexylalanine analogs as potent, selective, and orally active inhibitors of dipeptidyl peptidase IV. Bioorganic & Medicinal Chemistry Letters, 17(21), 5947-5951. Available from: [Link]
-
Bayer, E., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3210-3218. Available from: [Link]
-
The Werner Lab. (2016). Manual Solid Phase Peptide Synthesis Protocol. Available from: [Link]
-
Klaproth, E., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 5(11), 1083-1093. Available from: [Link]
-
Zarrintaj, P., et al. (2022). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. Scientific Reports, 12(1), 1989. Available from: [Link]
-
Klaproth, E., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 5(11), 1083-1093. Available from: [Link]
-
Pentelute, B. L., et al. (2013). A Boc SPPS-compatible linker for the synthesis of peptide o-aminoanilides. Organic Letters, 15(19), 5032-5035. Available from: [Link]
-
AAPPTec. Peptide Synthesis - FAQ. Available from: [Link]
-
Johns Hopkins Diabetes Guide. (2018). DPP-IV Inhibitors. Available from: [Link]
-
Renn, U., et al. (2013). Impact of fluorination on proteolytic stability of peptides in human blood plasma. Bioorganic & Medicinal Chemistry, 21(12), 3542-3546. Available from: [Link]
-
ResearchGate. (2019). Half-maximal concentration of peptide (IC50) required to inhibit the binding of the high affinity peptide SIINFEKTAMRAL. Available from: [Link]
-
Drugs.com. (2025). Glycine: What is it and where is it used?. Available from: [Link]
-
Lenci, E., et al. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782. Available from: [Link]
-
Johns Hopkins Diabetes Guide. (2018). DPP-IV Inhibitors. Available from: [Link]
-
ResearchGate. (2000). IC50 values for peptides differing at the amino- or carboxyl-terminal residue. Available from: [Link]
-
ResearchGate. (2021). Employing complementary spectroscopies to study the conformations of an epimeric pair of side-chain stapled peptides in aqueous solution. Available from: [Link]
-
Rodziewicz, S., et al. (1998). Conformational studies of tachykinin peptides using NMR spectroscopy. Acta Biochimica Polonica, 45(1), 45-54. Available from: [Link]
-
ResearchGate. (1996). Conformational Analysis of a Cyclic Peptide by Means of a Combined Approach of NMR, CD and UV Absorption Spectroscopy. Available from: [Link]
-
ResearchGate. (2023). Inhibitory effects and IC50 calculation curves of synthetic peptides derived from Sacha Inchi Meal against pancreatic lipase. Available from: [Link]
-
Enzymlogic. Beyond IC50: the importance of kinetics in drug design. Available from: [Link]
Sources
- 1. New tools for the control of peptide conformation: the helicogenic Calpha-methyl, Calpha-cyclohexylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. 4-Amino cyclohexylglycine analogues as potent dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. mdpi.com [mdpi.com]
- 7. 4-arylcyclohexylalanine analogs as potent, selective, and orally active inhibitors of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Employing complementary spectroscopies to study the conformations of an epimeric pair of side-chain stapled peptides in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Unnatural Amino Acids in Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
The therapeutic landscape is continually evolving, with a significant shift towards biologics and highly specific targeted therapies. Peptides represent a privileged class of molecules, bridging the gap between small molecules and large protein biologics.[1] However, their utility is often hampered by inherent limitations such as poor metabolic stability, low bioavailability, and conformational flexibility, which can lead to reduced efficacy and selectivity.[2][3][4] The strategic incorporation of unnatural amino acids (UAAs) into peptide scaffolds to create peptidomimetics has emerged as a transformative approach to systematically address these challenges.[5][6] This guide provides a comprehensive overview of the core principles, key methodologies, and detailed experimental protocols for the successful incorporation of UAAs into peptidomimetics, empowering researchers to design and synthesize next-generation therapeutics with enhanced drug-like properties.
The Rationale: Why Unnatural Amino Acids?
Peptidomimetics are synthetic molecules designed to mimic the structure and function of natural peptides but with improved pharmacokinetic and pharmacodynamic profiles.[4] The introduction of non-canonical amino acids is a cornerstone of peptidomimetic design, offering a powerful toolkit to modulate molecular properties in a rational and predictable manner.[6][7]
The primary motivations for incorporating UAAs include:
-
Enhanced Proteolytic Stability: Natural L-amino acid peptides are rapidly degraded by proteases in the body. Incorporating D-amino acids, N-alkylated amino acids, or sterically hindered residues like α,α-disubstituted amino acids can effectively block enzymatic cleavage, significantly extending the molecule's half-life.[8][9]
-
Conformational Constraint: The inherent flexibility of peptides can lead to interactions with multiple receptors and poor binding affinity. UAAs that induce specific secondary structures, such as helices or β-turns, pre-organize the peptidomimetic into its bioactive conformation, enhancing potency and selectivity.[6][10]
-
Improved Pharmacokinetics: By modifying properties like lipophilicity and hydrogen bonding capacity, UAAs can improve a peptide's ability to cross biological membranes and enhance its overall bioavailability.[5]
-
Introduction of Novel Functionalities: UAAs can introduce unique chemical handles for bio-orthogonal conjugation, such as fluorescent probes for imaging, crosslinkers for target identification, or moieties for creating antibody-drug conjugates.[7][8]
Core Methodologies for UAA Incorporation
The synthesis of UAA-containing peptidomimetics primarily relies on robust chemical synthesis strategies. The choice of methodology depends on the length of the target peptide, the type of UAA, and the desired scale.
Solid-Phase Peptide Synthesis (SPPS): The Workhorse
Solid-Phase Peptide Synthesis (SPPS) is the dominant technique for assembling UAA-containing peptides.[8] The process involves the stepwise addition of amino acids to a growing chain anchored to an insoluble resin support.[11][12] The most prevalent strategy is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach due to its milder reaction conditions.[13][14]
The fundamental SPPS cycle is adapted for UAA incorporation:
-
Resin Swelling: The solid support is swelled in a suitable solvent like N,N-dimethylformamide (DMF).[8]
-
Fmoc Deprotection: The temporary Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed, typically with a solution of piperidine in DMF.[11]
-
UAA Coupling: The incoming, Nα-Fmoc protected UAA is activated and coupled to the newly exposed N-terminus of the growing peptide chain.
-
Washing: Excess reagents and byproducts are washed away, leaving the elongated, resin-bound peptide ready for the next cycle.
This iterative process is repeated until the desired sequence is assembled.[8]
Causality in SPPS: The success of SPPS hinges on driving each coupling and deprotection step to completion. Using excess reagents ensures high reaction rates, and the solid-phase format simplifies purification at each step to a simple filtration and wash cycle.[15] However, the unique nature of UAAs can present challenges. Sterically bulky side chains or α,α-disubstitution can slow down coupling reactions, necessitating the use of more potent coupling reagents (e.g., HATU, HCTU) or extended reaction times to ensure complete incorporation.[8][16]
}
Fmoc-based Solid-Phase Peptide Synthesis (SPPS) workflow for UAA incorporation.
Orthogonal Protection Strategies
When incorporating UAAs with reactive side-chain functionalities (e.g., amines, carboxylates, thiols), an orthogonal protection strategy is critical.[17] This means using a side-chain protecting group that is stable to the conditions used for removing the temporary Nα-Fmoc group (base-labile) but can be removed under different, specific conditions.[18] This allows for selective modification of the UAA side chain while it is still on the resin, enabling the synthesis of branched or cyclic peptides.
Table 1: Common Orthogonal Protecting Groups for UAA Side Chains
| Functional Group | Protecting Group | Cleavage Condition | Stability |
| Amine (Lys-like) | Boc (tert-butyloxycarbonyl) | Strong Acid (TFA) | Stable to Piperidine |
| Amine (Lys-like) | Dde, ivDde | 2% Hydrazine in DMF | Stable to TFA and Piperidine |
| Carboxylate (Asp/Glu-like) | OtBu (tert-butyl ester) | Strong Acid (TFA) | Stable to Piperidine |
| Carboxylate (Asp/Glu-like) | OAll (Allyl ester) | Pd(0) catalyst | Stable to TFA and Piperidine |
| Thiol (Cys-like) | Trt (Trityl) | Mild Acid (TFA) | Stable to Piperidine |
This table provides a selection of common protecting groups. The choice depends on the specific UAA and the overall synthetic strategy.
Native Chemical Ligation (NCL)
For the synthesis of very long peptidomimetics (>50 amino acids), SPPS can become inefficient due to accumulating side reactions.[19] Native Chemical Ligation (NCL) provides a powerful solution by allowing two smaller, fully deprotected peptide fragments to be chemoselectively joined together.[20][21]
The reaction requires two key components:
-
A peptide fragment with a C-terminal thioester.
-
A peptide fragment with an N-terminal cysteine (or other β-thiol containing amino acid).[22]
These two fragments react in an aqueous solution at neutral pH to form a native peptide bond at the ligation site.[23] This method is exceptionally powerful as it is highly specific and tolerant of nearly all other amino acid side chains, meaning no protecting groups are needed on the fragments.[20] UAAs can be incorporated into either fragment via SPPS prior to ligation, providing access to large, complex peptidomimetics.[23]
}
Mechanism of Native Chemical Ligation (NCL).
Detailed Experimental Protocols
Disclaimer: These protocols are intended as a general guide. Reaction times, reagents, and conditions may need to be optimized for specific UAA and peptide sequences. Always follow appropriate laboratory safety procedures.
Protocol 1: Manual Fmoc-SPPS Cycle for UAA Incorporation
This protocol outlines a single coupling cycle on a 0.1 mmol scale using a Rink Amide resin.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids (natural and unnatural)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) Piperidine in DMF
-
Coupling Reagents:
-
Activator: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: a. Place the resin (0.1 mmol) in the reaction vessel. b. Add DMF (approx. 10 mL/g resin) and agitate for 30 minutes to swell the resin.[8] c. Drain the DMF.
-
Fmoc Deprotection: a. Add the 20% piperidine/DMF solution to the resin. b. Agitate for 5-10 minutes.[11] c. Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection. d. Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Kaiser Test (Optional but Recommended): a. Take a few beads of resin and perform a ninhydrin (Kaiser) test. b. A deep blue color indicates the presence of a free primary amine, confirming successful deprotection.[11]
-
Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-UAA-OH (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and DIPEA (0.8 mmol, 8 eq.) in DMF (approx. 2-3 mL). b. Pre-activate the mixture by letting it stand for 2-5 minutes. c. Add the activated amino acid solution to the resin. d. Agitate the mixture for 1-2 hours. For sterically hindered UAAs, extend the coupling time to 4 hours or perform a double coupling.[8] e. Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Repeat Cycle: a. Return to Step 2 to begin the cycle for the next amino acid in the sequence.
Protocol 2: Cleavage from Resin and Global Deprotection
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail: Reagent K is a common choice for peptides with multiple sensitive residues.
-
Reagent K: Trifluoroacetic acid (TFA) / Thioanisole / Water / Phenol / 1,2-Ethanedithiol (EDT) (82.5 / 5 / 5 / 5 / 2.5 by volume). Caution: TFA is highly corrosive. Work in a fume hood and wear appropriate PPE.
-
-
Cold diethyl ether
Procedure:
-
Preparation: a. After the final Fmoc deprotection and washing, wash the peptide-resin with DCM and dry it under vacuum.
-
Cleavage Reaction: a. Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).[8] b. Agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: a. Filter the resin and collect the TFA solution containing the cleaved peptide into a centrifuge tube. b. Add the TFA solution dropwise to a larger volume of cold diethyl ether (approx. 10x the volume of TFA) to precipitate the crude peptide.[8] c. Place the mixture at -20°C for 30 minutes to maximize precipitation.
-
Isolation: a. Centrifuge the mixture to pellet the crude peptide. b. Carefully decant the ether. c. Wash the peptide pellet with cold diethyl ether 2-3 more times to remove residual scavengers. d. Dry the crude peptide pellet under vacuum.
Protocol 3: Purification and Characterization
Materials:
-
Crude peptide
-
RP-HPLC System: with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
LC-MS System: for mass verification
Procedure:
-
Sample Preparation: a. Dissolve the crude peptide in a minimal amount of a solvent mixture (e.g., water/acetonitrile) compatible with the mobile phase.
-
Purification by RP-HPLC: a. Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%). b. Inject the dissolved crude peptide onto the column. c. Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 60 minutes). The optimal gradient will depend on the peptide's hydrophobicity.[24] d. Monitor the elution profile at 214 nm or 220 nm.[24] e. Collect fractions corresponding to the major peaks.
-
Analysis of Fractions: a. Analyze the collected fractions using analytical RP-HPLC to assess purity.[25] b. Pool the fractions that contain the target peptide at the desired purity (>95% is common for research applications).
-
Lyophilization: a. Freeze the pooled, pure fractions and lyophilize (freeze-dry) to obtain the final peptide as a fluffy white powder.
-
Characterization: a. Dissolve a small amount of the purified peptide and analyze by LC-MS to confirm the correct molecular weight.[26][27] This step is critical to verify the successful incorporation of the UAA.
Troubleshooting and Expert Insights
The synthesis of UAA-containing peptidomimetics can be challenging. Below are common issues and field-proven solutions.
Table 2: Common Problems and Solutions in UAA Peptidomimetic Synthesis
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Deletion sequences observed in MS) | 1. Steric hindrance from the UAA. 2. Peptide chain aggregation. 3. Insufficient reagent concentration or activity. | 1. Use a more potent coupling reagent (e.g., HATU). 2. Perform a double coupling or increase coupling time. 3. Add a chaotropic agent like 0.5 M LiCl to the coupling reaction. |
| Incomplete Fmoc Deprotection | 1. Aggregation preventing access of piperidine. 2. Insufficient deprotection time. | 1. Increase deprotection time or use a stronger base solution (e.g., DBU/piperidine). 2. Heat the reaction slightly (e.g., to 35-40°C) to disrupt aggregation. |
| Poor Cleavage Yield | 1. Incomplete reaction. 2. Inappropriate scavenger cocktail for protecting groups used. | 1. Increase cleavage time or temperature. 2. Ensure the scavenger cocktail is appropriate for the specific side-chain protecting groups on your UAAs (e.g., use silanes for Arg(Pbf)). |
| Difficult Purification (Co-eluting peaks) | 1. Deletion or side-product peptides with similar hydrophobicity to the target. 2. On-resin modifications leading to closely related impurities. | 1. Optimize the HPLC gradient to be shallower, improving resolution. 2. Try a different stationary phase (e.g., C8 or Phenyl). 3. Re-optimize the synthesis to minimize side-product formation. |
Conclusion
The incorporation of unnatural amino acids is a cornerstone of modern peptidomimetic drug discovery. By leveraging robust synthetic methodologies like SPPS and NCL, and by understanding the causality behind protocol choices, researchers can rationally design and construct novel therapeutic candidates with significantly improved stability, potency, and pharmacokinetic properties. The protocols and insights provided in this guide serve as a foundational framework for scientists aiming to push the boundaries of peptide-based therapeutics and unlock new avenues for treating a wide range of diseases.
References
- BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
-
Sharma, K. K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Dordick, J. S., et al. (1997). Enzymatic synthesis of peptides containing unnatural amino acids. Biotechnology and Bioengineering. Retrieved from [Link]
-
Shen, M., et al. (2013). An index for characterization of natural and non-natural amino acids for peptidomimetics. PLoS ONE. Retrieved from [Link]
-
Sharma, K. K., et al. (2024). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. Retrieved from [Link]
-
Greenwood, M. (2023). Peptidomimetics in Drug Discovery. AZoLifeSciences. Retrieved from [Link]
-
Castro, T. G., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Biomolecules. Retrieved from [Link]
-
Qian, Z., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals. Retrieved from [Link]
-
Adhikari, A., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Publishing. Retrieved from [Link]
-
Shen, M., et al. (2013). An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics. PLoS ONE. Retrieved from [Link]
-
Johnson, E. C. B., & Kent, S. B. H. (2009). Native Chemical Ligation: A Boon to Peptide Chemistry. MDPI. Retrieved from [Link]
-
Singh, R., et al. (2024). Peptidomimetics : A New Era in Drug Discovery. ResearchGate. Retrieved from [Link]
-
Kumar, A., et al. (2024). Peptidomimetics as next – generation therapeutic applications. World Journal of Advanced Research and Reviews. Retrieved from [Link]
-
Chemistry For Everyone. (2024). How Is Solid-Phase Peptide Synthesis Used To Incorporate Unnatural Amino Acids? YouTube. Retrieved from [Link]
-
Bio-Synthesis. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Wikipedia. (n.d.). Native chemical ligation. Retrieved from [Link]
-
Goundry, W., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications. Retrieved from [Link]
-
International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]
-
Sharma, K. K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. Retrieved from [Link]
-
CSBio. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]
-
CPC Scientific Inc. (2024). Minimal Protection Strategies for SPPS. Retrieved from [Link]
-
ResearchGate. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]
-
Chemistry For Everyone. (2024). What Is Native Chemical Ligation? YouTube. Retrieved from [Link]
-
ResearchGate. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]
-
Thompson, R. E., & Muir, T. W. (2016). Native chemical ligation in protein synthesis and semi-synthesis. SciSpace. Retrieved from [Link]
-
Gellman, S. H. (2008). Peptidomimetics. Accounts of Chemical Research. Retrieved from [Link]
-
PubMed. (n.d.). Native Chemical Ligation of Peptides and Proteins. Retrieved from [Link]
-
Guérin, B., & Alsina, J. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology. Retrieved from [Link]
Sources
- 1. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. journals.asm.org [journals.asm.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
- 15. drivehq.com [drivehq.com]
- 16. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. scispace.com [scispace.com]
- 20. mdpi.com [mdpi.com]
- 21. Native Chemical Ligation of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 23. youtube.com [youtube.com]
- 24. bachem.com [bachem.com]
- 25. pepdoopeptides.com [pepdoopeptides.com]
- 26. ijsra.net [ijsra.net]
- 27. researchgate.net [researchgate.net]
Boc Protection Strategy for Peptide Synthesis: Application Notes and Protocols
Introduction: The Enduring Legacy of the Boc Strategy
The chemical synthesis of peptides is a foundational pillar of modern drug discovery, biochemistry, and materials science. The ability to construct these complex biomolecules with precision has been largely enabled by the advent of Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by R. Bruce Merrifield, for which he was awarded the 1984 Nobel Prize in Chemistry.[1][2] At the heart of Merrifield's revolutionary method was the tert-butyloxycarbonyl (Boc) protecting group.[3]
While the base-labile Fluorenylmethyloxycarbonyl (Fmoc) strategy has become the dominant method for routine synthesis due to its milder conditions, the Boc strategy remains an indispensable and powerful tool.[4][] Its unique advantages in mitigating aggregation for long or hydrophobic sequences and its robust, well-documented protocols make it a vital component of the peptide chemist's toolkit.[4][6] This guide provides an in-depth exploration of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, detailing the chemical principles, step-by-step protocols, and field-proven insights to empower researchers in the successful synthesis of challenging peptides.
Core Principles: Graduated Acid Lability
The Boc/Bzl strategy operates on a principle of graduated acid lability .[3][7] This means that different classes of protecting groups are removed by acids of varying strengths.
-
Temporary Nα-Protection : The Boc group on the N-terminus of the growing peptide chain is labile to moderate acids, typically trifluoroacetic acid (TFA).[8][9] It is removed at the beginning of each coupling cycle.
-
"Permanent" Side-Chain Protection : The side chains of reactive amino acids are protected by groups, often benzyl-based (Bzl), that are stable to the repeated TFA treatments. These groups require a much stronger acid, historically anhydrous hydrogen fluoride (HF), for their removal during the final cleavage step.[6][7]
This differential stability is the cornerstone of the strategy, allowing for the selective deprotection of the N-terminus for chain elongation while keeping the side chains protected until the very end of the synthesis.[3]
The Boc-SPPS Workflow: A Cyclical Process
The synthesis of a peptide using the Boc strategy is a cyclical process, with each cycle adding one amino acid to the growing chain. The fundamental steps, which are repeated until the desired sequence is assembled, are Deprotection, Neutralization, and Coupling.[8][10]
Caption: The cyclical workflow of Boc solid-phase peptide synthesis (SPPS).
Detailed Protocols and Methodologies
PART 1: Resin Selection and Preparation
The choice of solid support is critical. The linker connecting the first amino acid to the resin dictates the C-terminal functionality (acid or amide) of the final peptide.
| Resin Type | Linker Type | Final C-Terminus | Cleavage Agent | Key Characteristics |
| Merrifield Resin | Chloromethyl | Carboxylic Acid | HF, TFMSA | The original SPPS resin. The benzyl-ester linkage is somewhat labile to repeated TFA treatment, which can lead to chain loss.[11] |
| PAM Resin | Phenylacetamidomethyl | Carboxylic Acid | HF, TFMSA | Offers greater stability to TFA compared to Merrifield resin, reducing premature chain loss during the synthesis of long peptides.[11] |
| MBHA Resin | Methylbenzhydrylamine | Amide | HF, TFMSA | The standard for producing peptide amides. More acid-labile than BHA resin, ensuring efficient cleavage.[11] |
| BHA Resin | Benzhydrylamine | Amide | HF, TFMSA | An earlier resin for peptide amides; the linkage can sometimes be difficult to cleave completely.[11] |
Protocol 1: Resin Swelling
-
Causality: Polystyrene-based resins must be swollen in an appropriate solvent to allow reagents to penetrate the polymer matrix and access the reactive sites. Dichloromethane (DCM) is the standard solvent for this purpose.[12]
-
Methodology:
-
Place the required amount of resin in a suitable reaction vessel.
-
Add DCM (approx. 10-15 mL per gram of resin) to fully submerge the resin.
-
Agitate gently (e.g., using a shaker or nitrogen bubbling) for 30-60 minutes at room temperature.
-
Drain the solvent by filtration. The resin is now ready for the attachment of the first amino acid or for the first synthesis cycle.
-
PART 2: The Synthesis Cycle
Protocol 2: Nα-Boc Deprotection
-
Causality: This step removes the temporary Boc protecting group to expose the N-terminal amine for the next coupling reaction. A 25-50% solution of TFA in DCM is typically used.[11] The mechanism involves protonation of the Boc carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the unstable carbamic acid.[13][14]
-
Mechanism Visualization:
Caption: Mechanism of TFA-mediated Boc deprotection.
-
Methodology:
-
Wash the swollen peptide-resin with DCM (2x).
-
Add a solution of 25-50% TFA in DCM to the resin.
-
Agitate for 1-2 minutes, drain, and add a fresh portion of the TFA/DCM solution.
-
Agitate for an additional 20-30 minutes.
-
Drain the acid solution and wash the peptide-resin thoroughly with DCM (3-5x) to remove residual acid.
-
Protocol 3: Neutralization
-
Causality: After TFA treatment, the newly exposed N-terminal amine exists as a trifluoroacetate salt, which is unreactive in the subsequent coupling step.[3] A hindered tertiary base, typically diisopropylethylamine (DIEA), is used to neutralize this salt and regenerate the free amine nucleophile.
-
Methodology:
-
Add a 5-10% solution of DIEA in DCM to the washed peptide-resin.
-
Agitate for 1-2 minutes.
-
Drain the solution and repeat the neutralization step one more time.
-
Wash the peptide-resin thoroughly with DCM (3-5x) to remove excess base.
-
Protocol 4: Amino Acid Coupling
-
Causality: This is the peptide bond-forming step. The carboxylic acid of the incoming Boc-protected amino acid must be activated to react with the N-terminal amine of the resin-bound peptide. Carbodiimides like Dicyclohexylcarbodiimide (DCC) were historically used, but modern aminium/phosphonium salt reagents (e.g., HBTU, HATU) are now preferred for their efficiency and lower risk of side reactions.[15][16][17]
-
Methodology (using HBTU):
-
In a separate vessel, pre-activate the Boc-amino acid by dissolving it (3-4 equivalents relative to resin loading) and HBTU (3-4 eq.) in a minimal amount of DMF.
-
Add DIEA (6-8 eq.) to the solution and allow it to activate for 1-5 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Protocol 5: Reaction Monitoring (The Kaiser Test)
-
Trustworthiness: The qualitative Kaiser (ninhydrin) test is a critical self-validating step. It detects the presence of free primary amines on the resin. A negative result (beads remain yellow/colorless) indicates that the coupling reaction has gone to completion. A positive result (beads turn deep blue) signifies incomplete coupling, requiring a second coupling step ("double coupling").[8]
-
Methodology:
-
Take a small sample of the peptide-resin beads (5-10 mg) after the coupling and washing steps.
-
Wash the beads with ethanol and add 2-3 drops of each of the following reagents:
-
Reagent A: 5% Ninhydrin in ethanol
-
Reagent B: 80% Phenol in ethanol
-
Reagent C: 2% 0.001M KCN in pyridine
-
-
Heat the sample at 100°C for 3-5 minutes.
-
Observe the color: Blue indicates free amines (incomplete reaction); Yellow/Brown indicates a complete reaction.
-
PART 3: Final Cleavage and Deprotection
-
Causality: This is the final, and most hazardous, step in Boc-SPPS. It uses a very strong acid to simultaneously cleave the peptide from the resin and remove all side-chain protecting groups. Anhydrous hydrogen fluoride (HF) has been the gold standard, but requires specialized, HF-resistant Teflon apparatus.[6][18][19] Trifluoromethanesulfonic acid (TFMSA) is a viable alternative that can be used in standard glassware.[11]
-
Critical Consideration - Scavengers: During cleavage, the acidolytic removal of benzyl-type protecting groups generates reactive carbocations.[13] These can cause side reactions, particularly alkylation of sensitive residues like Tryptophan, Methionine, and Tyrosine.[11][20] To prevent this, a "scavenger" cocktail is added to the cleavage acid to trap these carbocations. A common scavenger is p-cresol or thioanisole.[8]
Protocol 6: HF Cleavage (Abbreviated - HIGHLY HAZARDOUS )
WARNING: Anhydrous HF is extremely corrosive, toxic, and can cause severe, penetrating burns. This procedure must only be performed by trained personnel in a dedicated, well-ventilated fume hood using a specialized HF cleavage apparatus.[6][19]
-
Dry the final peptide-resin thoroughly under high vacuum.
-
Place the resin in the Teflon reaction vessel of the HF apparatus. Add scavengers (e.g., p-cresol).
-
Cool the vessel in a dry ice/acetone bath.
-
Distill a measured amount of anhydrous HF into the reaction vessel.
-
Allow the reaction to stir at 0°C for 1-2 hours.
-
Remove the HF by evaporation under a stream of inert gas.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Collect the peptide by filtration or centrifugation, wash with cold ether, and dry under vacuum.[8]
Troubleshooting and Side Reactions
A key aspect of mastering Boc-SPPS is understanding and mitigating common side reactions.
| Side Reaction | Description | Causality & Prevention |
| Incomplete Coupling | Failure to form the peptide bond, leading to deletion sequences. | Often due to steric hindrance (e.g., Val, Ile) or peptide aggregation.[20] Prevention: Use a more potent coupling reagent (HATU), perform a "double coupling", or switch to a solvent like NMP to disrupt aggregation.[20][21] |
| Aspartimide Formation | The side-chain carboxyl of Asp attacks the peptide backbone, forming a cyclic imide. This can reopen to form a mix of α- and β-linked peptides. | Prevalent in Asp-Gly or Asp-Ser sequences under both acidic and basic conditions.[11][21] Prevention: Use side-chain protecting groups that are more stable or employ optimized coupling protocols. |
| Diketopiperazine Formation | At the dipeptide stage, the N-terminal amine can attack the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic diketopiperazine. | The protonated N-terminus after TFA deprotection in Boc-SPPS naturally suppresses this reaction compared to Fmoc-SPPS.[11] Using in situ neutralization protocols can further minimize it.[21] |
| Alkylation | Reactive carbocations generated during deprotection/cleavage alkylate sensitive side chains (Trp, Met, Cys, Tyr). | Caused by unprotected carbocations from Boc or benzyl groups.[20] Prevention: Always use scavengers (e.g., thioanisole, cresol, EDT) in the TFA deprotection and final cleavage steps.[3][8] |
Conclusion: Choosing the Right Tool for the Job
The Boc protection strategy, the original workhorse of solid-phase synthesis, remains a highly relevant and powerful technique. While Fmoc chemistry is often favored for its milder conditions and simplicity, Boc-SPPS provides distinct advantages for synthesizing long and aggregation-prone peptides.[6] The acidic deprotection step helps to protonate the peptide backbone, disrupting the interchain hydrogen bonding that leads to aggregation.[4] However, the necessity for strong, hazardous acids for final cleavage is a significant drawback that demands specialized equipment and stringent safety protocols.[10] A thorough understanding of the principles, protocols, and potential pitfalls of both Boc and Fmoc strategies allows the modern peptide chemist to select the optimal approach for each unique synthetic challenge, ensuring the successful creation of these vital molecules.
References
-
Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method. (2023). OpenStax. Retrieved from [Link]
- Gutte, B., & Merrifield, R. B. (1971). The synthesis of ribonuclease A. The Journal of Biological Chemistry, 246(6), 1922–1941.
-
Merrifield Solid-Phase Peptide Synthesis. (2014). Chem-Station. Retrieved from [Link]
-
26.8: Automated Peptide Synthesis- The Merrifield Solid-Phase Method. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
26.9: The Merrifield Solid-Phase Technique. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Muttenthaler, M., Nevin, S. T., Grishin, A. A., et al. (2015). Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. Nature Protocols, 10(7), 1067–1083. Retrieved from [Link]
-
Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. (2015). UQ eSpace, The University of Queensland. Retrieved from [Link]
-
T boc fmoc protocols in peptide synthesis. (n.d.). Slideshare. Retrieved from [Link]
-
Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis | Request PDF. (2015). ResearchGate. Retrieved from [Link]
-
Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. (2015). PMC - NIH. Retrieved from [Link]
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTEC. Retrieved from [Link]
-
Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.). Anaspec. Retrieved from [Link]
-
Novabiochem® Coupling reagents. (n.d.). Merck Millipore. Retrieved from [Link]
-
Boc Deprotection Mechanism | Organic Chemistry. (2022). YouTube. Retrieved from [Link]
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760–772. Retrieved from [Link]
-
Side reactions in solid-phase peptide synthesis and their applications. (1996). International Journal of Peptide and Protein Research, 48(3), 292-298. Retrieved from [Link]
-
Methods and protocols of modern solid phase peptide synthesis. (2014). HAL Open Science. Retrieved from [Link]
-
Boc / Bzl Solid Phase Synthesis. (n.d.). Sunresin. Retrieved from [Link]
-
A Practical Guide to Solid Phase Peptide Synthesis (SPPS). (n.d.). CSBio. Retrieved from [Link]
-
Side reactions in peptide synthesis: An overview. (n.d.). Bibliomed. Retrieved from [Link]
Sources
- 1. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 6. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. csbio.com [csbio.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. chempep.com [chempep.com]
- 12. bachem.com [bachem.com]
- 13. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. UQ eSpace [espace.library.uq.edu.au]
- 19. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. peptide.com [peptide.com]
Application Notes and Protocols for the Synthesis of Peptides Using tert-Butyloxycarbonyl (Boc) as the α-Amino Protecting Group
Introduction: The Enduring Relevance of the Boc Strategy in Peptide Synthesis
The chemical synthesis of peptides is a cornerstone of biochemical research and drug development, enabling the production of custom peptides for a myriad of applications. The tert-butyloxycarbonyl (Boc) strategy for solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, represents a foundational and robust methodology for the stepwise assembly of amino acids into a desired peptide sequence.[1] While the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy has gained widespread adoption due to its milder deprotection conditions, the Boc/Bzl (benzyl-based side-chain protection) approach remains highly relevant and advantageous for the synthesis of long or challenging sequences, particularly those prone to aggregation.[2][3]
This guide provides a comprehensive overview of the Boc-SPPS workflow, detailing the underlying chemical principles, step-by-step protocols, and critical considerations for successful peptide synthesis. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful technique.
Core Principles of Boc Solid-Phase Peptide Synthesis
The synthesis cycle involves a repetitive series of steps:
-
Deprotection: Removal of the N-terminal Boc group to expose a free amine.
-
Neutralization: Neutralization of the resulting ammonium salt to generate a nucleophilic free amine.
-
Coupling: Acylation of the free amine with the next Nα-Boc protected amino acid to form a new peptide bond.
This cycle is repeated until the desired peptide sequence is assembled on an insoluble solid support (resin).
Visualizing the Boc-SPPS Workflow
Caption: The cyclical nature of Boc solid-phase peptide synthesis (SPPS).
Detailed Protocols and Methodologies
Resin Selection and Swelling
The choice of resin is dictated by the desired C-terminus of the peptide.
| Resin Type | C-Terminal Functionality | Linkage Chemistry |
| Merrifield Resin | Carboxylic Acid | Benzyl Ester |
| PAM Resin | Carboxylic Acid | Phenylacetamidomethyl (more acid-stable benzyl ester) |
| MBHA/BHA Resin | Amide | Benzhydrylamine |
Protocol for Resin Swelling:
-
Place the desired amount of resin (typically with a substitution of 0.5-1.0 mmol/g) into a reaction vessel.
-
Add dichloromethane (DCM) to completely cover the resin.
-
Gently agitate the resin for 30-60 minutes at room temperature to allow for adequate swelling.
-
Drain the solvent by filtration.
Causality: Swelling the resin is crucial as it increases the surface area and accessibility of the reactive sites within the polymer matrix, facilitating efficient diffusion of reagents and improving reaction kinetics.
The Boc-SPPS Cycle
This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.[4]
Protocol:
-
To the swollen resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM.[4]
-
Perform a pre-wash by agitating the resin with the TFA/DCM solution for 1-2 minutes, then drain.
-
Add fresh 50% TFA/DCM and agitate for 20-30 minutes to ensure complete deprotection.
-
Drain the TFA solution.
-
Wash the resin thoroughly with DCM (3-5 times) followed by isopropanol (IPA) (2-3 times) to remove residual TFA and then with DCM (3-5 times).[4]
Expert Insight: The use of scavengers, such as 0.5% dithioethane (DTE), in the deprotection solution is recommended when synthesizing peptides containing sensitive residues like Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) to prevent alkylation by the tert-butyl cation generated during Boc cleavage.[5]
Sources
- 1. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
The Cornerstone of Peptide Synthesis: A Detailed Guide to the Preparation of N-Boc-Amino Acids
In the intricate world of peptide synthesis and drug development, the strategic use of protecting groups is paramount to achieving desired molecular architectures. Among these, the tert-butyloxycarbonyl (Boc) group stands as a fundamental tool for the reversible protection of the α-amino group of amino acids. This guide provides a comprehensive overview of the standard procedures for preparing N-Boc-amino acids, delving into the underlying chemical principles, offering detailed experimental protocols, and sharing field-proven insights to ensure robust and reproducible outcomes.
The Indispensable Role of the Boc Protecting Group
The N-Boc protecting group is a carbamate that effectively masks the nucleophilicity of the amino group, preventing its unwanted participation in side reactions during peptide chain elongation.[1] Its widespread adoption in organic synthesis is a testament to its unique combination of stability and controlled lability.
Key Attributes of the N-Boc Group:
-
Acid Lability: The Boc group is readily cleaved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[1] This deprotection proceeds through the formation of a stable tert-butyl cation.[1][2]
-
Base and Nucleophile Stability: N-Boc protected amino acids exhibit exceptional stability in the presence of bases and a wide array of nucleophiles, enabling selective transformations at other functional groups within the molecule.[1][3]
-
Orthogonality: The Boc group is stable under conditions of catalytic hydrogenation, a method often used to remove other protecting groups like the benzyloxycarbonyl (Cbz) group.[1] This orthogonality is a significant advantage in complex, multi-step syntheses.[4]
-
Crystallinity and Stability: Many N-Boc-amino acids are crystalline solids that are stable for extended periods when stored properly, making them convenient to handle and use.[1][5]
The Chemistry of N-Boc Protection: A Mechanistic Overview
The most prevalent method for the introduction of the Boc group involves the reaction of an amino acid with di-tert-butyl dicarbonate, commonly known as Boc-anhydride ((Boc)₂O), in the presence of a base.[1] The reaction is a nucleophilic acyl substitution where the amino group of the amino acid attacks one of the carbonyl carbons of the Boc-anhydride.[6][7]
The presence of a base is crucial for deprotonating the amino group, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of the (Boc)₂O.[8] The reaction proceeds through a tetrahedral intermediate, which then collapses to form the N-Boc-amino acid, along with tert-butanol and carbon dioxide as byproducts.[6]
Caption: General mechanism of N-Boc protection of an amino acid.
Standard Protocol for the Synthesis of N-Boc-Amino Acids using (Boc)₂O
This protocol outlines a general and robust procedure for the N-protection of amino acids using di-tert-butyl dicarbonate under aqueous basic conditions, often referred to as Schotten-Baumann conditions.[9][10]
Materials and Reagents
| Reagent/Material | Typical Specifications |
| Amino Acid | 1.0 equivalent |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.1 - 1.5 equivalents |
| Sodium Hydroxide (NaOH) | 1.5 - 2.0 equivalents (as a 1-2 M aqueous solution) |
| or Triethylamine (TEA) | 1.5 equivalents |
| Solvent System | 1,4-Dioxane/Water (1:1 v/v) or THF/Water (1:1 v/v) |
| Ethyl Acetate | For extraction |
| 1 M Hydrochloric Acid (HCl) or 5% Citric Acid | For acidification |
| Brine (saturated NaCl solution) | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | For drying |
Experimental Procedure
Sources
- 1. benchchem.com [benchchem.com]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Boc - Lokey Lab Protocols [lokeylab.wikidot.com]
- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 10. Schotten-Baumann Reaction [organic-chemistry.org]
Application Notes and Protocols: Strategic Use of Boc-Amino Acids in the Synthesis of PROTAC Linkers
Introduction: The Central Role of the Linker in PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, fundamentally shifting the paradigm from protein inhibition to targeted protein degradation.[1][2][3] These heterobifunctional molecules operate by hijacking the cell's native ubiquitin-proteasome system (UPS).[4][5][6] A PROTAC molecule consists of three distinct components: a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[4][5]
Upon entering the cell, the PROTAC orchestrates the formation of a ternary complex, bringing the POI into close proximity with the E3 ligase.[4][5][7] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another catalytic cycle.[4]
While the choice of ligands determines the PROTAC's targets, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's efficacy, profoundly influencing the stability and geometry of the ternary complex, as well as the molecule's overall physicochemical properties such as solubility, cell permeability, and metabolic stability.[3][][9] The "linkerology" of a PROTAC—its length, composition, rigidity, and attachment points—must be empirically optimized for each POI-E3 ligase pair to achieve potent and selective degradation.[][11]
Amino acids, with their inherent chirality and diverse side chains, represent a versatile and powerful class of building blocks for constructing these crucial linkers. This guide focuses specifically on the application of tert-butyloxycarbonyl (Boc)-protected amino acids, a cornerstone of modern peptide and small-molecule synthesis, in the modular and efficient assembly of PROTAC linkers.
The Boc Protecting Group: A Keystone for Orthogonal PROTAC Synthesis
The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis.[12] Its utility stems from a crucial balance of stability and liability: it is robust under a wide range of conditions, including basic and nucleophilic environments common in coupling reactions, yet it can be cleanly and efficiently removed under mild acidic conditions.[][14]
This acid-labile nature is the foundation of its role in an orthogonal protection strategy .[15] In the complex, multi-step synthesis of a PROTAC, various functional groups must be masked and unmasked in a specific sequence. An orthogonal system employs protecting groups that can be removed under distinct, non-interfering conditions.[15] The Boc group (removed by acid, e.g., trifluoroacetic acid - TFA) is orthogonal to groups like Fmoc (removed by base, e.g., piperidine) and benzyl ethers (removed by hydrogenolysis), allowing chemists to selectively deprotect one site while leaving others intact.[15][16]
Core Advantages of Using Boc-Amino Acids in Linker Synthesis:
-
Modularity and Versatility : A vast array of natural and non-natural Boc-amino acids are commercially available, providing precise control over linker length, stereochemistry, and functionality (e.g., hydrophobicity, hydrophilicity, rigidity).[]
-
Controlled, Stepwise Assembly : The Boc group enables the directional, stepwise construction of linkers, either in solution-phase or on a solid support, preventing unwanted polymerization or side reactions.[][17]
-
Predictable and High-Yielding Reactions : The chemistry for both the coupling of Boc-amino acids and the subsequent deprotection of the Boc group is well-established, reliable, and high-yielding.[14][18][19]
-
Enhanced Physicochemical Properties : Incorporating specific amino acids or polyethylene glycol (PEG) chains via Boc-protected building blocks can significantly improve the solubility and cell permeability of the final PROTAC.[20][21] Many commercially available PROTAC linkers are Boc-protected PEG chains with a terminal amine or carboxylic acid.[22][23][24]
Visualizing the PROTAC Mechanism and Synthesis Workflow
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
General Solution-Phase Synthesis Workflow
Caption: Solution-phase assembly of a PROTAC using a Boc-amino acid linker.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents and solvents with care, consulting their Safety Data Sheets (SDS) prior to use. Trifluoroacetic acid (TFA) is highly corrosive and volatile; handle with extreme caution.
Protocol 1: Amide Coupling of a Boc-Amino Acid (Solution-Phase)
This protocol describes a standard procedure for forming an amide bond between a Boc-protected amino acid and an amine-functionalized molecule (e.g., an E3 ligase or POI ligand).
Causality: The carboxylic acid of the Boc-amino acid is activated by a coupling reagent (e.g., HATU) to form a highly reactive intermediate. This intermediate readily reacts with the nucleophilic amine of the substrate to form a stable amide bond. A non-nucleophilic base (DIPEA) is required to neutralize any ammonium salts and facilitate the reaction.
Materials:
-
Boc-amino acid (1.0 eq)
-
Amine-containing substrate (1.2 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the Boc-amino acid (1.0 eq) in anhydrous DMF (approx. 0.1 M concentration).
-
Add the amine-containing substrate (1.2 eq), followed by HATU (1.2 eq).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add DIPEA (3.0 eq) to the stirring reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure Boc-protected intermediate.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
| Parameter | Condition/Reagent | Rationale |
| Coupling Reagent | HATU, HBTU, PyBOP | High efficiency, fast reaction times, minimizes racemization.[25] |
| Base | DIPEA, 2,4,6-Collidine | Sterically hindered non-nucleophilic base to prevent side reactions. |
| Solvent | DMF, DCM | Aprotic solvents that effectively dissolve reactants. |
| Temperature | 0 °C to RT | Initial cooling controls the exothermic reaction of the activating agent. |
Protocol 2: Boc Deprotection with Trifluoroacetic Acid (TFA)
This protocol details the removal of the Boc protecting group to reveal a primary or secondary amine, ready for subsequent coupling.
Causality: The Boc group is stable to most chemical conditions but is specifically designed to be cleaved by strong acid.[14] TFA protonates the carbonyl oxygen of the carbamate, which facilitates the collapse of the protecting group into gaseous carbon dioxide, a stable tert-butyl cation, and the free amine (as its TFA salt).[26][27]
Materials:
-
Boc-protected substrate (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), reagent grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Toluene (optional)
Procedure:
-
Dissolve the Boc-protected substrate in DCM (approx. 0.1 M).
-
Prepare a deprotection solution of 20-50% TFA in DCM (v/v). Caution: This is an exothermic process; add TFA to DCM slowly in an ice bath.
-
Add the TFA/DCM solution to the substrate solution and stir at room temperature.
-
Self-Validation Checkpoint: Monitor the reaction by TLC or LC-MS. Deprotection is typically complete within 30-120 minutes.[28]
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
-
The resulting product is the amine-TFA salt, which is often a viscous oil or solid.
-
For the next coupling step, this salt can be used directly, with the addition of sufficient base (e.g., DIPEA) in the subsequent reaction to neutralize the salt and drive the coupling.
-
Alternatively, to isolate the free amine, dissolve the residue in DCM and wash carefully with saturated aqueous NaHCO₃ until the aqueous layer is basic. Wash with brine, dry the organic layer over Na₂SO₄, filter, and concentrate to yield the free amine. Note: Free amines can be less stable than their salt form; it is often preferable to proceed directly with the salt.
| Parameter | Condition/Reagent | Rationale |
| Acid | Trifluoroacetic acid (TFA) | Strong acid that provides clean and rapid cleavage.[12][26] |
| Solvent | Dichloromethane (DCM) | Common solvent that is stable to strong acid and dissolves most substrates. |
| Scavenger (Optional) | Triisopropylsilane (TIS) | If other acid-sensitive groups are present, scavengers can trap the generated t-butyl cations.[27] |
| Workup | Evaporation or Basic Wash | Direct evaporation yields the TFA salt. Basic wash neutralizes the acid to yield the free amine. |
Protocol 3: Outline for Solid-Phase Synthesis (SPS) of a PROTAC Linker
SPS offers a powerful method for rapidly synthesizing libraries of PROTACs by simplifying purification to simple filtration and washing steps.[17][29]
Causality: The synthesis occurs on an insoluble polymer resin. One end of the PROTAC is anchored to the resin, and the linker is built upon it in a series of repeated cycles. Because the growing molecule is attached to the solid phase, excess reagents and byproducts in the solution phase can be easily washed away, driving reactions to completion and eliminating the need for chromatographic purification between steps.[16]
Caption: Cyclic workflow for solid-phase synthesis of PROTACs.
General SPS Cycle:
-
Resin Swelling: Swell the resin (with the initial E3 ligase ligand attached) in a suitable solvent like DCM or DMF.
-
Deprotection: Treat the resin with a solution of 20-50% TFA in DCM for ~30 minutes to remove the Boc group.
-
Washing: Wash the resin extensively with DCM and DMF to remove TFA and the cleaved Boc byproducts.
-
Neutralization: Treat the resin with a solution of a base (e.g., 5-10% DIPEA in DMF) to neutralize the TFA salt and generate the free amine. Wash again with DMF.
-
Coupling: Add a pre-activated solution of the next Boc-amino acid (activated with HATU/DIPEA in DMF) to the resin and agitate for 1-4 hours.
-
Validation Checkpoint: Perform a Kaiser test or Chloranil test to confirm the complete consumption of the free amine. If the test is positive, repeat the coupling step.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove all excess reagents and byproducts.
-
Repeat: Repeat steps 2-7 for each amino acid to be added to the linker.
-
Final Steps: After the final linker component is added and deprotected, couple the POI ligand. Finally, cleave the completed PROTAC from the solid support using a strong acid cocktail (e.g., 95% TFA with scavengers) and purify by preparative HPLC.
Conclusion
Boc-amino acids are indispensable tools in the rational design and synthesis of PROTAC linkers. Their robust yet selectively cleavable protecting group chemistry enables a modular, reliable, and highly versatile approach to building these critical molecular bridges. Whether employing solution-phase or solid-phase strategies, the principles of Boc protection, deprotection, and coupling form a foundational workflow for researchers. By mastering these protocols, scientists can efficiently generate diverse libraries of PROTACs, accelerating the optimization of linker architecture to unlock the full therapeutic potential of targeted protein degradation.
References
- Vertex AI Search, Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.
- Vertex AI Search, Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Str
- Vertex AI Search, Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH.
- Vertex AI Search, Boc-Protected PEG3 Diamine: A Key Component in PROTAC Technology Advancements.
- Vertex AI Search, VI Protecting Groups and Orthogonal Protection Str
- Vertex AI Search, PROTAC Molecules Activity and Efficacy Evalu
- Vertex AI Search, Boc-NH-PEG-amine (MW 5000) | PROTAC Linkers - MedchemExpress.com.
- Vertex AI Search, 5-Boc-amino-pentanoic acid PROTAC Linker chemical.
- Vertex AI Search, Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC - NIH.
- Vertex AI Search, Application Notes and Protocols for PROTAC Development using Boc-Aminooxy-PEG3-thiol - Benchchem.
- Vertex AI Search, (PDF)
- Vertex AI Search, Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Vertex AI Search, BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis, offering acid-labile protection for amino groups. Their stability under neutral or basic conditions makes them ideal for multi-step synthetic schemes. BOC-protection chemistry remains fundamental in classical peptide synthesis and organic modification reactions. BOC Sciences supplies a full range of BOC-protected amino acids, available from stock and through custom synthesis. As a professional manufacturer, we support researchers with consistent quality, technical expertise, and reliable supply for peptide chemistry and biomolecular design. - BOC Sciences Amino Acid.
- Vertex AI Search, 26.7: Peptide Synthesis - Chemistry LibreTexts.
- Vertex AI Search, Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles - PubMed.
- Vertex AI Search, Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- Vertex AI Search, From Design to Degradation: The Essential Role of Linkers in PROTACs - AxisPharm.
- Vertex AI Search, BOC Protection and Deprotection - J&K Scientific LLC.
- Vertex AI Search, Overview of Solid Phase Peptide Synthesis (SPPS).
- Vertex AI Search, Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides.
- Vertex AI Search, PEG Linkers for PROTAC Synthesis - Biopharma PEG.
- Vertex AI Search, Amino-PEG20-Boc | PROTAC Linkers - MedchemExpress.com.
- Vertex AI Search, Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency.
- Vertex AI Search, Overview of PROTAC Linkers: Types and Design - BOC Sciences.
- Vertex AI Search, (PDF)
- Vertex AI Search, Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed.
- Vertex AI Search, Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- Vertex AI Search, Overview of PROTAC Linkers - ChemPep.
- Vertex AI Search, Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH.
- Vertex AI Search, DISCOVER screening of PROTACs/molecular glues: ternary complex analysis with induced proximity - YouTube.
- Vertex AI Search, BOC Protection and Deprotection - Hebei Boze Chemical Co., Ltd..
- Vertex AI Search, Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit.
- Vertex AI Search, Novel approaches for the rational design of PROTAC linkers - PMC - NIH.
- Vertex AI Search, Boc-PEG, PEG linker, PEG reagent - BroadPharm.
- Vertex AI Search, Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras.
- Vertex AI Search, Application Notes and Protocols for Solid-Phase Peptide Synthesis with Boc-PEG Linkers - Benchchem.
- Vertex AI Search, Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC - NIH.
- Vertex AI Search, Boc-6-aminohexanoic acid | PROTAC Linker - MedchemExpress.com.
- Vertex AI Search, (PDF)
Sources
- 1. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BOC Protection and Deprotection [bzchemicals.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 16. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 17. Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nbinno.com [nbinno.com]
- 21. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 25. peptide.com [peptide.com]
- 26. jk-sci.com [jk-sci.com]
- 27. peptide.com [peptide.com]
- 28. benchchem.com [benchchem.com]
- 29. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Manual Boc-Chemistry In Situ Neutralization for Solid-Phase Peptide Synthesis
Introduction: The Enduring Power of Boc Chemistry and the Advent of In Situ Neutralization
Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield, has become the cornerstone of peptide and protein chemistry, enabling the routine synthesis of complex biomolecules.[1][2][3][] The two dominant strategies in SPPS are differentiated by their Nα-temporary protecting groups: the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group.[][6][7] While Fmoc chemistry has gained widespread adoption due to its milder deprotection conditions, the classic Boc/Bzl (benzyl-based side-chain protection) strategy remains a powerful and often preferred method, particularly for the synthesis of hydrophobic or "difficult" sequences prone to aggregation.[6][8]
The Boc/Bzl strategy utilizes the Boc group for temporary Nα-protection, which is removed with a moderately strong acid like trifluoroacetic acid (TFA).[6][9][10] This acid treatment leaves the newly exposed N-terminal amine as a protonated salt (e.g., a trifluoroacetate salt). Before the next amino acid can be coupled, this salt must be neutralized to regenerate the free amine, which acts as the nucleophile in the subsequent peptide bond formation.
Traditionally, this is performed in a separate step, involving treatment with a tertiary amine base followed by extensive washing to remove the excess base and the resulting salt. This multi-step process (deprotection, washing, neutralization, washing) is not only time-consuming but also introduces a critical window where the neutral peptide-resin can form intermolecular hydrogen bonds, leading to aggregation. This aggregation can severely hinder subsequent coupling reactions, leading to low yields and deletion sequences.[6][11]
The in situ neutralization protocol elegantly circumvents these issues. In this strategy, the neutralization of the N-terminal amine salt is performed simultaneously with the coupling of the next activated Boc-amino acid.[11][12] This is achieved by adding the tertiary base directly to the coupling cocktail. By minimizing the time the peptide-resin exists in a neutral, aggregation-prone state, in situ neutralization significantly enhances coupling efficiency, reduces cycle times, and improves the overall success rate for synthesizing challenging peptide sequences.[6][8][11][12][13][14] This application note provides a detailed technical guide and step-by-step protocols for performing manual Boc-chemistry SPPS using the in situ neutralization technique.
The Chemistry Behind the Protocol: A Mechanistic Overview
A thorough understanding of the underlying chemical transformations is critical for successful implementation and troubleshooting. The Boc SPPS cycle with in situ neutralization can be broken down into two core stages: Deprotection and Coupling/Neutralization.
Stage 1: Nα-Boc Deprotection
The Boc group is removed by acidolysis, typically with 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[11][15] The mechanism proceeds as follows:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA.[16][17]
-
Carbocation Formation: This protonation destabilizes the protecting group, leading to its cleavage. This generates a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[16][17][18]
-
Decarboxylation & Salt Formation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas and the free N-terminal amine.[16][17][19] In the acidic environment, the newly liberated amine is immediately protonated by the excess TFA, forming a trifluoroacetate salt on the resin.[16][17]
Caption: Mechanism of TFA-mediated Boc deprotection.
A critical consideration during deprotection is the fate of the highly reactive tert-butyl cation.[11] This electrophile can attack nucleophilic side chains, particularly those of Tryptophan (Trp), Methionine (Met), and Cysteine (Cys), leading to undesired side products.[11][17] To prevent this, scavengers such as dithioethane (DTE) or thioanisole are often added to the TFA deprotection solution to quench the carbocation.[11][20]
Stage 2: In Situ Neutralization and Coupling
This stage is the heart of the protocol, where three critical reactions occur concurrently:
-
Amino Acid Activation: The incoming Boc-protected amino acid is pre-activated to make its carboxyl group more susceptible to nucleophilic attack. This is accomplished using a coupling reagent. Common choices include carbodiimides like Dicyclohexylcarbodiimide (DCC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), or more efficient aminium/phosphonium salt-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[21][22][23][24] These reagents convert the carboxylic acid into a highly reactive active ester.[25]
-
Neutralization: A sterically hindered, non-nucleophilic tertiary amine, most commonly N,N-Diisopropylethylamine (DIEA or Hünig's base), is added to the reaction mixture.[26][27][28][29][30] Its role is to deprotonate the N-terminal ammonium trifluoroacetate salt, regenerating the free amine (R-NH2). The steric bulk of DIEA prevents it from participating in unwanted side reactions.[28]
-
Peptide Bond Formation: The regenerated, nucleophilic N-terminal amine of the resin-bound peptide immediately attacks the carbonyl carbon of the activated amino acid ester, forming the new peptide bond.
Caption: Workflow of the in situ neutralization and coupling step.
The key advantage is kinetic. By generating the free amine in the presence of a large excess of the activated amino acid, the desired acylation reaction is heavily favored over the competing process of peptide aggregation.[6][11] This leads to higher coupling yields and purer final products, especially for sequences that are notoriously difficult to synthesize via other methods.[8][12][14]
Experimental Protocols
The following are generalized manual protocols for Boc-SPPS using in situ neutralization. It is assumed the synthesis is performed on a 0.1 to 0.5 mmol scale using a standard fritted glass reaction vessel with mechanical shaking or nitrogen bubbling for agitation.
Materials and Reagents
| Reagent/Material | Grade | Notes |
| Resins | ||
| Boc-AA-PAM-Resin | Peptide Synthesis Grade | For C-terminal acids. Substitution ~0.5-1.0 mmol/g.[15] |
| Boc-AA-MBHA-Resin | Peptide Synthesis Grade | For C-terminal amides. Substitution ~0.5-1.0 mmol/g.[15] |
| Solvents | ||
| Dichloromethane (DCM) | Peptide Synthesis Grade | Primary solvent for washes and deprotection. |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Primary solvent for coupling reaction. |
| Isopropanol (IPA) | ACS Grade | Used in wash steps. |
| Reagents | ||
| Trifluoroacetic Acid (TFA) | Reagent Grade, >99% | For deprotection.[15] |
| Boc-Amino Acids | Peptide Synthesis Grade | Side-chain protected as necessary (Bzl-based protection). |
| HBTU | Peptide Synthesis Grade | Coupling reagent. |
| HOBt | Peptide Synthesis Grade | Coupling additive. |
| N,N-Diisopropylethylamine (DIEA) | Peptide Synthesis Grade, >99.5% | Non-nucleophilic base for neutralization.[26][27] |
| Ancillary | ||
| Dithioethane (DTE) | Reagent Grade | Scavenger for Trp, Met, Cys containing peptides.[11] |
| Ninhydrin Test Kit | For monitoring reaction completion. |
Protocol 1: Standard Synthesis Cycle
This protocol outlines a single cycle of amino acid addition. Repeat steps 1-7 for each amino acid in the sequence.
1. Resin Swelling:
-
Place the peptide-resin in the reaction vessel.
-
Add DCM (approx. 10-15 mL per gram of resin) and agitate for 20-30 minutes to swell the resin beads.
-
Drain the DCM.
2. Boc Deprotection:
-
Add the deprotection solution (50% TFA in DCM, v/v) to the resin. Use 10 mL per gram of resin.
-
Note: If the sequence contains Trp, Met, or Cys, add 0.5% Dithioethane (DTE) to the TFA solution as a scavenger.[11]
-
Agitate for 1-2 minutes, then drain.
-
Add a fresh portion of the deprotection solution.
-
Agitate for 20-30 minutes.
-
Drain the solution.
3. Washing Post-Deprotection:
-
Wash the peptide-resin thoroughly to remove residual TFA and the cleaved Boc group.
-
2x washes with DCM
-
2x washes with Isopropanol (IPA)
-
3x washes with DCM
-
-
Each wash should be for ~30-60 seconds with agitation.
4. Prepare Coupling Cocktail (Pre-activation):
-
In a separate vial, just prior to coupling, prepare the activated amino acid solution.
-
For a 0.5 mmol scale synthesis:
-
Dissolve Boc-Amino Acid (2.0 mmol, 4 equivalents) and HBTU (2.0 mmol, 4 equivalents) in ~5 mL of DMF.
-
Add DIEA (4.0 mmol, 8 equivalents) to the mixture.
-
Vortex briefly. The solution may change color (e.g., to yellow), indicating activation. Allow to pre-activate for 1-5 minutes.[21]
-
5. In Situ Neutralization and Coupling Reaction:
-
Add the entire pre-activated coupling cocktail from step 4 to the washed peptide-resin.
-
Ensure there is enough volume to fully suspend the resin. Add more DMF if necessary.
-
Agitate the mixture at room temperature for 10-60 minutes. A typical coupling time is 20 minutes.[12][14]
6. Monitoring the Coupling Reaction:
-
After the desired reaction time, take a small sample of resin beads (~1-2 mg) and wash them thoroughly with DCM and IPA.
-
Perform a qualitative ninhydrin (Kaiser) test.
-
Result Interpretation:
-
Blue/Purple beads: Incomplete reaction (free primary amines are present). Continue coupling for another 15-30 minutes and re-test. If it remains positive, a double coupling (repeating steps 4-7) may be necessary.
-
Yellow/Colorless beads: Complete reaction. Proceed to the next step.
-
7. Washing Post-Coupling:
-
Drain the coupling solution from the reaction vessel.
-
Wash the peptide-resin thoroughly to remove excess reagents and byproducts.
-
3x washes with DMF
-
3x washes with DCM
-
-
The resin is now ready for the next deprotection cycle (return to step 2).
Final Cleavage and Deprotection
Once the synthesis is complete, the peptide must be cleaved from the resin support, and the side-chain protecting groups must be removed. This is typically achieved with strong acids like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[6] This step is hazardous and requires specialized equipment and expertise.
CAUTION: HF is extremely toxic and corrosive. It must be handled only in a dedicated, purpose-built apparatus by trained personnel with appropriate safety precautions.
A general procedure using HF is as follows:
-
Dry the peptide-resin thoroughly under high vacuum.
-
Add a scavenger cocktail (e.g., p-cresol, p-thiocresol) to the resin in the HF apparatus reaction vessel.
-
Cool the vessel to 0°C.
-
Distill anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1 hour.
-
Remove the HF by vacuum distillation.
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry.
-
Purify the crude peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Positive Ninhydrin Test After Coupling | 1. Steric Hindrance: Bulky amino acids (e.g., Ile, Val) may couple slowly.[21]2. Peptide Aggregation: The sequence may be forming secondary structures that block the N-terminus.3. Inefficient Activation: Coupling reagents may be old or degraded. | 1. Extend the coupling time to 2 hours or perform a double coupling (repeat the coupling step).2. The in situ protocol is designed to minimize this, but for very difficult sequences, consider using stronger activation (e.g., HATU instead of HBTU).3. Use fresh, high-quality coupling reagents. Ensure they have been stored properly under dry conditions. |
| Low Final Yield | 1. Incomplete Deprotection: Boc group was not fully removed, leading to chain termination.2. Incomplete Coupling: Accumulation of deletion sequences from failed couplings.3. Loss of Peptide from Resin: The peptide-resin linkage is being cleaved prematurely by repeated TFA treatments.[15] | 1. Ensure the deprotection time is adequate (at least 20 minutes) and the TFA solution is fresh.2. Monitor each coupling step with the ninhydrin test to ensure completion before proceeding.3. Use a more acid-stable linker, such as the PAM (phenylacetamidomethyl) linker, which is more robust than the classic Merrifield resin linkage.[15] |
| Unexpected Peaks in HPLC/MS | 1. Side-Chain Alkylation: Reactive side chains (Trp, Met, Cys) were modified by the t-butyl cation during deprotection.2. Racemization: Loss of stereochemical integrity during activation/coupling.3. Chain Termination by Acetylation: Acetyl capping from acetic acid impurities in Boc-amino acids.[8][12][14] | 1. Always include a scavenger (e.g., DTE) in the deprotection solution when these residues are present.[11]2. In situ neutralization with HBTU/DIEA shows minimal racemization.[12][14] Ensure the correct stoichiometry of reagents is used.3. Use high-purity, peptide-synthesis-grade Boc-amino acids. |
Conclusion
The manual Boc-chemistry in situ neutralization protocol is a robust, efficient, and highly effective method for solid-phase peptide synthesis. By combining the neutralization and coupling steps, it significantly reduces cycle times and, more importantly, mitigates the risk of on-resin aggregation that plagues standard protocols, particularly for difficult sequences.[6][8][12][14] This leads to higher purity crude products and improved overall yields. While requiring the use of strong acids for final cleavage, the reliability and power of this technique ensure its continued relevance and utility in both academic research and industrial drug development.
References
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
-
Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International journal of peptide and protein research, 40(3-4), 180–193. [Link]
-
Peptide Synthesis - FAQ. AAPPTec. [Link]
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. ResearchGate. [Link]
-
In Situ neutralization in Boc-chemistry solid phase peptide synthesis. ResearchGate. [Link]
-
Comparison of Boc and Fmoc SPPS. ResearchGate. [Link]
-
T boc fmoc protocols in peptide synthesis. Slideshare. [Link]
-
In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. ProQuest. [Link]
-
26.8: Automated Peptide Synthesis- The Merrifield Solid-Phase Method. Chemistry LibreTexts. [Link]
-
26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method. OpenStax. [Link]
-
Basic Peptides synthesis introduction. LifeTein. [Link]
-
In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. SciSpace. [Link]
-
In Situ Neutralization Protocols for Boc-SPPS. Springer Nature Experiments. [Link]
-
Adhikary, R., & Dawson, P. E. (2020). In Situ Neutralization Protocols for Boc-SPPS. Methods in molecular biology, 2103, 29–40. [Link]
-
Solid-Phase Peptide Synthesis (Merrifield). St. Paul's C. M. College, Kolkata. [Link]
-
Gutte, B. (2007). R. Bruce Merrifield and Solid-Phase Peptide Synthesis: A Historical Assessment. University of North Texas Digital Library. [Link]
-
Novabiochem® Coupling reagents. Merck Millipore. [Link]
-
Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6605. [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-959. [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
N,N-Diisopropylethylamine (DIPEA). Carl ROTH. [Link]
-
N,N-Diisopropylethylamine (DIPEA), 2.5 l, CAS No. 7087-68-5. Carl ROTH. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]
- 3. spcmc.ac.in [spcmc.ac.in]
- 6. peptide.com [peptide.com]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 11. peptide.com [peptide.com]
- 12. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis - ProQuest [proquest.com]
- 15. chempep.com [chempep.com]
- 16. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 17. benchchem.com [benchchem.com]
- 18. BOC Protection and Deprotection-百灵威 [jkchemical.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. benchchem.com [benchchem.com]
- 22. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 23. merckmillipore.com [merckmillipore.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. people.uniurb.it [people.uniurb.it]
- 26. Atom Scientific Ltd | Product | Diisopropylethylamine for Peptide Synthesis [atomscientific.com]
- 27. N,N-Diisopropylethylamine (DIPEA), 2.5 l, CAS No. 7087-68-5 | Reagents for Peptide Synthesis for Washing/Deprotection/Splitting | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - France [carlroth.com]
- 28. advancedchemtech.com [advancedchemtech.com]
- 29. N-Ethyldiisopropylamine for peptide synthesis, 2M 1-methyl-2-pyrrolidinone 7087-68-5 [sigmaaldrich.com]
- 30. N,N-Diisopropylethylamine (DIPEA), 2.5 l, CAS No. 7087-68-5 | Reagents for Peptide Synthesis for Washing/Deprotection/Splitting | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
Application Notes and Protocols for the Large-Scale Synthesis of Peptides Using the Boc Strategy
Introduction: The Enduring Relevance of the Boc Strategy in Large-Scale Peptide Synthesis
The chemical synthesis of peptides is a cornerstone of modern drug discovery and development. Among the various methodologies, solid-phase peptide synthesis (SPPS) stands out for its efficiency and simplicity.[1] Pioneered by Bruce Merrifield, this technique involves the stepwise addition of amino acids to a growing peptide chain attached to an insoluble solid support.[1][2] Within the realm of SPPS, two primary strategies have dominated the landscape: the fluorenylmethoxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) approaches.[][4] While the Fmoc strategy is often favored for its milder deprotection conditions, the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy remains a powerful and highly relevant method, particularly for the large-scale synthesis of complex and lengthy peptides.[2][][5][6]
This guide provides an in-depth exploration of the Boc strategy for large-scale peptide synthesis. We will delve into the chemical principles that underpin this robust methodology, provide detailed, field-proven protocols, and offer insights into the critical considerations for successful and scalable peptide production.
The Chemical Philosophy of the Boc/Bzl Strategy
The Boc/Bzl strategy is founded on a principle of graduated acid lability.[2] The temporary α-amino protecting group, the Boc group, is removed at each cycle of amino acid addition using a moderately strong acid, typically trifluoroacetic acid (TFA).[2][4][7] In contrast, the more permanent side-chain protecting groups, which are generally benzyl-based, and the peptide-resin linkage require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for their removal in the final cleavage step.[4][5][6][8][9] This differential sensitivity to acid is the key to the successful and selective assembly of the peptide chain.
Advantages of the Boc Strategy for Large-Scale Synthesis
While the use of strong acids like TFA and HF necessitates specialized equipment and stringent safety protocols, the Boc strategy offers several advantages that make it particularly suitable for industrial-scale production:
-
Robustness for Long and Difficult Sequences: The Boc strategy has a proven track record for the reliable synthesis of long and complex polypeptides, including those that are prone to aggregation with other methods.[5][6] The acidic deprotection step protonates the N-terminus, which can help to disrupt interchain hydrogen bonding and improve solvation, thereby reducing aggregation.[4][10]
-
Cost-Effectiveness: Boc-protected amino acids are generally less expensive than their Fmoc-protected counterparts, which can be a significant factor in large-scale manufacturing.[]
-
Process Maturity: Many established manufacturing processes for peptide drugs are based on the Boc approach, supported by extensive process validation data and operational expertise.[]
Core Principles and Workflow of Boc SPPS
The large-scale synthesis of peptides via the Boc strategy is a cyclical process, with each cycle consisting of three main steps: deprotection, neutralization, and coupling. This cycle is repeated until the desired peptide sequence is assembled on the solid support.
The Boc SPPS Cycle
Caption: Workflow for the final HF cleavage and deprotection of the peptide.
Large-Scale Purification and Analysis
The crude peptide obtained after cleavage is a mixture containing the target peptide along with various synthesis-related impurities, such as truncated or deletion sequences. [11][12]Therefore, a robust purification strategy is essential to achieve the high purity required for pharmaceutical applications.
Purification Strategy
For large-scale purification, a multi-step chromatographic approach is often employed.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most powerful and widely used method for peptide purification. [11][13][14]The separation is based on the hydrophobicity of the peptides. A C18-modified silica stationary phase is commonly used with a mobile phase gradient of water and acetonitrile containing an ion-pairing agent like TFA. [13][15]2. Ion-Exchange Chromatography (IEC): This technique separates peptides based on their net charge and is effective for removing impurities with different charge characteristics from the target peptide. [11]3. Size-Exclusion Chromatography (SEC): SEC can be used to remove aggregates and high-molecular-weight impurities. [16] For industrial-scale production, multicolumn countercurrent solvent gradient purification (MCSGP) is an advanced technique that can significantly reduce solvent consumption and increase yield and productivity compared to traditional batch chromatography. [13]
Analytical Quality Control
Stringent analytical methods are required to verify the purity, identity, and quality of the final peptide product.
| Analytical Technique | Purpose |
| Analytical RP-HPLC/UPLC | To determine the purity of the peptide and quantify impurities. [17][18] |
| Mass Spectrometry (MS) | To confirm the molecular weight of the peptide. [15][16][17] |
| Amino Acid Analysis (AAA) | To determine the amino acid composition and quantify the net peptide content. [15][17] |
| Peptide Sequencing (e.g., Edman degradation or MS/MS) | To verify the correct amino acid sequence. [15][16] |
Conclusion
The Boc strategy for solid-phase peptide synthesis, while one of the original methods, remains a highly valuable and robust technique, especially for large-scale and industrial applications. Its proven reliability for synthesizing long and challenging sequences, coupled with the economic advantages of the reagents, ensures its continued relevance in the field of peptide drug development. By understanding the underlying chemical principles and adhering to carefully designed and validated protocols, researchers and scientists can successfully leverage the power of the Boc strategy to produce high-quality peptides at a large scale.
References
-
PolyPeptide Group. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. Retrieved from [Link]
-
Muttenthaler, M., Albericio, F., & Dawson, P. E. (2015). Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. Nature Protocols, 10(7), 1067–1083. Retrieved from [Link]
-
AAPPTEC. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]
-
ResearchGate. (2015). Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Retrieved from [Link]
-
AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Muttenthaler, M., Albericio, F., & Dawson, P. E. (2015). Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. PubMed. Retrieved from [Link]
-
Muttenthaler, M., Albericio, F., & Dawson, P. E. (2015). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PMC - NIH. Retrieved from [Link]
-
Oxford Academic. (n.d.). Purification of large peptides using chemoselective tags. Retrieved from [Link]
-
Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from [Link]
-
LCGC International. (2025). Easy method scale-up for peptide purification. Retrieved from [Link]
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from [Link]
-
AAPPTEC. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). How to Ensure High Purity in Long Peptide Synthesis?. Retrieved from [Link]
-
CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
White, P., & Collins, J. (2009). Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH. Retrieved from [Link]
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 40(2), 195–214. Retrieved from [Link]
-
Fields, G. B. (2011). Introduction to Peptide Synthesis. PMC - NIH. Retrieved from [Link]
-
International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]
Sources
- 1. csbio.com [csbio.com]
- 2. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. polypeptide.com [polypeptide.com]
- 12. academic.oup.com [academic.oup.com]
- 13. bachem.com [bachem.com]
- 14. waters.com [waters.com]
- 15. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 16. How to Ensure High Purity in Long Peptide Synthesis? | MtoZ Biolabs [mtoz-biolabs.com]
- 17. Analytical methods and Quality Control for peptide products [biosynth.com]
- 18. ijsra.net [ijsra.net]
Troubleshooting & Optimization
Technical Support Center: Boc Deprotection of 2-(((Tert-butoxy)carbonyl)amino)-2-cyclohexylacetic acid
Welcome to the technical support guide for the deprotection of 2-(((tert-butoxy)carbonyl)amino)-2-cyclohexylacetic acid. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the technical knowledge and practical insights to navigate challenges encountered during the removal of the tert-butoxycarbonyl (Boc) protecting group from this specific non-canonical amino acid.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the Boc deprotection process, providing foundational knowledge for successful experimentation.
Q1: What is the fundamental mechanism of TFA-mediated Boc deprotection?
The cleavage of the Boc group with trifluoroacetic acid (TFA) is a standard, acid-catalyzed elimination reaction.[1] The process unfolds in three primary steps:
-
Protonation: The strong acid, TFA, protonates the carbonyl oxygen of the Boc group, rendering it unstable.[1][2][3]
-
Carbocation Formation: The protonated group cleaves, leading to the formation of a stable tert-butyl cation and an intermediate carbamic acid.[1][2]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the desired free amine.[1][2][3] The liberated amine is then protonated by the excess TFA in the reaction mixture to yield its trifluoroacetate salt.[1][2]
Caption: Mechanism of TFA-mediated Boc deprotection.
Q2: Why is a mixture of TFA in Dichloromethane (DCM) the most common deprotection condition?
This combination is widely used for several practical reasons:
-
Efficacy: TFA is a strong organic acid that efficiently cleaves the acid-labile Boc group at room temperature.[4][5]
-
Solubility: DCM is an excellent solvent for a wide range of organic molecules, including Boc-protected amino acids, ensuring the reaction proceeds in a homogeneous phase.[6]
-
Volatility: Both TFA and DCM are volatile, which simplifies the removal of excess reagents and solvent post-reaction via rotary evaporation.[1][7]
However, it's important to note the environmental and safety concerns associated with chlorinated solvents like DCM, and alternatives should be considered when possible.[8][9]
Q3: What are the primary side reactions, and how can they be minimized?
The main side reaction stems from the generation of the reactive tert-butyl cation (t-Bu⁺).[6][8] This electrophile can alkylate nucleophilic sites on the substrate or other molecules in the reaction. For molecules with susceptible functional groups like tryptophan, methionine, cysteine, or tyrosine, this is a significant concern.[1][6]
Minimization Strategy: The most effective way to prevent unwanted alkylation is by using "scavengers." These are reagents added to the reaction mixture to trap the tert-butyl cation before it can react with your product.[1][6][8]
Q4: What are scavengers, and which ones should I use?
Scavengers are nucleophilic compounds that readily react with carbocations. The choice of scavenger depends on the specific functional groups present in your molecule. For the deprotection of this compound, which lacks highly nucleophilic side chains, a general-purpose scavenger is often sufficient to ensure a clean reaction.
| Scavenger | Purpose / Traps | Typical Concentration (v/v) |
| Triisopropylsilane (TIS) | General purpose carbocation scavenger. | 2.5 - 5% |
| Thioanisole | Protects against alkylation of sulfur-containing residues (e.g., Met, Cys). | 2.5 - 5% |
| Water | Can act as a scavenger, but its presence can dilute the TFA, potentially slowing the reaction.[10] | 2.5 - 5% |
| Phenol | Scavenger for protecting tyrosine and tryptophan residues. | 5% |
| 1,2-Ethanedithiol (EDT) | Effective for protecting tryptophan residues. | 2.5% |
Q5: Are there milder, non-TFA methods for Boc deprotection?
Yes, several alternative methods exist, which can be crucial if your molecule contains other acid-sensitive functional groups.[11][12]
-
4M HCl in 1,4-Dioxane or Ethyl Acetate: A common and effective alternative to TFA.[6][13]
-
Oxalyl Chloride in Methanol: A very mild method reported to deprotect N-Boc groups on substrates with acid-labile functionalities.[12][14]
-
Thermal Deprotection: Heating the Boc-protected compound, sometimes in a high-boiling solvent or under continuous flow conditions, can induce thermal cleavage of the Boc group without any acid.[3][11][15]
-
Lewis Acids: Reagents like ZnBr₂ or TMSI can be used for selective deprotection under specific conditions.[4][5][16]
Q6: How can I monitor the reaction's progress?
Regularly monitoring the reaction is key to avoiding over-exposure to acid and potential side reactions.
-
Thin-Layer Chromatography (TLC): A quick and easy method. The deprotected product (the amine salt) will be significantly more polar than the Boc-protected starting material and will have a much lower Rf value. Staining with ninhydrin is effective, as it produces a characteristic color (usually purple or yellow) with the newly formed primary amine.[1][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more definitive assessment, allowing you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[10]
Troubleshooting Guide
This guide is formatted to help you diagnose and resolve specific issues you may encounter during your experiment.
Caption: Decision tree for troubleshooting Boc deprotection.
Problem 1: The deprotection reaction is incomplete or very slow.
-
Possible Cause: Insufficient acid concentration or activity. The rate of Boc cleavage can show a second-order dependence on acid concentration.[1][6]
-
Possible Cause: Inadequate reaction time or temperature. While most deprotections are complete within 1-2 hours at room temperature, some substrates can be more stubborn.[1][6]
-
Solution: Allow the reaction to stir for a longer period, monitoring every hour by TLC. Gentle warming to 30-40°C can also increase the reaction rate, but should be done cautiously to avoid promoting side reactions.[6]
-
-
Possible Cause: Poor solubility of the starting material. If the substrate is not fully dissolved, the reaction will be slow and inefficient.
-
Solution: Ensure your starting material is completely dissolved before proceeding. If solubility in DCM is an issue, consider alternative solvents like ethyl acetate or 1,4-dioxane (with an appropriate acid like HCl).[9]
-
Problem 2: I'm observing significant side product formation.
-
Possible Cause: Alkylation by the tert-butyl cation. This is the most common cause of impurity generation.[6][8]
-
Solution: Add a scavenger like triisopropylsilane (TIS) at 2-5% (v/v) to your reaction mixture from the beginning. TIS will effectively quench the t-Bu⁺ cation as it forms.[6]
-
-
Possible Cause: The molecule contains other acid-sensitive functional groups that are being degraded by the strong acidic conditions.
Problem 3: The work-up and product isolation are difficult.
-
Possible Cause: The product, an amino acid TFA salt, is highly polar and may have some water solubility, making extraction difficult.
-
Solution (Isolating the TFA salt): After confirming reaction completion, remove the DCM and excess TFA under reduced pressure (rotary evaporation). To remove residual TFA, co-evaporate the residue with a non-polar solvent like toluene two or three times.[6] The resulting salt can often be precipitated by adding cold diethyl ether and collected by filtration.[1]
-
-
Possible Cause: Formation of an emulsion during basic work-up to get the free amine.
-
Solution (Isolating the free amine): If you require the free amine for the next step, dissolve the crude TFA salt in an organic solvent (like ethyl acetate or DCM) and wash carefully with a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases.[1] If an emulsion forms, add brine (saturated NaCl solution) to help break it. After separation, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[1]
-
Detailed Experimental Protocols
Safety First: Trifluoroacetic acid is highly corrosive and causes severe burns.[17][18][19] Always handle TFA inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and chemical-resistant gloves (butyl rubber or Viton are recommended for larger volumes).[17][20] Ensure an eyewash station and safety shower are immediately accessible.[19]
Protocol 1: Standard Boc Deprotection with TFA/DCM
This protocol describes the standard procedure for removing the Boc group to yield the amine trifluoroacetate salt.
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the this compound (1.0 eq) in anhydrous Dichloromethane (DCM) to make a ~0.1-0.2 M solution.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v). For example, to make a 25% TFA solution, add 5 mL of TFA to 15 mL of the DCM/substrate solution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., 10% Methanol in DCM as eluent, visualized with ninhydrin stain). The disappearance of the starting material spot (higher Rf) and the appearance of a new, baseline spot (product) indicates completion.
-
Work-up (TFA Salt Isolation):
-
Concentrate the reaction mixture to dryness using a rotary evaporator.[1]
-
Add toluene (~10 mL) to the residue and concentrate again under reduced pressure. Repeat this co-evaporation step two more times to ensure complete removal of residual TFA.[6]
-
The resulting crude amine TFA salt can often be used directly in the next step or purified further by precipitation from a solvent like cold diethyl ether.[1]
-
Protocol 2: Neutralization to Obtain the Free Amine
This protocol follows Protocol 1 to convert the TFA salt into the free amine.
-
Dissolution: Dissolve the crude TFA salt from Protocol 1 in a suitable organic solvent (e.g., Ethyl Acetate or DCM, ~20 mL).
-
Neutralization: Transfer the solution to a separatory funnel and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Swirl gently and vent frequently to release the CO₂ gas that evolves. Continue adding the bicarbonate solution until gas evolution ceases, and the aqueous layer is basic (check with pH paper).
-
Extraction: Shake the funnel, allow the layers to separate, and collect the organic layer. Extract the aqueous layer two more times with fresh organic solvent.
-
Washing & Drying: Combine all organic layers and wash once with brine. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine.
Protocol 3: Alternative Mild Deprotection with Oxalyl Chloride/Methanol
This method is suitable for substrates that are sensitive to strong acids.[12]
-
Preparation: In a dry round-bottom flask with a stir bar, dissolve the Boc-protected starting material (1.0 eq, e.g., 50 mg) in Methanol (3 mL). Stir at room temperature for 5 minutes.
-
Reagent Addition: Carefully add oxalyl chloride (3.0 eq) dropwise to the stirred solution. Caution: An immediate exothermic reaction and sputtering may occur.
-
Reaction: Allow the mixture to stir at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagent. The resulting product is typically the hydrochloride salt of the amine, which can be further purified as needed.
References
-
Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Retrieved from [Link]
-
Trifluoroacetic Acid SOP. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]
-
STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. (2024, April 2). Amherst College. Retrieved from [Link]
-
BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Wordpress. Retrieved from [Link]
-
Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Safety Data Sheet: Trifluoroacetic acid (TFA). (n.d.). Carl ROTH. Retrieved from [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(26), 4939-4944. Retrieved from [Link]
-
BOC deprotection. (2023, July 4). Hebei Boze Chemical Co.,Ltd. Retrieved from [Link]
-
Specific solvent issues with BOC deprotection. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. Retrieved from [Link]
-
Boc Deprotection Mechanism | Organic Chemistry. (2022, December 14). YouTube. Retrieved from [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? (2013, January 14). ResearchGate. Retrieved from [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). Organic Process Research & Development. Retrieved from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit. Retrieved from [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012, May 27). Semantic Scholar. Retrieved from [Link]
-
How should I deprotect Boc-amino group without breaking ester bond? (2021, May 5). ResearchGate. Retrieved from [Link]
-
Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]
-
Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable phosphonium ionic liquid. (2015, October 28). The Royal Society of Chemistry. Retrieved from [Link]
-
Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. (n.d.). Semantic Scholar. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. BOC Protection and Deprotection-百灵威 [jkchemical.com]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. xray.uky.edu [xray.uky.edu]
- 15. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Amine Protection / Deprotection [fishersci.co.uk]
- 17. amherst.edu [amherst.edu]
- 18. fishersci.com [fishersci.com]
- 19. nj.gov [nj.gov]
- 20. ehs.washington.edu [ehs.washington.edu]
Technical Support Center: Navigating Side Reactions in Boc Solid-Phase Peptide Synthesis
Welcome to the technical support center for Boc-based Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and prevent common side reactions encountered during their experiments. The tert-butyloxycarbonyl (Boc) strategy, while robust, involves strong acidic conditions that can lead to a variety of unwanted modifications. Understanding the causality behind these side reactions is the first step toward achieving higher purity and yield in your synthetic peptides.
This guide is structured to address specific issues in a practical, question-and-answer format, providing not just protocols, but the mechanistic reasoning and field-proven insights behind them.
General Principles & Best Practices
Before diving into specific issues, it is crucial to perform routine checks at each cycle of the synthesis. The most common and indispensable monitoring tool is the Kaiser test (or ninhydrin test), used to detect the presence of free primary amines.[1]
-
After Deprotection: A positive Kaiser test (intense blue beads) is expected, confirming the successful removal of the Boc group.
-
After Coupling: A negative Kaiser test (yellow/colorless beads) indicates a complete coupling reaction. A positive result necessitates immediate troubleshooting to avoid deletion sequences.[2]
Consistent and careful monitoring is the bedrock of successful peptide synthesis.
Part 1: Issues During Repetitive Cycles (Deprotection & Coupling)
This section addresses problems that can occur at every step of chain elongation.
Incomplete Boc Deprotection
Q: My final HPLC/MS analysis shows a significant amount of deletion sequences, specifically missing one amino acid residue at regular intervals. What is the likely cause?
A: This pattern strongly suggests a systematic failure at a specific step, most commonly incomplete Nα-Boc deprotection. If the Boc group is not fully removed, the subsequent amino acid cannot be coupled, leading to a peptide chain missing that residue (a deletion sequence).
-
Causality & Mechanism: The Boc group is removed by acidolysis, typically with 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[3] The reaction's completeness can be hindered by several factors:
-
Steric Hindrance: Bulky side chains near the N-terminus can physically block the TFA from accessing the Boc group.
-
Peptide Aggregation: As the peptide chain grows, it can form secondary structures (e.g., β-sheets) that aggregate, preventing efficient solvent and reagent penetration.[4][5]
-
Suboptimal Reagents: The TFA solution may be compromised (e.g., by water content), reducing its effective acidity.[6]
-
Troubleshooting Guide: Incomplete Boc Deprotection
| Step | Action | Rationale & Protocol |
| 1. Diagnose | Confirm with Kaiser Test: | After the deprotection and neutralization steps, perform a Kaiser test. A yellow or faint blue result, instead of a strong blue, indicates that many N-termini are still Boc-protected. |
| 2. Optimize | Extend Reaction Time/Increase Acidity: | For difficult sequences, a standard 20-30 minute deprotection may be insufficient.[6] Extend the deprotection time to 45-60 minutes. If the problem persists, a slightly higher concentration of TFA can be trialed, though this increases the risk of other side reactions. |
| 3. Mitigate Aggregation | Improve Solvation: | Switch to a more polar, dipolar aprotic solvent like N-methylpyrrolidone (NMP) or add chaotropic salts (e.g., 0.4 M LiCl) to the coupling solvent to disrupt secondary structures.[5] Sonication during the reaction can also help break up aggregates. |
| 4. Prevention | Protocol Adjustment: | For known "difficult sequences," proactively use a longer deprotection time (e.g., 2 x 20 min) from the start. Ensure TFA is fresh and anhydrous. |
Incomplete Coupling
Q: After my coupling step, the Kaiser test is strongly positive (dark blue beads). What should I do?
A: A positive Kaiser test after coupling signifies the presence of unreacted primary amines, meaning the coupling reaction failed or was incomplete.[1] This must be addressed immediately to prevent the formation of deletion peptides.
-
Causality & Mechanism: Similar to deprotection issues, the primary causes are often steric hindrance and peptide aggregation.[2]
-
Sterically Hindered Residues: β-branched amino acids (Val, Ile, Thr) and other bulky residues are notoriously difficult to couple.[2]
-
Aggregation: Self-association of peptide chains can render the N-terminal amine inaccessible.[4]
-
Suboptimal Activation: The incoming amino acid may not be fully activated by the coupling reagents (e.g., DCC, HBTU), or the activated species may be unstable.[2]
-
Troubleshooting Protocol: Incomplete Coupling
-
Immediate Action: Double Couple. As soon as a positive Kaiser test is observed, wash the resin thoroughly with DCM and DMF and repeat the coupling step with a fresh solution of activated amino acid and coupling reagents. Allow the reaction to proceed for 1-2 hours.[2]
-
Re-evaluate Reagents. If the second coupling fails, consider using a more potent coupling reagent. For sterically hindered amino acids, uronium/aminium salts like HATU or HBTU are generally more effective than carbodiimides like DCC.
-
Final Step: Capping. If a small fraction of amines remains unreacted after a double coupling, it is critical to "cap" them to prevent further reaction. This terminates the chain and ensures the final product is easier to purify from these shorter, capped impurities.
-
Protocol: Treat the resin with a solution of 10% acetic anhydride and 5% DIEA in DCM for 30 minutes.
-
Verification: A subsequent negative Kaiser test confirms successful capping.[2]
-
Diketopiperazine (DKP) Formation
Q: After coupling the second amino acid, I am seeing a significant loss of peptide from the resin. What is happening?
A: This is a classic sign of diketopiperazine (DKP) formation. This side reaction is most prevalent at the dipeptide stage and results in the cleavage of the dipeptide from the resin support.[4][7]
-
Causality & Mechanism: After the deprotection of the second amino acid, the newly freed N-terminal amine can perform an intramolecular "back-attack" on the carbonyl of the first amino acid's ester linkage to the resin. This forms a stable six-membered ring (a diketopiperazine), which is then cleaved from the support.[8]
-
Sequence Dependence: This reaction is highly favored when Proline is in the first or second position. Secondary amino acids in general are prone to this side reaction.[7]
-
Prevention in Boc-SPPS: In Boc chemistry, the N-terminal amine is protonated (as a TFA salt) after deprotection, which makes it less nucleophilic and less prone to attack the ester bond compared to Fmoc-SPPS.[3] However, it can still occur. The best prevention strategies are:
-
In Situ Neutralization/Coupling: Couple the third amino acid immediately following neutralization without extensive washing steps. This ensures the activated amino acid is present to acylate the free amine before it has a chance to cyclize.[4]
-
Use of Bulky Resins: For sequences highly prone to DKP formation, using a sterically hindered resin linker (like a 2-chlorotrityl resin, though more common in Fmoc chemistry) can inhibit the intramolecular reaction.
-
Part 2: Side Reactions of Specific Amino Acid Residues
Certain amino acid side chains are particularly susceptible to modification under the acidic conditions of Boc-SPPS.
Alkylation of Sensitive Residues (Trp, Met, Cys, Tyr)
Q: My final peptide mass is +56 Da higher than expected, and I have Tryptophan in my sequence. What is this adduct?
A: This mass shift corresponds to the addition of a tert-butyl group (C₄H₈), a common side reaction known as alkylation.
-
Causality & Mechanism: During the TFA-mediated deprotection of the Boc group, a highly reactive tert-butyl cation (t-Bu⁺) is generated.[9] This electrophile can be attacked by nucleophilic side chains, particularly the indole ring of Tryptophan (Trp), the thioether of Methionine (Met), the thiol of Cysteine (Cys), and to a lesser extent, the phenol ring of Tyrosine (Tyr).[3][9]
Prevention: The Critical Role of Scavengers
The only reliable way to prevent alkylation is to include scavengers in the deprotection and final cleavage cocktails. These are nucleophilic molecules that are more reactive towards the t-butyl cation than the peptide side chains, effectively "trapping" the cation before it can cause damage.
Table of Common Scavengers for Boc-SPPS
| Scavenger | Target Side Reaction(s) | Typical Concentration | Notes |
| Thioanisole | General carbocation scavenger, protects Trp, Met. | 5% (v/v) in HF/TFMSA | Can cause side reactions with Trp if not used carefully.[10] |
| Anisole | Protects Tyr, Trp from alkylation and oxidation. | 2-5% (v/v) in HF/TFMSA | A very common and effective general scavenger.[10] |
| 1,2-Ethanedithiol (EDT) | Protects Cys and Met; reduces Met(O). | 2.5% (v/v) | Has a strong odor. Very effective for sulfur-containing residues.[11] |
| Triisopropylsilane (TIS) | Scavenges trityl cations (from Cys, His, Asn, Gln side-chain protecting groups). | 1-2% (v/v) | Primarily used in Fmoc chemistry but can be useful in Boc cleavage cocktails.[12] |
| p-Cresol | General carbocation scavenger. | 5% (v/v) | Often used in combination with other scavengers. |
Experimental Protocol: Standard "High HF" Cleavage Cocktail
A robust, general-purpose cleavage cocktail for peptides containing sensitive residues is the "High HF" method.
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add the scavenger cocktail. A common mixture is HF:Anisole (90:10, v/v) . For peptides with Met or Cys, p-Cresol and Thioanisole are often added.
-
Cool the vessel to 0°C.
-
Condense liquid Hydrogen Fluoride (HF) into the vessel.
-
Stir the reaction at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate, wash, and isolate the crude peptide.
CAUTION: Liquid HF is extremely corrosive and toxic. This procedure must only be performed by trained personnel in a specialized, HF-rated chemical fume hood with appropriate personal protective equipment.
Aspartimide Formation
Q: My crude peptide shows a major impurity with a mass of -18 Da, and subsequent analysis reveals both α- and β-aspartyl peptides. What happened?
A: This is the signature of aspartimide formation. The -18 Da mass loss corresponds to the loss of water during the formation of a cyclic succinimide intermediate.[13]
-
Causality & Mechanism: In Boc-SPPS, aspartimide formation is primarily an acid-catalyzed reaction that occurs during the final strong acid cleavage step (e.g., with HF).[13][14] The strong acid protonates the side-chain ester of Aspartic acid (Asp), making it susceptible to intramolecular nucleophilic attack by the backbone amide nitrogen of the adjacent residue. The resulting five-membered ring (aspartimide) is unstable and can re-open to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, often with racemization at the α-carbon.[14]
-
Sequence Dependence: The reaction is most common in Asp-Gly , Asp-Ala , and Asp-Ser sequences, where the lack of steric bulk on the C-terminal residue allows the backbone to easily fold for the cyclization to occur.[3]
Prevention Strategies:
-
Choice of Side-Chain Protection: The standard benzyl ester (OBzl) for Asp is susceptible to this reaction. Using a more sterically hindered ester, such as the cyclohexyl ester (OcHex) , significantly reduces the rate of aspartimide formation.[14] This is the most effective preventative measure in Boc-SPPS.
-
Use "Low-High" HF Cleavage: This two-step procedure uses a milder initial cleavage to remove most protecting groups before the final, stronger acid treatment.
-
"Low HF" Step: Uses a low concentration of HF in a large volume of dimethyl sulfide (DMS). This Sₙ2-type reaction condition is less prone to generating the carbocations that facilitate aspartimide formation.[10]
-
"High HF" Step: A standard "High HF" cleavage is then performed to cleave the peptide from the resin and remove more resistant protecting groups like Arg(Tos).
-
Pyroglutamate (pGlu) Formation
Q: My peptide has an N-terminal Glutamine (Gln), but my MS data shows a mass loss of 17 Da, and the N-terminus is blocked. What is this modification?
A: This is due to the formation of pyroglutamic acid (pGlu). The N-terminal Gln side chain cyclizes with the free N-terminal amine, eliminating ammonia (NH₃), which has a mass of 17 Da.[15][16]
-
Causality & Mechanism: This intramolecular cyclization can be catalyzed by weak acids or bases and even heat.[15][17] While it can occur during the coupling of the second residue onto the N-terminal Gln, it is also a common side reaction during purification and storage if the pH is not controlled. The resulting pGlu residue blocks the N-terminus, making the peptide inert to sequencing by Edman degradation.
-
Prevention:
-
Minimize Time as Free Amine: After deprotecting the N-terminal Gln, proceed immediately to the next coupling step.
-
Control pH: During workup and purification, maintain a slightly acidic pH (e.g., using 0.1% TFA in aqueous solutions) to keep the N-terminal amine protonated and less nucleophilic.[16]
-
Acylation: If the final peptide is intended to have a free N-terminal Gln, consider coupling it last and immediately cleaving, or acetylating the N-terminus if the sequence allows.
-
Part 3: Side Reactions During Final Cleavage
The final cleavage step, typically using strong acids like HF or TFMSA, is a major source of side reactions beyond those already discussed.
N→O Acyl Shift (Serine and Threonine)
Q: My peptide contains Serine, and after cleavage, I see an impurity with the same mass but different chromatographic behavior. What could it be?
A: This could be the result of an N→O acyl shift. Under strong acid conditions, the peptide bond N-terminal to a Serine (Ser) or Threonine (Thr) residue can migrate from the backbone nitrogen to the side-chain hydroxyl group, forming an ester linkage.[3][18]
-
Mechanism: This reaction is acid-catalyzed and reversible. The product is an O-acyl isomer (a depsipeptide) of the target peptide.
-
Reversal and Prevention:
-
Reversal: The reaction can often be reversed by treating the crude peptide solution with a mild base, such as aqueous sodium bicarbonate or ammonium hydroxide, which favors the more stable N-acyl (amide) bond.[3]
-
Prevention: Minimize the time the peptide is exposed to strong acid during cleavage. Use optimized cleavage cocktails and conditions.
-
Homoserine Lactone Formation (C-terminal Methionine)
Q: My peptide has a C-terminal Methionine, and after HF cleavage, I see an impurity with a mass loss of 48 Da. What is this product?
A: This corresponds to the formation of a C-terminal homoserine lactone.
-
Causality & Mechanism: This side reaction is initiated by the alkylation of the C-terminal Met thioether side chain by carbocations (e.g., t-butyl cations) generated during cleavage.[4] This forms a sulfonium salt, which is then susceptible to intramolecular nucleophilic attack by the C-terminal carboxyl group, leading to cleavage of the S-CH₃ bond and formation of a stable five-membered lactone ring. The net mass change is the loss of thioanisole (CH₃SPh) or a similar species.
-
Prevention: The most effective way to prevent this is to ensure all tert-butyl-based protecting groups are removed before the final strong acid cleavage, for example, by using a "low-high" HF cleavage protocol.[4] This minimizes the concentration of t-butyl cations present during the final cleavage step.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]
-
Gong, X., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. Retrieved from [Link]
- Zhang, Y., et al. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Conference Paper.
-
Wikipedia. (n.d.). 2,5-Diketopiperazine. Wikipedia. Retrieved from [Link]
-
Galaverna, G., et al. (1993). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]
-
Coin, I., et al. (2023). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. Retrieved from [Link]
- Google Patents. (n.d.). WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine formation. Google Patents.
-
D'Andrea, L. D., et al. (n.d.). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Aspartimide formation during SPPS a Base-promoted aspartimide formation.... ResearchGate. Retrieved from [Link]
-
ResearchGate. (2018). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?. ResearchGate. Retrieved from [Link]
-
Semantic Scholar. (n.d.). INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACEUTICAL SCIENCES. Semantic Scholar. Retrieved from [Link]
-
EurekAlert!. (2023). Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases. EurekAlert!. Retrieved from [Link]
-
Thieme. (n.d.). 6.7 Pyroglutamic Acid Peptides. Thieme. Retrieved from [Link]
-
Wiley Online Library. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library. Retrieved from [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. Retrieved from [Link]
-
PubMed. (2014). Revisiting N-to-O acyl shift for synthesis of natural product-like cyclic depsipeptides. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation of pyroglutaminyl (pGlu) peptide via cyclization of the side.... ResearchGate. Retrieved from [Link]
-
Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. Iris Biotech GmbH. Retrieved from [Link]
-
ResearchGate. (n.d.). Reversible N -O acyl shift occurring at a threonine close to a pTyr residue upon prolonged TFA cleavage. ResearchGate. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Retrieved from [Link]
-
Thieme. (n.d.). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. Thieme. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Introduction to Peptide Synthesis. National Institutes of Health. Retrieved from [Link]
-
PubMed. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. PubMed. Retrieved from [Link]
-
Radboud Repository. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository. Retrieved from [Link]
-
PubMed. (2002). Identification of homoserine lactone derivatives using the methionine functionalized solid phase synthesis by gas chromatography/mass spectrometry. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). TFA cleavages of exenatide resin using thiol scavengers shown in Fig. 1. ResearchGate. Retrieved from [Link]
-
CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). CSBio. Retrieved from [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Mesa Labs. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. National Institutes of Health. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1157. Aapptec Peptides. Retrieved from [Link]
-
FLORE. (1994). Solid support-dependent alkylation of tryptophan residues in SPPS using a 2-methoxybenzyl alcohol-based linker. FLORE. Retrieved from [Link]
-
RSC Publishing. (2016). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. RSC Publishing. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Peptide Backbone Editing via Post-Translational O to C Acyl Shift. National Institutes of Health. Retrieved from [Link]
-
National Institutes of Health. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. National Institutes of Health. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Aapptec Peptides. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine formation - Google Patents [patents.google.com]
- 9. peptide.com [peptide.com]
- 10. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases | EurekAlert! [eurekalert.org]
- 16. researchgate.net [researchgate.net]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Coupling Efficiency for Boc-Cyclohexyl-Glycine (Boc-Chg-OH)
Welcome to the Technical Support Center for the effective utilization of Boc-cyclohexyl-glycine (Boc-Chg-OH). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the incorporation of this sterically hindered amino acid into peptide sequences. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance your peptide synthesis success.
Introduction: The Challenge of Steric Hindrance
Boc-cyclohexyl-glycine is a valuable non-proteinogenic amino acid used to introduce conformational constraints and enhance the metabolic stability of peptides. However, its bulky cyclohexyl side chain, coupled with the tert-butyloxycarbonyl (Boc) protecting group, presents a significant steric barrier. This steric hindrance can dramatically slow down the kinetics of the amide bond formation, leading to incomplete reactions, low yields, and the formation of deletion sequences.[1][2] Understanding the underlying principles of peptide coupling and employing optimized strategies are crucial for overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of Boc-Chg-OH so difficult?
A1: The primary reason for the difficulty in coupling Boc-Chg-OH lies in its significant steric hindrance. The bulky cyclohexyl side chain and the N-terminal Boc protecting group physically obstruct the approach of the activated carboxylic acid to the free amine of the growing peptide chain on the solid support.[1][2] This steric clash increases the activation energy of the reaction, leading to slower reaction rates and often incomplete coupling under standard conditions.[3][4]
Q2: What are the signs of an incomplete Boc-Chg-OH coupling reaction?
A2: The most common and immediate indicator of an incomplete coupling reaction during solid-phase peptide synthesis (SPPS) is a positive Kaiser test (ninhydrin test).[2][5] A blue or purple coloration of the resin beads after the coupling step signifies the presence of unreacted primary amines, indicating that the coupling has not gone to completion.[2][6] Subsequent analysis of the cleaved peptide by HPLC and mass spectrometry may reveal a significant peak corresponding to the deletion sequence (the peptide lacking the Boc-Chg-OH residue).[7]
Q3: Can the choice of solid support influence the coupling efficiency of Boc-Chg-OH?
A3: Yes, the properties of the solid support can impact coupling efficiency, especially for difficult sequences. Inadequate swelling of the resin in the reaction solvent can limit the accessibility of the reactive sites on the growing peptide chain.[7][8] For long or aggregation-prone sequences, using a resin with a lower loading capacity may be beneficial. While standard Merrifield or PAM resins are commonly used in Boc-SPPS, ensuring proper swelling in a suitable solvent like NMP is crucial.[9][10]
Q4: Are there any specific side reactions to be aware of when using Boc-Chg-OH?
A4: While the primary challenge with Boc-Chg-OH is incomplete coupling, other side reactions common to peptide synthesis can occur. If coupling conditions are too harsh (e.g., excessively high temperatures), racemization can be a concern, although this is less common for α,α-disubstituted glycine analogs.[11][12] The formation of deletion peptides due to incomplete coupling is the most prevalent "side product."[2]
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to troubleshooting common problems encountered during the coupling of Boc-Chg-OH.
| Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| Positive Kaiser Test after Coupling | 1. Insufficient Activation/Reactivity of Coupling Reagent: Standard carbodiimide reagents (DCC, DIC) may not be potent enough to overcome the steric hindrance.[3] 2. Short Reaction Time: Sterically hindered couplings require longer reaction times to proceed to completion.[3] 3. Suboptimal Solvent: Poor solvation of the peptide-resin can lead to aggregation and reduced accessibility of the N-terminal amine.[3] | Step 1: Immediate Recoupling: Perform a second coupling (a "double couple") with a fresh solution of activated Boc-Chg-OH.[2][4] This is often sufficient to drive the reaction to completion. Step 2: Enhance Coupling Chemistry: Switch to a more powerful in-situ activating reagent. Aminium/uronium salts like HATU , HBTU , or HCTU are significantly more effective.[3][13][14] Phosphonium salts such as PyBOP are also excellent choices.[13] These reagents form highly reactive O-acylisourea or active ester intermediates that can overcome the steric barrier more effectively.[3][13] Step 3: Optimize Reaction Conditions: • Extend Reaction Time: Increase the coupling time to 2-4 hours, or even overnight for particularly difficult sequences.[3] • Increase Temperature: Gently heating the reaction to 40-50°C can increase the reaction rate, but should be used cautiously to minimize the risk of side reactions.[4][5] • Improve Solvation: Switch from DMF to N-methylpyrrolidone (NMP) , which has superior solvating properties and can help disrupt peptide aggregation.[3][5] |
| Low Yield of the Final Peptide | 1. Accumulation of Deletion Sequences: Repeated incomplete couplings of Boc-Chg-OH at multiple positions in the sequence. 2. Peptide Aggregation: The growing peptide chain may aggregate on the resin, preventing access of reagents.[3] | Proactive Strategy: For sequences known to be difficult, it is better to employ optimized conditions from the outset rather than relying on troubleshooting. Capping: If a positive Kaiser test persists after recoupling and optimized conditions, it is crucial to "cap" the unreacted amines. This is typically done by acetylating the free amines with acetic anhydride. Capping prevents the formation of deletion sequences in subsequent coupling steps.[2] Disrupt Aggregation: Consider using a solvent mixture like DCM/DMF/NMP (1:1:1) or adding chaotropic salts to the coupling cocktail to disrupt secondary structures.[3][15] |
| Formation of an Acyl Fluoride (Advanced) | 1. Extreme Steric Hindrance: In cases where even potent uronium/phosphonium reagents fail, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[3][16][17] | Use a Fluorinating Agent: Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used to generate the highly reactive acyl fluoride in situ.[14] This method is particularly useful for coupling α,α-disubstituted amino acids.[14][16][17] |
Experimental Protocols
Protocol 1: Standard Double Coupling of Boc-Chg-OH using HATU
This protocol is recommended as a starting point for incorporating Boc-Chg-OH.
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 20-30 minutes. Wash the resin thoroughly with DCM (3x), IPA (1x), and DMF (3x).
-
Neutralization: Neutralize the resin with 10% DIEA in DMF (2 x 2 minutes). Wash the resin with DMF (3x).
-
First Coupling:
-
In a separate vessel, pre-activate Boc-Chg-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in NMP.
-
Add DIEA (6 eq.) and allow the mixture to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate at room temperature for 2 hours.
-
-
Monitoring: Perform a Kaiser test. If the test is negative (yellow beads), proceed to the next step. If positive (blue beads), proceed with the second coupling.
-
Second Coupling: Wash the resin with DMF (3x). Repeat step 4 with a fresh solution of activated Boc-Chg-OH.
-
Final Wash: Wash the resin with DMF (3x) and DCM (3x) before proceeding to the next deprotection step.
Protocol 2: Monitoring Coupling Efficiency with the Kaiser Test
-
Sample Preparation: After the coupling reaction, take a small sample of resin beads (10-15 beads) and place them in a small test tube.
-
Reagent Addition: Add 2-3 drops of each of the following three solutions to the test tube:
-
Reagent A: 5g ninhydrin in 100 mL ethanol.
-
Reagent B: 80g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001M KCN diluted to 100 mL with pyridine.
-
-
Heating: Heat the test tube at 100-110°C for 5 minutes.[7]
-
Observation:
Visualizing the Workflow
General Peptide Coupling Workflow
Caption: A flowchart of the solid-phase peptide synthesis cycle for Boc-Chg-OH.
Troubleshooting Logic for Incomplete Coupling
Caption: A decision tree for troubleshooting incomplete Boc-Chg-OH coupling.
References
-
Active esters and resins in peptide synthesis: the role of steric hindrance. Journal of the Chemical Society D: Chemical Communications (RSC Publishing). Available at: [Link]
-
Efficient peptide coupling involving sterically hindered amino acids. PubMed. Available at: [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. ResearchGate. Available at: [Link]
-
Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. CordenPharma. Available at: [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Procedures to Improve Difficult Couplings. ResearchGate. Available at: [Link]
-
Global Analysis of Peptide Cyclization Efficiency. PMC - NIH. Available at: [Link]
-
Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed. Available at: [Link]
-
Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Semantic Scholar. Available at: [Link]
-
A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. PubMed. Available at: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. Available at: [Link]
-
Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. Available at: [Link]
-
Determination of Coupling Ratios by Amino Acid Analysis. ResearchGate. Available at: [Link]
-
Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters - ACS Publications. Available at: [Link]
-
Basic Peptides synthesis introduction. LifeTein®. Available at: [Link]
-
Computational Studies of Carboxylate-Assisted C-H Activation and Functionalization at Group 8-10 Transition Metal Centers. SciSpace. Available at: [Link]
-
A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Publishing. Available at: [Link]
-
Strategies for Coupling Molecular Units if Subsequent Decoupling Is Required. Chemical Reviews - ACS Publications. Available at: [Link]
-
Solid phase peptide synthesis help. Reddit. Available at: [Link]
-
Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. PMC. Available at: [Link]
-
Three-minute method for amino acid analysis by UHPLC and high-resolution quadrupole orbitrap mass spectrometry. PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 14. bachem.com [bachem.com]
- 15. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. thieme.de [thieme.de]
- 17. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Technical Support Center: Purification of Peptides Containing Boc-Protected Amino Acids
Welcome to the Technical Support Center for the purification of peptides containing tert-butoxycarbonyl (Boc)-protected amino acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have curated this information to not only offer solutions but also to explain the underlying chemical principles governing your purification strategies.
I. Troubleshooting Guide: Navigating Common Purification Challenges
This section addresses specific issues you may encounter during the purification of Boc-protected peptides. Each problem is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.
Issue 1: Poor Resolution or Broad Peaks During RP-HPLC Purification
You Observe: Your target Boc-protected peptide is co-eluting with impurities, or the main peak is broad, making it difficult to achieve baseline separation and high purity.
The Underlying Science: Poor resolution in reversed-phase high-performance liquid chromatography (RP-HPLC) can stem from several factors. The hydrophobic and bulky nature of the Boc group significantly alters the peptide's interaction with the stationary phase.[1] Furthermore, issues with the mobile phase, column integrity, or the peptide's own aggregation can lead to peak broadening.
Troubleshooting Steps:
-
Optimize the Gradient: A shallow gradient is often necessary to resolve peptides with subtle differences in hydrophobicity.[2] If you are using a rapid gradient, try decreasing the slope (e.g., from 1% B/min to 0.5% B/min) in the region where your peptide elutes.
-
Check Mobile Phase pH: The pH of the mobile phase influences the ionization state of the peptide. For basic peptides, a low pH (around 2-3) using an additive like trifluoroacetic acid (TFA) is common to ensure protonation and sharp peaks.[3] Formic acid is another option that can sometimes provide better mass spectrometry sensitivity, though it may lead to broader peaks for some peptides.[3]
-
Evaluate Column Health: A decline in column performance can be due to contamination or degradation of the stationary phase. Flush the column with a strong solvent like isopropanol or perform a manufacturer-recommended cleaning procedure.
-
Address Peptide Aggregation: Hydrophobic peptides, especially those with a Boc group, can aggregate.[4][5] Dissolving the crude peptide in a small amount of organic solvent (like acetonitrile or dimethylformamide) before diluting with the aqueous mobile phase can disrupt these aggregates.
-
Lower the Sample Load: Overloading the column is a common cause of peak broadening. Reduce the amount of crude peptide injected onto the column to see if the resolution improves.
Issue 2: Unexpected Peaks in the Chromatogram After Purification
You Observe: After purification and analysis by HPLC or LC-MS, you see new peaks that were not prominent in the crude material, or the mass of your main peak does not correspond to the expected product.
The Underlying Science: The appearance of new peaks often points to side reactions occurring during the final deprotection and cleavage steps, or instability of the purified peptide. The cleavage of the Boc group with strong acids like TFA generates a reactive tert-butyl cation, which can alkylate nucleophilic amino acid residues.[6][7][8][9]
Common Side Reactions and Their Prevention:
| Amino Acid Residue | Side Reaction | Prevention Strategy |
| Tryptophan (Trp) | tert-butylation of the indole ring.[6][7] | Use of scavengers like triisopropylsilane (TIS) or 1,2-ethanedithiol (EDT).[10] |
| Methionine (Met) | Alkylation of the thioether to form a sulfonium salt.[6][7] | Scavengers such as thioanisole are effective. |
| Cysteine (Cys) | S-tert-butylation of the free thiol.[6][7] | EDT is a commonly used scavenger for cysteine-containing peptides.[6] |
| Tyrosine (Tyr) | Alkylation of the phenolic ring.[6][7] | Anisole or phenol can be used as scavengers. |
Troubleshooting Workflow for Unexpected Peaks:
Caption: Troubleshooting workflow for identifying sources of unexpected peaks.
Issue 3: Low Recovery of the Purified Peptide
You Observe: After purification, the final yield of your Boc-protected peptide is significantly lower than expected.
The Underlying Science: Low recovery can be due to poor solubility of the peptide, irreversible adsorption to the column, or degradation during the purification process. The hydrophobicity imparted by the Boc group can sometimes lead to solubility issues in the mobile phase.[11]
Strategies to Improve Recovery:
-
Solubility Test: Before injecting a large amount, test the solubility of your crude peptide in the starting mobile phase conditions. If it's poorly soluble, consider dissolving it in a stronger, organic solvent first.
-
Modify Mobile Phase: For very hydrophobic peptides, you may need to start with a higher initial percentage of organic solvent in your gradient.
-
Consider Flash Chromatography: For larger scale purifications or for peptides that are difficult to purify by HPLC, flash chromatography can be a viable alternative.[12][13][14][15] It offers higher loading capacity, though with lower resolution compared to HPLC.
-
Check for Precipitation: The peptide may be precipitating on the column or in the tubing. After the run, try flushing the system with a strong solvent to see if you can recover any precipitated material.
II. Frequently Asked Questions (FAQs)
Q1: Why is Reversed-Phase HPLC the most common method for purifying Boc-protected peptides?
A1: RP-HPLC is the standard for peptide purification due to its high resolving power, which allows for the separation of the target peptide from closely related impurities like deletion and truncated sequences.[16][17][18][19] The separation is based on the hydrophobic interactions between the peptide and a non-polar stationary phase (typically C18). The use of a gradient of an organic solvent (like acetonitrile) allows for the elution of peptides based on their overall hydrophobicity.
Q2: What is an "orthogonal" protection strategy and how does Boc chemistry fit in?
A2: An orthogonal protection strategy in peptide synthesis involves using multiple protecting groups that can be removed under different chemical conditions without affecting each other.[20][21][22][23] In the context of Boc chemistry, the Nα-Boc group is acid-labile (removed by acids like TFA), while side-chain protecting groups are typically removed by stronger acids like HF or TFMSA.[20] This is not a truly orthogonal system but provides differential lability.[20][24] This allows for the selective deprotection of the N-terminus at each step of the synthesis while the side chains remain protected.
Q3: How do I choose the right scavengers for my Boc deprotection/cleavage cocktail?
A3: The choice of scavengers is critical and depends on the amino acid composition of your peptide.[6][25] Scavengers are nucleophilic compounds that "scavenge" or trap the reactive tert-butyl cations generated during Boc group removal.[6][7]
A General Guide for Scavenger Selection:
| If your peptide contains... | Recommended Scavenger(s) |
| Tryptophan (Trp) | Triisopropylsilane (TIS), 1,2-ethanedithiol (EDT) |
| Methionine (Met) | Thioanisole |
| Cysteine (Cys) | 1,2-ethanedithiol (EDT) |
| Tyrosine (Tyr) | Anisole, Phenol |
A common general-purpose scavenger cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[6][10]
Q4: Can I use flash chromatography to purify my Boc-protected peptide?
A4: Yes, flash chromatography is a suitable technique for purifying peptides, especially for intermediate purification steps or when larger quantities of material are needed.[12][26] While it offers lower resolution than preparative HPLC, methods developed on an analytical HPLC can be scaled up to a flash chromatography system.[12] This can be a more time and cost-effective approach for achieving moderate to high purity.[14]
III. Key Experimental Protocols
Protocol 1: General RP-HPLC Purification of a Boc-Protected Peptide
Objective: To purify a crude Boc-protected peptide to >95% purity.
Materials:
-
Crude, lyophilized Boc-protected peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Reversed-phase C18 column (preparative or semi-preparative)
Procedure:
-
Prepare Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Prepare the Sample: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of ACN or DMF, then dilute with Mobile Phase A). A typical concentration is 10-20 mg/mL.
-
Equilibrate the Column: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at the desired flow rate.
-
Inject the Sample: Inject the dissolved peptide onto the column.
-
Run the Gradient: Apply a linear gradient to elute the peptide. A starting point could be:
-
5-65% Mobile Phase B over 60 minutes.
-
Note: This gradient should be optimized based on the hydrophobicity of your specific peptide.
-
-
Monitor Elution: Monitor the elution of the peptide using a UV detector, typically at 214 nm or 280 nm.[16]
-
Collect Fractions: Collect fractions corresponding to the main peak.
-
Analyze Fractions: Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool and Lyophilize: Pool the fractions that meet the desired purity and lyophilize to obtain the purified peptide.
Protocol 2: Boc-Group Deprotection with Scavengers
Objective: To remove the N-terminal Boc group while minimizing side reactions.
Materials:
-
Boc-protected peptide on resin or in solution
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water)
-
Dichloromethane (DCM) (for on-resin deprotection)
-
Cold diethyl ether
Procedure:
-
Prepare the Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail. A common mixture is 95% TFA, 2.5% TIS, and 2.5% water.
-
Perform the Deprotection:
-
For peptide on resin: Add the cleavage cocktail to the resin and allow it to react for 1-2 hours at room temperature with occasional swirling.
-
For peptide in solution: Dissolve the peptide in a minimal amount of a suitable solvent and add the cleavage cocktail.
-
-
Cleavage from Resin (if applicable): After the reaction, filter the resin and collect the filtrate containing the deprotected peptide. Wash the resin with a small amount of TFA.
-
Precipitate the Peptide: Add the TFA solution containing the peptide dropwise to a large volume of cold diethyl ether. The peptide should precipitate.
-
Isolate the Peptide: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether.
-
Wash and Dry: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage by-products. Dry the peptide under a stream of nitrogen or in a vacuum desiccator.
Workflow for Boc Deprotection and Purification:
Caption: General workflow from Boc-protected peptide on resin to purified product.
IV. References
-
Phenomenex, Inc. (2019). Flash Purification Methodology for Synthetic Peptides. [Link]
-
Biotage. Achieve Highly Pure Peptides with High Performance Flash Chromatography. [Link]
-
Teledyne ISCO. Flash Peptide Purification and Method Development: Thymosin. [Link]
-
Xtalks. Strategies for Sustainable Purification of Peptides Using Flash Chromatography. [Link]
-
Collins, N. C., & Mant, C. T. (2018). Tips and Tricks in Reversed-Phase Flash Chromatography for Peptide Purification. Methods in molecular biology (Clifton, N.J.), 1883, 13–28. [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
ResearchGate. Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. [Link]
-
Semantic Scholar. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]
-
International Journal of Science and Research Archive. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
-
JPT Peptide Technologies. Learn important facts about Peptide Quality & Purity. [Link]
-
Springer Nature Experiments. Protecting Groups in Peptide Synthesis. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
LifeTein®. Basic Peptides synthesis introduction. [Link]
-
Hebei Boze Chemical Co.,Ltd. BOC deprotection. [Link]
-
PubMed Central. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.). [Link]
-
ResearchGate. What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?[Link]
-
MDPI. Investigation of Impurities in Peptide Pools. [Link]
-
ResearchGate. What is the usual nature of impurities in synthetic peptides?[Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
AAPPTec. Peptide Synthesis - FAQ. [Link]
-
ResearchGate. In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Chrom Tech. Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. [Link]
-
Waters Corporation. Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. [Link]
-
Agilent Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
The Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. [Link]
-
AAPPTec. Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. BOC deprotection [ms.bzchemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. italianpeptidesociety.it [italianpeptidesociety.it]
- 14. xtalks.com [xtalks.com]
- 15. Tips and Tricks in Reversed-Phase Flash Chromatography for Peptide Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 17. bachem.com [bachem.com]
- 18. ijsra.net [ijsra.net]
- 19. hplc.eu [hplc.eu]
- 20. peptide.com [peptide.com]
- 21. benchchem.com [benchchem.com]
- 22. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 23. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. teledynelabs.com [teledynelabs.com]
Technical Support Center: Diketopiperazine (DKP) Formation in Fmoc vs. Boc Synthesis
Welcome to our dedicated technical support guide on a critical, and often frustrating, side reaction in solid-phase peptide synthesis (SPPS): diketopiperazine (DKP) formation. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to DKP formation in both Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc) based synthesis strategies. Here, we will delve into the mechanisms, influencing factors, and robust troubleshooting protocols to empower you with the knowledge to mitigate this yield-reducing side reaction.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation and why is it a problem in peptide synthesis?
A1: Diketopiperazine (DKP) formation is an intramolecular cyclization reaction involving the first two amino acids (dipeptide) at the N-terminus of a growing peptide chain.[1][2] This results in the formation of a stable, six-membered cyclic dipeptide that cleaves off from the resin support.[3][4] This premature cleavage is highly problematic for several reasons:
-
Yield Reduction: The primary consequence of DKP formation is a significant loss of the desired full-length peptide, as the cleaved dipeptide is washed away during subsequent synthesis steps.[3][4]
-
"Traceless" Impurity: In many cases, the DKP byproduct is completely removed during wash steps, leading to a deceptively clean crude product profile, but with an inexplicably low yield. This phenomenon is often referred to as "traceless" DKP formation.[2][3]
-
Purification Challenges: If the DKP does not fully wash away, it can co-elute with the target peptide, complicating purification.
Q2: Why is DKP formation more prevalent in Fmoc-SPPS compared to Boc-SPPS?
A2: The higher incidence of DKP formation in Fmoc-SPPS is fundamentally due to the nature of the N-terminal deprotection step.[5]
-
Fmoc Synthesis: The repeated exposure to a basic reagent, typically 20% piperidine in DMF, to remove the Fmoc protecting group, leaves a free and highly nucleophilic N-terminal amine.[3] This free amine is primed to attack the ester linkage of the C-terminal amino acid to the resin, initiating cyclization.[1]
-
Boc Synthesis: In contrast, Boc deprotection is achieved with a strong acid, such as trifluoroacetic acid (TFA). This leaves the newly exposed N-terminal amine as a protonated, non-nucleophilic ammonium salt.[6] This positively charged group is electrostatically repelled from the carbonyl carbon of the ester linkage, thus significantly suppressing the intramolecular cyclization. Neutralization of the amine is performed just before the subsequent coupling step, often in situ, minimizing the time the free amine is available to initiate DKP formation.[5][6]
Q3: Which amino acid sequences are most susceptible to DKP formation?
A3: The peptide sequence at the C-terminus plays a pivotal role in the propensity for DKP formation.
-
Proline in the Second Position: Sequences with a proline residue at the second position (from the C-terminus) are exceptionally prone to DKP formation.[3][5][7] The unique cyclic structure of proline restricts the peptide backbone, favoring a cis-amide bond conformation that geometrically aligns the N-terminal amine for nucleophilic attack.[3][7]
-
Glycine and Other Sterically Unhindered Residues: Glycine in either the first or second position also increases the risk due to its conformational flexibility and lack of steric hindrance, which facilitates the necessary geometry for cyclization.[8]
-
Other Susceptible Dipeptides: Other sequences known to be sensitive to DKP formation include those containing other secondary amino acids like sarcosine, as well as dipeptides such as Ala-Pro, Val-Pro, and Pro-Pro.[1][8]
Q4: How does the choice of solid support (resin) influence DKP formation?
A4: The choice of resin is a critical first line of defense against DKP formation, particularly in Fmoc-SPPS.
-
Sterically Hindered Resins: Resins with bulky linkers, such as 2-chlorotrityl chloride (2-CTC) resin, are highly effective at sterically hindering the N-terminal amine from approaching the resin linkage, thereby suppressing DKP formation.[5][9]
-
Standard Resins: Conversely, standard resins like Wang resin, which links the peptide via a less hindered ester bond, are more susceptible to DKP formation.[3][4]
Troubleshooting Guides
Issue 1: Unexpectedly low peptide yield, especially with proline-containing sequences at the C-terminus.
Possible Cause: "Traceless" DKP formation, where the dipeptide has cleaved from the resin and been washed away during synthesis.[3]
Troubleshooting Steps:
-
Analyze the Deprotection Solution: A definitive way to confirm DKP formation is to analyze the piperidine/DMF solution used for the Fmoc-deprotection of the second amino acid. This can be done by LC-MS to detect the mass of the expected cyclic dipeptide.[2][10]
-
Switch to a Sterically Hindered Resin: If you are using a Wang or similar resin, switch to a 2-chlorotrityl chloride (2-CTC) resin for your synthesis. The bulky trityl group will provide steric hindrance and significantly reduce DKP formation.[5][9]
-
Modify Fmoc Deprotection Conditions: Instead of the standard 20% piperidine in DMF, consider using a milder deprotection cocktail. A solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP) has been shown to be effective in reducing DKP formation while maintaining efficient Fmoc removal.[1][11][12]
-
Incorporate a Dipeptide Building Block: A highly effective, albeit more synthetically demanding, strategy is to couple the first two amino acids as a pre-formed dipeptide unit.[5] This completely bypasses the dipeptidyl-resin intermediate that is susceptible to cyclization.[1]
Issue 2: A significant impurity peak is observed in the crude HPLC profile with a mass corresponding to the DKP of the first two amino acids.
Possible Cause: DKP formation has occurred, but the cyclic dipeptide was not completely washed away and is present as an impurity in your crude product.
Troubleshooting Steps:
-
Confirm Impurity Identity: Use LC-MS/MS to confirm that the impurity peak indeed corresponds to the expected DKP.
-
Implement Prevention Strategies: Follow the same prevention strategies outlined in Issue 1 to avoid the formation of the DKP in subsequent syntheses.
-
Optimize Purification: If re-synthesis is not an option, you may be able to resolve the DKP from your target peptide through careful optimization of your reversed-phase HPLC purification gradient. DKPs are often more hydrophobic than the parent peptide and may elute later.
Mechanisms of Diketopiperazine Formation
Fmoc Synthesis Mechanism
The mechanism in Fmoc-SPPS is catalyzed by the basic conditions of the deprotection step.
Caption: Suppression of DKP formation in Boc-SPPS.
Data Summary: Factors Influencing DKP Formation
| Factor | High Risk for DKP Formation | Low Risk for DKP Formation | Rationale |
| Synthesis Strategy | Fmoc/tBu | Boc/Bzl | Basic deprotection (Fmoc) vs. acidic deprotection (Boc) [5][6] |
| Resin Type | Wang, PAM | 2-Chlorotrityl Chloride (2-CTC) | Steric hindrance of the linker group [3][5][9] |
| C-terminal Dipeptide Sequence | Xaa-Pro, Xaa-Gly, Gly-Xaa | Sequences with bulky side chains | Proline's cyclic structure and Glycine's flexibility favor cyclization [3][5][7][8] |
| Fmoc Deprotection Reagent | 20% Piperidine/DMF | 2% DBU, 5% Piperazine/NMP | Milder basic conditions reduce the rate of cyclization [1][11][12] |
| Temperature | Elevated temperatures | Room temperature or below | Higher temperatures accelerate the rate of the side reaction [3] |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Prone to DKP Formation (Baseline)
This protocol serves as a baseline for comparison and is likely to result in significant DKP formation with susceptible sequences.
-
Resin: Wang resin (100-200 mesh, 1.0 mmol/g).
-
First Amino Acid Coupling: Swell resin in DMF. Couple the first Fmoc-protected amino acid using a standard carbodiimide activation method (e.g., DIC/Oxyma) for 2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Second Amino Acid Coupling: Couple the second Fmoc-protected amino acid using the same activation method for 2 hours.
-
Fmoc Deprotection (Critical Step): Treat the dipeptidyl-resin with 20% piperidine in DMF (2 x 10 min). It is at this stage that DKP formation is most likely to occur.
-
Continue Synthesis: Proceed with the coupling of the third amino acid and subsequent residues.
Protocol 2: Modified Fmoc-SPPS to Suppress DKP Formation
This protocol incorporates modifications to minimize DKP formation.
-
Resin: 2-Chlorotrityl chloride (2-CTC) resin (100-200 mesh, 1.2 mmol/g).
-
First Amino Acid Loading: Dissolve the first Fmoc-amino acid in DCM and add DIEA. Add this solution to the resin and agitate for 1 hour. Cap any remaining active sites with methanol.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Second Amino Acid Coupling: Couple the second Fmoc-protected amino acid using a standard activation method for 2 hours.
-
Modified Fmoc Deprotection (Critical Step):
-
Continue Synthesis: Proceed with the coupling of the third amino acid.
Protocol 3: Detection of DKP in Deprotection Solution by LC-MS
-
Sample Collection: After the Fmoc deprotection of the second amino acid (Protocol 1, step 5), collect the piperidine/DMF solution.
-
Sample Preparation: Take a small aliquot (e.g., 10 µL) of the collected solution and dilute it with 90 µL of a 50:50 acetonitrile/water solution containing 0.1% formic acid.
-
LC-MS Analysis:
-
Column: Use a standard C18 analytical column.
-
Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Run a suitable gradient, for example, 5% to 95% B over 10 minutes.
-
MS Detection: Operate the mass spectrometer in positive ion mode and scan for the expected mass-to-charge ratio (m/z) of the protonated DKP ([M+H]⁺). [2]
-
References
-
Wang, J. et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. Available at: [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
-
Scribd. (n.d.). Suppressing DKP in Peptide Synthesis. Available at: [Link]
-
Wang, J. et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Publications. Available at: [Link]
-
Wang, J. et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PMC. Available at: [Link]
-
ResearchGate. (n.d.). DKP formation mechanism. Available at: [Link]
-
Yang, M. et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. PMC. Available at: [Link]
-
RSC Publishing. (n.d.). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. Available at: [Link]
-
Zhang, Y. et al. (2022). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. PMC. Available at: [Link]
-
Yang, M. et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. Available at: [Link]
-
Zhang, Y. et al. (2022). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. PubMed. Available at: [Link]
-
Yang, M. et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. Available at: [Link]
-
ResearchGate. (2025). Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. Available at: [Link]
-
ResearchGate. (2016). Is my peptide forming diketopiperazine in solution?. Available at: [Link]
-
ResearchGate. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Available at: [Link]
-
NIH. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. Available at: [Link]
-
PubMed. (1998). Kinetics of diketopiperazine formation using model peptides. Available at: [Link]
-
PubMed. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Available at: [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Available at: [Link]
-
American Peptide Society. (n.d.). Tips & Tricks. Available at: [Link]
Sources
- 1. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Crystallization of Boc-Amino Acids
Welcome to the technical support guide for the purification of Boc-protected amino acids. Ensuring the purity of these fundamental building blocks is a critical step for success in peptide synthesis and drug discovery. Crystallization is a powerful and cost-effective technique for removing significant impurities, but it often requires careful optimization. This guide provides field-proven insights and detailed troubleshooting protocols to help you achieve high-purity crystalline products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I need to remove from my crude Boc-amino acid?
The primary impurities typically originate from the protection reaction itself. These include unreacted di-tert-butyl dicarbonate ((Boc)₂O), the byproduct tert-butanol, and potentially side-products like urea derivatives.[1][2] If a base such as triethylamine (TEA) was used, residual amounts can also inhibit crystallization.[3][4]
Q2: My final Boc-amino acid product is a persistent oil or a waxy semi-solid, not a crystalline powder. Why does this happen and how can I solidify it?
This is a very common issue, particularly with certain amino acid side chains or when residual solvents or impurities are present.[2] Oiling out occurs when the solute's solubility limit is exceeded at a temperature above its melting point, or when a solution is cooled too rapidly, preventing the formation of an ordered crystal lattice.[3] To induce solidification, several techniques can be employed:
-
Trituration: Vigorously stirring or scraping the oil with a non-polar "anti-solvent" in which the product is insoluble (e.g., hexanes, pentane, or diethyl ether) can often force it to precipitate as a solid.[2]
-
Seed Crystallization: Introducing a tiny crystal of the pure compound (if available) can provide a template for crystal growth.[2][5]
-
High Vacuum: Applying a high vacuum for an extended period can remove residual volatile impurities or solvents that may be plasticizing the product.[6]
Q3: What is the single most important factor for successful crystallization?
Solvent selection is paramount. The ideal crystallization solvent is one in which your Boc-amino acid has high solubility at an elevated temperature but low solubility at room temperature or below. This differential solubility is the driving force for crystallization upon cooling. An inappropriate solvent will result in either no crystallization or very low recovery.[7]
Q4: How do I choose the right solvent system for my specific Boc-amino acid?
There is no universal solvent, and the choice is often empirical. However, a good starting point is a binary solvent system, which offers fine-tunable control. This involves dissolving the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the slow, dropwise addition of a "poor" or "anti-solvent" (in which it is insoluble) until persistent cloudiness (the saturation point) is observed. Common systems include:
Q5: How can I confirm the purity of my product after crystallization?
Visual inspection of sharp, well-formed crystals is a good sign, but analytical confirmation is essential. The most common and powerful techniques are:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment, capable of separating closely related impurities.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can quickly confirm the structure and identify the presence of impurities by their characteristic signals. For example, unreacted (Boc)₂O shows a singlet around 1.4-1.5 ppm, which should be absent in the final product.[1][10]
Troubleshooting & Optimization Guides
This section provides in-depth solutions to specific experimental failures.
Problem 1: My product "oiled out" instead of forming crystals.
This indicates that the rate of supersaturation is too high, or the solution environment is not conducive to nucleation.
-
Causality: Rapid cooling is a frequent cause. Impurities can also act as "plasticizers," preventing the formation of a rigid crystal lattice. The chosen solvent may also be too "good," keeping the product dissolved even at lower temperatures.
-
Solutions:
-
Re-heat and Cool Slowly: Re-heat the solution until the oil fully redissolves. If using a binary solvent system, you may need to add a small amount of the "good" solvent to achieve full dissolution. Then, allow the flask to cool very slowly to room temperature (e.g., by placing it in a warm water bath that is allowed to cool or wrapping it in glass wool). Once at room temperature, transfer to a refrigerator, and finally to a freezer.[3]
-
Adjust Solvent Ratio: If using a binary system, you may have too much "good" solvent. After re-dissolving, add more anti-solvent dropwise at the elevated temperature until turbidity is re-established.
-
Scratch the Flask: Use a clean glass rod to vigorously scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections created can serve as nucleation sites for crystal growth.[3]
-
Problem 2: The solution remains clear even after cooling and scratching. No crystals form.
This is a classic case of insufficient supersaturation or the presence of crystallization inhibitors.
-
Causality: The solution is likely too dilute. Alternatively, certain impurities, such as residual bases or salts from the workup, can actively interfere with crystal lattice formation.[3][4]
-
Solutions:
-
Increase Concentration: Gently evaporate some of the solvent under reduced pressure to increase the solute concentration. Re-heat to ensure homogeneity and then attempt the slow cooling process again.[3]
-
Pre-Purification Wash: If you suspect ionic impurities, re-dissolve the crude product in an organic solvent (like ethyl acetate) and perform an aqueous wash with a dilute acid (e.g., 5% citric acid or 1M HCl), followed by a brine wash to remove residual salts.[2][8] Ensure the organic layer is thoroughly dried before attempting crystallization again.
-
Try a Different Solvent System: The polarity and hydrogen-bonding capability of the solvent dramatically affect solubility. If ethyl acetate/hexanes fails, a more polar system like ethanol/water may be more effective, or vice-versa.[3]
-
Problem 3: I achieved crystallization, but the yield is very low.
Poor yield means that a significant amount of your product remains dissolved in the mother liquor.
-
Causality: This can be due to incomplete precipitation, meaning the solution was not cooled to a low enough temperature or for a sufficient duration. It can also be caused by using an excessive amount of the "good" solvent during the initial dissolution step.
-
Solutions:
-
Optimize Temperature & Time: Ensure the solution is cooled to the lowest practical temperature (e.g., -20 °C if the solvent allows) and for an adequate time (several hours to overnight) to maximize precipitation.
-
Concentrate the Mother Liquor: After filtering your first crop of crystals, you can often recover a second crop by concentrating the mother liquor (the remaining solution) and re-cooling. Note that this second crop may be of lower purity.
-
Refine Solvent Volume: In your next attempt, use a precisely measured, minimal amount of hot solvent to just dissolve the crude product. Avoiding a large excess of solvent is key to achieving a high recovery.
-
Core Experimental Protocols
Protocol 1: Standard Recrystallization from a Binary Solvent System (Ethyl Acetate/Hexanes)
This is the most common and versatile method for purifying solid, crude Boc-amino acids.
-
Dissolution: Place the crude Boc-amino acid solid in an Erlenmeyer flask. Add a minimal volume of the "good" solvent (ethyl acetate) and gently heat the mixture (e.g., in a warm water bath) with stirring until the solid is completely dissolved.
-
Achieve Saturation: While the solution is still warm, add the "anti-solvent" (hexanes) dropwise with continuous swirling. Continue adding until you observe a faint, persistent cloudiness (turbidity). This is the point of saturation.
-
Re-dissolution: Add a few more drops of the "good" solvent (ethyl acetate) until the solution becomes clear again. This ensures you are not trapping impurities.
-
Slow Cooling (Nucleation & Growth): Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Crystal growth should begin.
-
Maximize Precipitation: Once at room temperature, transfer the flask to an ice bath or a refrigerator (4 °C) for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold anti-solvent (hexanes) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.
Protocol 2: Inducing Crystallization from an Oil using Seeding and Pulping
This method is specifically designed for products that isolate as oils or gums.[5]
-
Preparation: Transfer the crude oil to a round-bottom flask. If you have a seed crystal (a small amount of pure, solid material), add it to the oil.
-
Solidification: Allow the flask to stand at room temperature. The seed crystal should initiate solidification of the oil. This may take anywhere from several hours to a day.[5]
-
Pulping (Trituration): Once the mass has solidified, add a weak polar or non-polar solvent (such as n-hexane, cyclohexane, or diethyl ether). The solvent volume should be 5-10 times the weight of the oily matter.[5]
-
Stirring: Stir the resulting slurry at room temperature for 1-5 hours. This process, known as pulping or trituration, washes away soluble impurities and helps break down the solid into a fine, crystalline powder.
-
Isolation & Drying: Collect the solid product by vacuum filtration, wash with a small amount of the cold pulping solvent, and dry under a high vacuum.
Data & Visualization
Table 1: Common Crystallization Solvent Systems
| Boc-Amino Acid Type | Good Solvent (High Solubility) | Anti-Solvent (Low Solubility) | Rationale & Notes |
| General Non-Polar | Ethyl Acetate, Toluene, Dichloromethane | n-Hexane, n-Heptane, Petroleum Ether | Excellent for most standard Boc-amino acids. Offers good differential solubility. |
| More Polar | Ethanol, Methanol, Isopropanol | Water, Diethyl Ether | Useful for Boc-amino acids with more polar side chains. Water as an anti-solvent can be very effective. |
| Difficult Cases | Tetrahydrofuran (THF) | n-Pentane, Water | THF is a strong solvent; vapor diffusion with an anti-solvent can yield high-quality crystals for difficult cases.[6] |
Diagrams
Caption: General workflow for Boc-amino acid recrystallization.
Caption: Troubleshooting decision tree for crystallization failures.
References
- BenchChem. (2025). A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization. BenchChem Technical Support.
- CN112661672A. (2021). Crystallization method of Boc-amino acid. Google Patents.
-
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. ResearchGate. Available at: [Link]
- Mahrath, A. J. et al. (2014). Answer to "How to get (or crystallize) solid amino acids derivatives and peptides?". ResearchGate.
- Sigma-Aldrich. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. MilliporeSigma.
- BenchChem. (2025). Technical Support Center: Removal of Di-tert-butyl Dicarbonate Byproducts. BenchChem Technical Support.
- Edelmann, F. T. (2022). Answer to "Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?". ResearchGate.
- BenchChem. (2025). Technical Support Center: Purification of Boc-Glycine Derivatives. BenchChem Technical Support.
-
YouTube. (2020). How to Select the Best Solvent for Crystallization?. YouTube. Available at: [Link]
- BenchChem. (2025). Application Notes & Protocols: Analytical Techniques for the Characterization of Boc-Protected Amino Acids. BenchChem Technical Support.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Cleavage of the Boc Protecting Group in the Presence of Sensitive Residues
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, particularly in peptide chemistry.[1] While its removal is often straightforward, the presence of sensitive functional groups within a molecule can turn a routine deprotection into a significant challenge. This guide provides in-depth, field-proven insights into troubleshooting common issues, understanding the underlying mechanisms, and selecting the optimal strategy to ensure the integrity of your final product.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries encountered during the planning and execution of a Boc deprotection step.
Q1: What is the fundamental mechanism of acid-catalyzed Boc deprotection?
A1: The deprotection is an acid-catalyzed elimination reaction.[2] It proceeds through a sequence of steps starting with the protonation of the carbamate's carbonyl oxygen by a strong acid like trifluoroacetic acid (TFA).[1][3][4] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[1][3] The carbamic acid readily decarboxylates, releasing carbon dioxide gas and the free amine.[1][3][5] In the acidic environment, the newly liberated amine is typically protonated, forming an ammonium salt.[1][3]
Q2: Why do side reactions occur during Boc deprotection?
A2: The primary cause of side reactions is the generation of the highly reactive tert-butyl cation intermediate.[6][7][8] This electrophilic carbocation can attack any nucleophilic sites within your molecule, leading to unwanted alkylation.[6][8]
Q3: Which amino acid residues are most susceptible to side reactions?
A3: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[6][7][9]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[6][7] It is also prone to oxidation to methionine sulfoxide.[6]
-
Cysteine (Cys): The free thiol group is a prime target for alkylation, leading to S-tert-butylated cysteine residues.[6][7][9]
-
Tyrosine (Tyr): The activated phenolic ring can also be alkylated by the tert-butyl cation.[6][7][9]
Q4: What are "scavengers" and how do they work?
A4: Scavengers are reagents added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation.[6][7] They are nucleophilic compounds that are either more reactive or present in a much higher concentration than the sensitive residues of your substrate. By intercepting the carbocations, scavengers prevent the formation of alkylated side products.[6][7]
Troubleshooting Guide: Common Issues & Solutions
This section is designed to help you diagnose and resolve specific problems encountered during your experiments.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection (Starting material remains) | 1. Insufficient acid concentration or equivalents.[6][7] 2. Short reaction time or low temperature.[6][7] 3. Steric hindrance around the Boc-protected amine.[6] | 1. Increase the concentration of TFA (e.g., from 25% to 50% in DCM) or switch to a stronger acid like 4M HCl in dioxane.[6][7] 2. Extend the reaction time and monitor by TLC or LC-MS. Consider a modest increase in temperature, but be mindful of potential side reactions.[6][7] 3. For sterically hindered substrates, longer reaction times or stronger acidic conditions may be necessary. Ensure an effective scavenger cocktail is used.[6] |
| Side Product Formation (Unexpected peaks in HPLC/LC-MS) | Alkylation of sensitive residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[6][7] | Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger is critical and depends on the specific residues present.[6][7] Refer to the Scavenger Selection Table below. |
| Aspartimide Formation | Peptides containing an Asp-Gly or Asp-Ser sequence are prone to forming a cyclic aspartimide intermediate under acidic conditions, which can lead to a mixture of α- and β-aspartyl peptides.[2] | Use milder deprotection conditions and shorter reaction times.[2] Consider using protecting groups for the Asp side chain that are less prone to this side reaction. |
| Cleavage of Other Acid-Labile Groups | The deprotection conditions are too harsh for other protecting groups present in the molecule (e.g., tert-butyl esters, Trityl groups). | Employ an orthogonal protection strategy. If the amine is Boc-protected, other sensitive functionalities should be protected with groups that are stable to acid but can be removed under different conditions (e.g., Fmoc, Cbz).[5][10] Alternatively, explore milder, non-acidic Boc deprotection methods.[11] |
Strategic Planning: Choosing Your Deprotection Method
The ideal deprotection strategy is dictated by the overall structure of your molecule. The following decision tree provides a logical workflow for selecting an appropriate method.
Caption: Decision workflow for selecting a Boc deprotection strategy.
Experimental Protocols
Protocol 1: Standard TFA Deprotection (for robust substrates)
This protocol is suitable for Boc-protected amines without other acid-sensitive groups or highly nucleophilic residues.
-
Preparation: Dissolve the Boc-protected compound in dichloromethane (DCM).[7]
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture (e.g., 50% TFA in DCM).[7][12]
-
Reaction: Stir the mixture at room temperature for 20-30 minutes.[2] Monitor the reaction progress by TLC or LC-MS.[6][7]
-
Work-up: Once the reaction is complete, concentrate the mixture in vacuo to remove TFA and DCM. Co-evaporation with toluene can help remove residual TFA.[5] The resulting amine TFA salt can be purified or used directly in the next step.
Protocol 2: TFA Deprotection with Scavengers (for sensitive residues)
This is the recommended method for peptides or molecules containing Trp, Met, Cys, or Tyr.
-
Preparation: Prepare a "cleavage cocktail" based on the sensitive residues present (see table below). A common general-purpose cocktail is TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5 v/v/v).[7]
-
Deprotection: Add the cleavage cocktail to the Boc-protected substrate (if on solid phase, swell the resin first).[2] Use approximately 10 mL of solution per gram of resin.[2]
-
Reaction: Shake or stir the mixture at room temperature for 1-3 hours.
-
Work-up: For solid-phase synthesis, filter the resin and wash it with fresh TFA, then DCM. Precipitate the cleaved peptide from the combined filtrates using cold diethyl ether.[7] For solution-phase, concentrate the mixture and proceed with purification.
Table 1: Scavenger Selection Guide for TFA Cleavage
| Sensitive Residue(s) | Recommended Scavenger(s) | Rationale |
| Tryptophan (Trp) | Triisopropylsilane (TIS), Anisole | TIS is a very effective scavenger for the tert-butyl cation.[7] Anisole also prevents alkylation. |
| Methionine (Met) | Thioanisole, Dimethyl Sulfide (DMS) | Traps carbocations and can help prevent oxidation of the thioether.[7] |
| Cysteine (Cys) | Ethanedithiol (EDT) | A highly effective scavenger for protecting the free thiol group.[7] |
| Tyrosine (Tyr) | Anisole, Phenol, Thioanisole | These scavengers compete with the tyrosine ring for electrophilic attack. |
| Multiple Sensitive Residues | Reagent K: TFA/Phenol/H₂O/Thioanisole/EDT | A powerful, broad-spectrum cocktail designed for cleaving complex peptides with multiple sensitive residues.[13] |
Protocol 3: Mild, Non-Acidic Deprotection (for highly acid-sensitive substrates)
For substrates that cannot tolerate any strong acid, alternative methods are necessary.
Method: Thermal Deprotection in Boiling Water [11]
-
Preparation: Suspend the Boc-protected amine in water.
-
Deprotection: Heat the mixture to 100 °C (reflux).
-
Reaction: Maintain reflux for 10 minutes to 2 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction mixture and extract the product with an appropriate organic solvent. Dry the organic layer and concentrate in vacuo.
Table 2: Comparison of Alternative Boc Deprotection Methods [11]
| Method/Reagent | Substrate Type | Conditions | Time | Yield (%) |
| Thermal (Boiling Water) | Aromatic & Aliphatic Amines | Water, 100 °C | 10 min - 2 h | Quantitative |
| Iron(III) Catalysis | N,N'-diprotected amino acids & amines | FeCl₃ (catalytic), DCM, RT | Not Specified | High |
| Oxalyl Chloride/Methanol | Aromatic, Aliphatic, Heterocyclic Amines | (COCl)₂ (3 equiv.), Methanol, RT | 1 - 4 h | >70% (up to 90%) |
The Principle of Orthogonality
When designing a complex synthesis, the most robust strategy is often to use an "orthogonal" protection scheme.[14] This involves using protecting groups that can be removed under distinct, non-interfering conditions.[10][14] For instance, if your molecule contains acid-sensitive functionalities, protecting the amine with Fmoc (removed with a base like piperidine) instead of Boc is a superior strategy.[5][15]
Caption: Orthogonal relationships between common protecting groups.
By carefully selecting pairs of protecting groups that are removed by different classes of reagents (e.g., Fmoc for the amine and t-Butyl for a carboxylic acid), you can ensure selective deprotection and a successful synthetic outcome.[16]
References
- A Researcher's Guide to Alternative Boc Deprotection Methods Without Strong Acids. BenchChem.
- Application Note: A Step-by-Step Guide to t-Boc Deprotection Under Acidic Conditions. BenchChem.
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed.
- Scavengers for Boc deprotection to prevent side reactions. BenchChem.
- Scavengers for Boc deprotection to prevent side product form
- Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
- 26.7: Peptide Synthesis. Chemistry LibreTexts.
- Peptide Synthesis - FAQ. AAPPTEC.
- Boc Deprotection Mechanism - TFA. YouTube.
- Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide. BenchChem.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Boc Solid Phase Peptide Synthesis. ChemPep.
- Boc Resin Cleavage Protocol. Sigma-Aldrich.
- Amine Protection and Deprotection. Master Organic Chemistry.
- Orthogonal and safety-catch protecting group strategies in solid-phase...
- Specific solvent issues with BOC deprotection. ACS GCI Pharmaceutical Roundtable.
- BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
- Basic Peptides synthesis introduction. LifeTein®.
- Side reactions of Boc deprotection with scavengers. BenchChem.
- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
- Amino Acid Protection & Deprotection Services. BOC Sciences.
- Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
- Any suggestion on Boc deprotection without using acid?
- 4.3.5.1 Cleavage after tert-ButoxycarbonyIlBenzyl Synthesis.
- Application Notes and Protocols for Boc Deprotection in Peptide Synthesis. BenchChem.
- Peptide Global Deprotection/Scavenger-Induced Side Reactions. Request PDF.
- Technical Support Center: TFA Cleavage of Peptides with Sensitive Residues. BenchChem.
- Supporting Information New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro. AWS.
- Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. chempep.com [chempep.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. lifetein.com [lifetein.com]
- 16. peptide.com [peptide.com]
Validation & Comparative
A Tale of Two Chemistries: A Senior Application Scientist's Guide to Boc vs. Fmoc in Solid-Phase Peptide Synthesis
For the modern researcher, scientist, or drug development professional, the chemical synthesis of peptides is a foundational pillar of innovation. Solid-Phase Peptide Synthesis (SPPS), the brainchild of Bruce Merrifield, remains the dominant methodology for constructing these vital biomolecules. At the heart of this powerful technique lies a critical decision that dictates the entire synthetic workflow and profoundly impacts the final purity, yield, and ultimate success of the endeavor: the choice between the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategies.
This guide offers an in-depth, objective comparison of these two cornerstone methodologies. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental choices, present supporting data, and provide detailed, field-proven protocols to empower you to make the most informed decision for your specific synthetic challenge.
The Core Principle: A Symphony of Orthogonal Protection
The elegance of SPPS hinges on the concept of orthogonal protection.[1] In essence, this strategy employs a set of temporary and permanent protecting groups that can be selectively removed under distinct chemical conditions, allowing for the stepwise and controlled elongation of the peptide chain.[1] The choice between Boc and Fmoc is fundamentally a choice between two different orthogonal (or in the case of Boc, quasi-orthogonal) systems.
The Boc Strategy: The Robust Workhorse
The Boc strategy, the classical approach that laid the groundwork for SPPS, utilizes the acid-labile Boc group for the temporary protection of the α-amino group.[2] Deprotection is achieved with a moderate acid, typically trifluoroacetic acid (TFA).[2] The "permanent" side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as the highly corrosive and hazardous hydrofluoric acid (HF), for their removal during the final cleavage of the peptide from the resin support.[2][3] This reliance on graduated acid lability, rather than truly distinct chemical mechanisms for deprotection, is a key characteristic of the Boc scheme.[4]
The Fmoc Strategy: The Milder, Modern Mainstay
Developed as a gentler alternative, the Fmoc strategy employs the base-labile Fmoc group for Nα-protection.[2] This group is readily cleaved by a secondary amine, most commonly a solution of piperidine in N,N-dimethylformamide (DMF).[5] In contrast, the side-chain protecting groups are acid-labile (typically tert-butyl based), allowing for their simultaneous removal with the final cleavage from the resin using TFA.[2] This represents a truly orthogonal protection scheme, a significant advantage of the Fmoc approach.[2][]
Head-to-Head Comparison: Performance and Practicalities
The choice between Boc and Fmoc is not merely academic; it has profound practical implications for the synthesis of different types of peptides.
Quantitative Performance Insights
While direct, side-by-side quantitative comparisons of the same peptide synthesized by both methods are not always readily available in literature, extensive practical application and specific studies on "difficult sequences" provide valuable insights. The Fmoc strategy is widely reported to achieve high coupling yields, often exceeding 99%.[]
For instance, the synthesis of the "difficult" 65-74 fragment of the acyl carrier peptide (ACP), a sequence known to be challenging due to aggregation, has been used to evaluate the efficiency of various activators in Fmoc-SPPS. The data below highlights the robustness of the Fmoc methodology.
| Activator | Coupling Time | Crude Purity (%) |
| HATU | 2 x 1 min | 83.63 |
| HCTU | 2 x 20 min | 81.33 |
| COMU | 2 x 1 min | 79.00 |
| Data adapted from a study on fast conventional Fmoc solid-phase peptide synthesis.[7] |
It is generally accepted that for routine peptide synthesis, the Fmoc approach often provides higher purity crude products due to its milder deprotection steps, which can minimize side reactions.[7] However, for certain hydrophobic sequences that are prone to aggregation, the Boc strategy can sometimes offer advantages.[][9] The acidic deprotection step in Boc chemistry protonates the N-terminus, which can help to disrupt interchain hydrogen bonding and improve solvation.[7][9]
Qualitative Comparison: A Matter of Strengths and Weaknesses
| Feature | Boc Strategy | Fmoc Strategy | Rationale & Causality |
| Nα-Deprotection | Moderately strong acid (e.g., 50% TFA in DCM)[10] | Mild base (e.g., 20% piperidine in DMF)[5] | The acid-lability of Boc vs. the base-lability of Fmoc is the core chemical difference. |
| Side-Chain Protection | Benzyl-based (Bzl), cleaved by strong acid (HF)[2] | tert-Butyl-based (tBu), cleaved by moderate acid (TFA)[] | Dictated by the need for orthogonality with the Nα-protecting group. |
| Final Cleavage | Strong, hazardous acid (e.g., HF, TFMSA)[9] | Moderate acid (e.g., TFA)[9] | Boc's benzyl-based side-chain groups require harsh conditions, while Fmoc's tBu groups are cleaved by the same reagent used for resin cleavage. |
| Orthogonality | Quasi-orthogonal (graduated acid lability)[4] | Truly orthogonal[] | Fmoc's distinct deprotection mechanisms for Nα and side-chains offer greater synthetic flexibility. |
| Compatibility | Good for hydrophobic sequences prone to aggregation.[][9] | Suitable for acid-sensitive residues (e.g., Trp, Met) and post-translational modifications (e.g., phosphorylation, glycosylation).[4][11] | Boc's acidic deprotection can disrupt aggregates. Fmoc's mild conditions preserve sensitive functionalities. |
| Automation | More complex due to corrosive reagents.[12] | Readily automated and amenable to high-throughput synthesis.[][12] | The use of less hazardous and corrosive reagents in the repetitive steps of Fmoc-SPPS simplifies automation. |
| Cost | Boc-protected amino acids are generally less expensive.[1][] | Fmoc-protected amino acids are typically more expensive.[1][] | The manufacturing process for Boc-amino acids is often simpler. However, the overall cost-effectiveness of Fmoc can be better due to higher efficiency and reduced side reactions.[][] |
| Environmental Impact | Generates significant hazardous waste (chlorinated solvents, strong acids). | Considered "greener" due to the potential for recycling piperidine and the development of more environmentally friendly solvents.[13][14] | The reagents and solvents used in Boc chemistry are generally more hazardous. |
Navigating the Synthetic Landscape: A Decision-Making Framework
The choice between Boc and Fmoc is ultimately dictated by the specific peptide sequence and the intended application. The following decision tree provides a simplified framework to guide your selection process.
Caption: A decision tree to guide the choice between Boc and Fmoc strategies.
In the Lab: Detailed Experimental Protocols
The following are generalized, step-by-step protocols for the key stages of both Boc and Fmoc SPPS. These should be adapted based on the specific peptide sequence, resin, and available equipment.
Boc Solid-Phase Peptide Synthesis Workflow
Caption: A schematic workflow of the Boc-SPPS cycle.
Step-by-Step Boc-SPPS Protocol:
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) in dichloromethane (DCM) for 30-60 minutes.[10]
-
Nα-Boc Deprotection:
-
Neutralization:
-
Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 1-2 minutes.[3]
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DCM.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Nα-Boc protected amino acid (2-4 equivalents) with a coupling agent like HBTU (0.95 equivalents) and HOBt (1 equivalent) in DMF. Add DIEA (2 equivalents) to the mixture.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling.[10]
-
Wash the resin thoroughly with DMF and DCM.
-
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid coupling and Boc deprotection, dry the peptide-resin under vacuum.
-
Treat the resin with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) in the presence of scavengers (e.g., anisole, thioanisole) to cleave the peptide from the resin and remove the side-chain protecting groups.[3][15] (Caution: HF is extremely hazardous and requires specialized equipment and training).
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide with cold diethyl ether.
-
Wash the peptide pellet with cold ether and dry under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Fmoc Solid-Phase Peptide Synthesis Workflow
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. csbio.com [csbio.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 12. lifetein.com [lifetein.com]
- 13. connectsci.au [connectsci.au]
- 14. mdpi.com [mdpi.com]
- 15. chempep.com [chempep.com]
Navigating the Synthesis of Challenging Peptides: A Comparative Guide to Boc and Fmoc Chemistries
In the landscape of solid-phase peptide synthesis (SPPS), the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategies is a critical decision that dictates the success of synthesizing a target peptide. While Fmoc chemistry has become the workhorse for routine peptide synthesis due to its milder deprotection conditions and amenability to automation, the classic Boc/Bzl strategy retains significant, and often indispensable, advantages in specific, challenging applications.[1][2] This guide provides an in-depth, evidence-based comparison of these two cornerstone methodologies, with a focus on scenarios where the unique attributes of Boc-amino acids offer a superior solution for researchers, scientists, and drug development professionals.
The Fundamental Divide: A Tale of Two Chemistries
The core difference between Boc and Fmoc SPPS lies in their orthogonal protection schemes, which govern the reagents and conditions used for the iterative removal of the Nα-protecting group.[3]
-
Boc Strategy: This approach utilizes the acid-labile Boc group for temporary Nα-protection. Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based (Bzl) and necessitate a much stronger acid, such as anhydrous hydrofluoric acid (HF), for their removal during the final cleavage step. This reliance on graduated acid lability is a hallmark of the Boc/Bzl protection scheme.[4]
-
Fmoc Strategy: Developed as a milder alternative, the Fmoc strategy employs a base-labile Fmoc protecting group for the α-amino terminus. This group is readily cleaved by a secondary amine, most commonly piperidine. The side-chain protecting groups are acid-labile (typically tert-butyl based), allowing for their removal along with cleavage from the resin using TFA. This true orthogonality, where the temporary and permanent protecting groups are removed by different chemical mechanisms, is a key feature of the Fmoc approach.[]
When the Going Gets Tough: The Boc Advantage in "Difficult" Sequences
While Fmoc chemistry excels in many applications, its performance can be hampered when dealing with "difficult" peptide sequences. These are typically long peptides, sequences prone to aggregation (e.g., those with high hydrophobicity or β-sheet-forming tendencies), and peptides containing certain post-translational modifications. In these instances, the more aggressive nature of Boc chemistry often proves to be a decisive advantage.[6]
The Challenge of Aggregation: A Mechanistic Perspective
During SPPS, the growing peptide chain can fold into secondary structures and aggregate, leading to incomplete coupling and deprotection reactions, and ultimately, low yields and purity. This is a particularly prevalent issue in Fmoc-SPPS where the peptide-resin is always in a neutral state, which can favor interchain hydrogen bonding and aggregation.[7]
The Boc strategy mitigates this issue through a key mechanistic feature of its deprotection step. The use of a strong acid like TFA protonates the newly exposed N-terminal amine. This positive charge disrupts interchain hydrogen bonding, which is a primary driver of aggregation, thereby keeping the peptide chains solvated and accessible for the subsequent coupling reaction.[1][6]
Furthermore, the development of in situ neutralization protocols for Boc-SPPS has significantly enhanced its efficacy for difficult sequences. In this approach, the neutralization of the N-terminal ammonium salt occurs simultaneously with the coupling of the next activated amino acid. This minimizes the time the peptide chain spends in a neutral, aggregation-prone state, leading to rapid and high-yield assembly.[7][8]
Case Study: The Synthesis of Amyloid-Beta (Aβ) Peptides
The synthesis of amyloid-beta (Aβ) peptides, which are notoriously prone to aggregation, provides a compelling example of the challenges faced by standard Fmoc-SPPS. Studies have reported crude yields as low as 33% for Aβ1–42 using standard Fmoc/tBu SPPS. While modifications like the incorporation of pseudoprolines or the use of microwave assistance can improve yields to 57% and 87% respectively, these results highlight the inherent difficulty.[9]
Conversely, the Boc strategy has been successfully employed for the synthesis of other highly hydrophobic and aggregation-prone peptides, such as the transmembrane segments of bacteriorhodopsin, where Fmoc-based approaches often fail.[4] This success is attributed to the ability of the repetitive acidic deprotection steps to disrupt secondary structure formation and maintain the solubility of the growing peptide chain.
Data Presentation: A Comparative Overview
While a direct, side-by-side quantitative comparison for the exact same "difficult" peptide synthesized by both methods is not always available in a single study, a compelling picture emerges from the existing literature.
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy | Rationale & Supporting Evidence |
| Nα-Deprotection | Moderately strong acid (e.g., 50% TFA in DCM)[10] | Mild base (e.g., 20% piperidine in DMF)[11] | Graduated acid lability vs. true orthogonality.[4][] |
| Final Cleavage | Strong acid (e.g., HF, TFMSA)[12] | Moderate acid (e.g., TFA)[3] | Requires specialized equipment for HF handling.[13] |
| Aggregation-Prone Peptides | Often preferred; acidic deprotection disrupts aggregation.[1][6] | Can be challenging due to neutral peptide-resin state.[7] | Protonated N-terminus in Boc-SPPS reduces interchain hydrogen bonding.[6] |
| "Difficult" Sequences | Higher success rate reported for long, hydrophobic peptides.[8] | May require significant optimization (e.g., pseudoprolines, microwave).[9] | In situ neutralization protocols in Boc-SPPS significantly improve yields.[8] |
| Base-Labile PTMs | Compatible; acidic conditions preserve base-labile modifications.[14][15] | Incompatible; piperidine deprotection can cleave base-labile PTMs.[14][16] | Boc-SPPS is the method of choice for peptides with O-acetylation or S-palmitoylation.[14][15] |
| Cost of Amino Acids | Generally less expensive.[] | Can be more expensive.[] | Simpler manufacturing processes for Boc-amino acids.[18] |
| Safety | Requires handling of highly corrosive and toxic HF.[13] | Generally safer; avoids the use of HF.[1] | HF requires specialized apparatus and stringent safety protocols.[12] |
Experimental Protocols: A Guide for the Practitioner
The following are detailed, step-by-step methodologies for key workflows in Boc-SPPS, designed to provide a self-validating system for the synthesis of challenging peptides.
Boc Solid-Phase Peptide Synthesis Workflow
Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol for a Single Boc-SPPS Cycle
-
Resin Swelling:
-
Place the appropriate resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) in a reaction vessel.
-
Add dichloromethane (DCM) to swell the resin for at least 30 minutes with gentle agitation.[10]
-
Drain the solvent.
-
-
Nα-Boc Deprotection:
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[11]
-
Agitate for 1-2 minutes for a pre-wash, then drain.
-
Add fresh 50% TFA/DCM and agitate for 20-30 minutes for complete deprotection.[10]
-
Causality: The TFA cleaves the acid-labile Boc group, exposing the N-terminal amine as a trifluoroacetate salt.
-
-
Washing:
-
Wash the resin thoroughly with DCM followed by isopropanol (IPA) and then DCM again to remove residual TFA and byproducts.[11]
-
-
Neutralization (Standard Protocol):
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin and agitate for 5-10 minutes.[7]
-
Wash the resin with DCM to remove excess base and salts.
-
Causality: DIEA is a non-nucleophilic base that deprotonates the N-terminal ammonium salt to the free amine, which is necessary for the subsequent coupling reaction.
-
-
Coupling (In Situ Neutralization Protocol):
-
Pre-activate the next Boc-amino acid (2-4 equivalents) with a coupling reagent (e.g., HBTU/HOBt) in DMF.
-
Add this solution directly to the TFA-salt of the peptide-resin, followed by the addition of DIEA (4-6 equivalents).[7][8]
-
Agitate for 1-2 hours at room temperature.
-
Causality: By combining neutralization and coupling, the time the reactive free amine is exposed is minimized, thus reducing the potential for aggregation and side reactions, especially in "difficult" sequences.[8]
-
-
Washing:
-
Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
-
Monitoring:
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Anhydrous Hydrofluoric Acid (HF) Cleavage Protocol
CAUTION: Anhydrous HF is extremely hazardous and requires a specialized, dedicated apparatus and stringent safety precautions. This protocol should only be performed by trained personnel in a properly equipped facility.[12]
-
Pre-Cleavage Preparation:
-
If present, remove side-chain protecting groups that are not cleaved by HF (e.g., His(Dnp), Trp(For)) using specific deprotection cocktails.[12]
-
Thoroughly dry the peptide-resin under vacuum.
-
-
HF Cleavage:
-
Place the dried peptide-resin and a Teflon-coated stir bar in the HF-resistant reaction vessel.
-
Add the appropriate scavenger cocktail. The choice of scavengers is critical to prevent side reactions with specific amino acid residues.[13]
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Carefully distill the required volume of anhydrous HF into the reaction vessel.
-
Allow the mixture to warm to 0 °C and stir for 1-2 hours.[19]
-
Causality: HF is a strong acid that cleaves the benzyl-based side-chain protecting groups and the linker attaching the peptide to the resin via an SN1 mechanism, generating carbocations that must be trapped by scavengers.[12]
-
-
Work-up:
-
Remove the HF by evaporation under a stream of nitrogen, trapping the HF in a suitable neutralizing agent.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the peptide precipitate multiple times with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
Dry the crude peptide under vacuum.
-
Synthesis of Peptides with Base-Labile Post-Translational Modifications (PTMs)
A significant advantage of the Boc/Bzl strategy is its compatibility with base-labile PTMs, such as O-acetylation and S-palmitoylation. The basic conditions (piperidine) used for Fmoc deprotection would cleave these modifications.[14][16] The acidic conditions of Boc-SPPS, however, leave these PTMs intact.
Recent studies have demonstrated the successful synthesis of proteins with O-acetylation and hydrophobic S-palmitoylated peptides using a Boc-SPPS-based strategy.[14][15] This opens up avenues for the chemical synthesis of complex modified proteins that are inaccessible via standard Fmoc chemistry.
Caption: Boc-SPPS avoids cleavage of base-labile PTMs due to its acidic deprotection conditions.
Conclusion: Selecting the Optimal Strategy
The choice between Boc and Fmoc chemistries is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific requirements of the target peptide. While Fmoc-SPPS is the preferred method for routine synthesis due to its milder conditions and ease of automation, Boc-SPPS remains an invaluable and often essential tool in the peptide chemist's arsenal.
For the synthesis of long, hydrophobic, and aggregation-prone peptides, the ability of Boc chemistry's acidic deprotection and in situ neutralization protocols to mitigate aggregation can lead to significantly higher yields and purity.[6][8] Furthermore, for peptides bearing base-labile post-translational modifications, Boc-SPPS is the only viable solid-phase strategy.[14]
A thorough understanding of the chemical principles, advantages, and limitations of both methodologies, as outlined in this guide, will empower researchers to make informed decisions, navigate the challenges of complex peptide synthesis, and ultimately achieve their synthetic goals with greater efficiency and success.
References
- Benchchem. (2025).
- Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International journal of peptide and protein research, 40(3-4), 180–193.
- Benchchem. (2025). Comparing Fmoc and Boc strategies in solid-phase peptide synthesis. Benchchem.
- Angewandte Chemie (International ed. in English). (2023). Chemical Synthesis of Proteins with Base-Labile Posttranslational Modifications Enabled by a Boc-SPPS Based General Strategy Towards Peptide C-Terminal Salicylaldehyde Esters. Angewandte Chemie (International ed. in English), 62(1), e202214053.
- Semantic Scholar. (n.d.).
- Request PDF. (n.d.). Chemical Synthesis of Proteins with Base‐Labile Posttranslational Modifications Enabled by a Boc‐SPPS Based General Strategy Towards Peptide C‐Terminal Salicylaldehyde Esters. Request PDF.
- Benchchem. (2025).
- BOC Sciences. (n.d.).
- AAPPTEC. (n.d.). Peptide Synthesis - FAQ. AAPPTEC.
- National Institutes of Health. (n.d.). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis.
- Benchchem. (2025). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. Benchchem.
- Benchchem. (2025). A Head-to-Head Battle in Peptide Synthesis: Cost-Benefit Analysis of Boc-DL-Phg-OH. Benchchem.
- Saurabh Khadse. (2014).
- Springer Nature Experiments. (n.d.). In Situ Neutralization Protocols for Boc-SPPS.
- AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTEC.
- Benchchem. (2025). A Head-to-Head Comparison of Fmoc-D-Val-OH and Boc-D-Val-OH in Solid-Phase Peptide Synthesis. Benchchem.
- Benchchem. (2025). Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol. Benchchem.
- ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of...
- Slideshare. (n.d.).
- ResearchGate. (n.d.). Yields of peptides synthesized via modified Boc SPPS.
- BOC Sciences. (n.d.).
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis. ChemPep.
- Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Aapptec Peptides.
- National Institutes of Health. (2022). Predicting the Success of Fmoc-Based Peptide Synthesis.
- ResearchGate. (n.d.). Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides.
- PubMed. (n.d.).
- PubMed. (n.d.). Reconstitution of bacteriorhodopsin from a mixture of a proteinase V8 fragment and two synthetic peptides. PubMed.
- PubMed. (n.d.). Spectroscopic studies of bacteriorhodopsin fragments dissolved in organic solution. PubMed.
- OUCI. (n.d.). Secondary Structure of Bacteriorhodopsin Fragments. OUCI.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chempep.com [chempep.com]
- 12. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 14. Chemical Synthesis of Proteins with Base-Labile Posttranslational Modifications Enabled by a Boc-SPPS Based General Strategy Towards Peptide C-Terminal Salicylaldehyde Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. benchchem.com [benchchem.com]
- 19. Hf cleavage and deprotection from resins | PPTX [slideshare.net]
The Principle of Orthogonality: A Comparative Guide to the Boc Protecting Group
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the strategic deployment of protecting groups is a critical element that dictates the success and efficiency of complex molecular construction. The ability to selectively mask and unmask reactive functional groups is the cornerstone of modern synthetic chemistry, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development. The tert-butyloxycarbonyl (Boc) group is a stalwart in the chemist's toolkit for amine protection, valued for its broad stability and predictable, acid-labile deprotection. However, the true elegance of the Boc group is revealed when it is employed in an orthogonal strategy, allowing for the selective manipulation of a molecule at different sites without unintended reactions.
This guide provides an in-depth technical comparison of the orthogonality of the Boc protecting group with other commonly employed protecting groups. We will delve into the mechanistic underpinnings of this orthogonality, present comparative experimental data, and provide detailed protocols for selective deprotection, empowering researchers to design and execute more sophisticated and efficient synthetic routes.
The Foundation of a Successful Synthesis: Understanding Orthogonality
Two protecting groups are considered "orthogonal" if one can be selectively removed in the presence of the other under a distinct set of reaction conditions.[1][2] This principle is paramount in the synthesis of complex molecules like peptides, oligonucleotides, and natural products, where multiple reactive functional groups must be managed.[3] The Boc group, being susceptible to cleavage under acidic conditions, forms an orthogonal pair with protecting groups that are labile to different chemical environments, such as basic conditions, hydrogenolysis, or transition metal catalysis.[1][]
Boc vs. Fmoc: The Acid-Base Orthogonality in Peptide Synthesis
The most classic example of an orthogonal protecting group strategy is the combination of Boc and 9-fluorenylmethyloxycarbonyl (Fmoc) groups, which forms the basis of two distinct and widely used solid-phase peptide synthesis (SPPS) methodologies.[5][6]
The fundamental difference lies in their deprotection chemistry:
-
Boc (tert-butyloxycarbonyl): Cleaved by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA).[3][5]
-
Fmoc (9-fluorenylmethyloxycarbonyl): Removed by a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[][]
This acid-labile versus base-labile nature provides a robust orthogonal system. In a synthetic sequence, the Fmoc group can be selectively removed to allow for peptide chain elongation, while Boc groups protecting amino acid side chains remain intact. Conversely, in a Boc-based strategy, the N-terminal Boc group is removed with acid at each step, while base-labile side-chain protecting groups would be stable.
Comparative Data: Lability of Boc and Fmoc Protecting Groups
| Protecting Group | Deprotection Conditions | Stability to Orthogonal Conditions | Typical Yield (Deprotection) |
| Boc | 20-50% TFA in Dichloromethane (DCM) | Stable to piperidine/DMF | >99% |
| Fmoc | 20% Piperidine in DMF | Stable to TFA/DCM | >99%[] |
Experimental Protocol: Selective Deprotection of Fmoc in the Presence of Boc
This protocol describes the removal of the Nα-Fmoc group from a resin-bound peptide, leaving a Boc-protected side chain untouched.
Materials:
-
Fmoc-protected peptide on solid support (e.g., Wang resin) with a Boc-protected amino acid (e.g., Boc-Lys(Fmoc)-OH).
-
20% (v/v) Piperidine in DMF.
-
Dimethylformamide (DMF).
-
Dichloromethane (DCM).
-
Sintered glass funnel.
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes in a fritted funnel.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate gently for 20 minutes at room temperature.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (3 x 1 minute).
-
Wash the resin with DCM (3 x 1 minute).
-
Dry the resin under a stream of nitrogen.
Boc vs. Cbz: An Orthogonality Based on Hydrogenolysis
The Carboxybenzyl (Cbz or Z) group is another widely used amine protecting group. Its orthogonality with Boc stems from its unique deprotection method: catalytic hydrogenolysis.[8]
-
Boc: Acid-labile.
-
Cbz: Cleaved by hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C).[8]
This pairing is particularly useful in solution-phase synthesis where the use of strong acids for Boc deprotection might be incompatible with other functionalities in the molecule. A key advantage of the Cbz group is its stability to both acidic and basic conditions, offering a high degree of synthetic flexibility.[9]
Comparative Data: Lability of Boc and Cbz Protecting Groups
| Protecting Group | Deprotection Conditions | Stability to Orthogonal Conditions | Typical Yield (Deprotection) |
| Boc | 20-50% TFA in DCM | Stable to H₂, Pd/C | >99% |
| Cbz | H₂, 10% Pd/C, Methanol or Ethanol | Stable to TFA/DCM | >95% |
Experimental Protocol: Selective Deprotection of Boc in the Presence of Cbz
This protocol outlines the removal of a Boc group from a molecule containing a Cbz-protected amine.
Materials:
-
Substrate with both Boc and Cbz protecting groups.
-
4 M HCl in 1,4-Dioxane.
-
Anhydrous 1,4-Dioxane.
-
Diethyl ether.
-
Round-bottom flask with a magnetic stirrer.
-
Rotary evaporator.
Procedure:
-
Dissolve the substrate (1 equivalent) in anhydrous 1,4-dioxane.
-
To the stirred solution, add 4 M HCl in 1,4-dioxane (5-10 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add cold diethyl ether to the residue to precipitate the hydrochloride salt of the deprotected amine.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[1][10][11][12][13]
Boc vs. Alloc: Palladium-Mediated Orthogonality
The Allyloxycarbonyl (Alloc) protecting group offers another layer of orthogonality, as it is selectively removed under neutral conditions using a palladium(0) catalyst.[14][15]
-
Boc: Acid-labile.
-
Alloc: Cleaved by a Pd(0) catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavenger.[14]
The mild and specific conditions for Alloc deprotection make it an excellent choice for the synthesis of sensitive and complex molecules where both acid and base-labile groups are present.[15]
Comparative Data: Lability of Boc and Alloc Protecting Groups
| Protecting Group | Deprotection Conditions | Stability to Orthogonal Conditions | Typical Yield (Deprotection) |
| Boc | 20-50% TFA in DCM | Stable to Pd(PPh₃)₄, scavenger | >99% |
| Alloc | Pd(PPh₃)₄, Phenylsilane, DCM | Stable to TFA/DCM | >90% |
Experimental Protocol: Selective Deprotection of Alloc in the Presence of Boc
This protocol details the removal of an Alloc group from a substrate also containing a Boc-protected amine.
Materials:
-
Substrate with both Alloc and Boc protecting groups.
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
-
Phenylsilane (PhSiH₃).
-
Anhydrous Dichloromethane (DCM).
-
Round-bottom flask with a magnetic stirrer under an inert atmosphere (e.g., Argon or Nitrogen).
Procedure:
-
Dissolve the substrate (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add phenylsilane (20 equivalents) to the solution.
-
Add Pd(PPh₃)₄ (0.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[14][15]
Boc vs. TBDMS: A Matter of Acid Lability and Selectivity
The tert-butyldimethylsilyl (TBDMS) group is a common protecting group for alcohols. Its orthogonality with Boc presents a more nuanced challenge, as both are susceptible to cleavage under acidic conditions.[16][17] However, selective deprotection can often be achieved by carefully controlling the reaction conditions, exploiting the generally higher acid lability of the Boc group.
-
Boc: Highly acid-labile.
-
TBDMS: Moderately acid-labile; stability is influenced by steric hindrance and the nature of the alcohol (primary, secondary, or tertiary).[16][18]
Achieving selectivity requires the use of milder acidic conditions for Boc deprotection, such as dilute TFA or specific Lewis acids, and careful monitoring of the reaction to prevent cleavage of the TBDMS group.
Comparative Data: Lability of Boc and TBDMS Protecting Groups
| Protecting Group | Deprotection Conditions | Stability to Orthogonal Conditions | Notes |
| Boc | 1-5% TFA in DCM or ZnBr₂ in DCM | TBDMS can be labile to stronger acidic conditions | Selective deprotection is highly substrate-dependent. |
| TBDMS | Tetrabutylammonium fluoride (TBAF) in THF | Stable to mild acidic conditions used for Boc deprotection | Fluoride-based deprotection offers excellent orthogonality. |
Experimental Protocol: Selective Deprotection of Boc in the Presence of TBDMS
This protocol describes a milder method for Boc deprotection that can often preserve a TBDMS ether.
Materials:
-
Substrate with both Boc and TBDMS protecting groups.
-
Zinc Bromide (ZnBr₂).
-
Anhydrous Dichloromethane (DCM).
-
Round-bottom flask with a magnetic stirrer.
Procedure:
-
Dissolve the substrate (1 equivalent) in anhydrous DCM.
-
Add ZnBr₂ (2-3 equivalents) to the solution.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
Visualizing Orthogonality: Deprotection Workflows
The following diagrams illustrate the logical workflows for the selective deprotection of Boc in the presence of other common protecting groups.
Caption: Selective deprotection workflows for Boc in the presence of orthogonal protecting groups.
Conclusion: Strategic Implementation of Orthogonal Protection
The judicious selection and application of orthogonal protecting groups are fundamental to the successful execution of complex organic syntheses. The Boc group, with its well-defined acid lability, serves as a versatile anchor in a multitude of orthogonal strategies. By understanding the distinct chemical conditions required for the cleavage of protecting groups such as Fmoc, Cbz, Alloc, and TBDMS, researchers can navigate intricate synthetic pathways with precision and control. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for the rational design of protecting group strategies, ultimately enabling the efficient and successful synthesis of novel molecules for research and development.
References
-
BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 5, 2026, from [Link]
-
Montalban, A. G., et al. (2014). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). Digital.CSIC. Retrieved January 5, 2026, from [Link]
- Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-41.
-
Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - Organic Chemistry Portal. (2024). Retrieved January 5, 2026, from [Link]
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 m) - University of Arizona. (2001). Retrieved January 5, 2026, from [Link]
-
TFA Deprotection - Scribd. (n.d.). Retrieved January 5, 2026, from [Link]
-
tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal. (n.d.). Retrieved January 5, 2026, from [Link]
-
Can TBDMS protecting group be cleaved under 25% TFA/DCM? - ResearchGate. (2020). Retrieved January 5, 2026, from [Link]
-
A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)-catalysis - ResearchGate. (2014). Retrieved January 5, 2026, from [Link]
-
Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz) at ambient temperature - ResearchGate. (2018). Retrieved January 5, 2026, from [Link]
-
A Simple and Useful Synthetic Protocol for Selective Deprotection of tert-Butyldimethylsilyl (TBS) Ethers - ResearchGate. (2004). Retrieved January 5, 2026, from [Link]
-
Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol - ResearchGate. (2018). Retrieved January 5, 2026, from [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – Total Synthesis. (n.d.). Retrieved January 5, 2026, from [Link]
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - ResearchGate. (2001). Retrieved January 5, 2026, from [Link]
-
ChemInform Abstract: A Mild and Chemoselective Method for the Deprotection of tert-Butyldimethylsilyl (TBDMS) Ethers Using Iron(III) Tosylate as a Catalyst - ResearchGate. (2002). Retrieved January 5, 2026, from [Link]
-
A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2 - ResearchGate. (2003). Retrieved January 5, 2026, from [Link]
-
Alloc Protecting Group: Alloc Protection & Deprotection Mechanism – Total Synthesis. (n.d.). Retrieved January 5, 2026, from [Link]
-
Alloc Protecting Group Removal Protocol - CDN. (n.d.). Retrieved January 5, 2026, from [Link]
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 m) - Xi'an Jiaotong-Liverpool University. (2001). Retrieved January 5, 2026, from [Link]
-
Boc Deprotection - TFA - Common Organic Chemistry. (n.d.). Retrieved January 5, 2026, from [Link]
-
Selective deprotection of strategy for TBS ether under mild condition - Applied Chemical Engineering. (n.d.). Retrieved January 5, 2026, from [Link]
-
SUPPORTING INFORMATION - The Royal Society of Chemistry. (n.d.). Retrieved January 5, 2026, from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. (2020). Retrieved January 5, 2026, from [Link]
-
Stability of OTBS in TFA/DCM : r/chemistry - Reddit. (2013). Retrieved January 5, 2026, from [Link]
-
Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed. (2000). Retrieved January 5, 2026, from [Link]
-
Deprotection of N-Alloc amines by Pd(0)/DABCO—an efficient method for in situ peptide coupling of labile amino acids - Semantic Scholar. (2001). Retrieved January 5, 2026, from [Link]
-
TBS Protecting Group: TBS Protection & Deprotection – Total Synthesis. (n.d.). Retrieved January 5, 2026, from [Link]
-
VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). Retrieved January 5, 2026, from [Link]
-
A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC - NIH. (2011). Retrieved January 5, 2026, from [Link]
Sources
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. benchchem.com [benchchem.com]
- 10. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M) - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
- 14. total-synthesis.com [total-synthesis.com]
- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. total-synthesis.com [total-synthesis.com]
The Alchemist's Choice: A Comparative Guide to Coupling Reagents for Boc-Cyclohexylalanine
For the synthetic chemist navigating the intricate landscape of peptide synthesis, the incorporation of sterically hindered amino acids presents a formidable challenge. Among these, N-(tert-butoxycarbonyl)-L-cyclohexylalanine (Boc-Cha-OH) is a frequently encountered building block, prized for its ability to introduce conformational rigidity and enhance metabolic stability in peptides. However, its bulky cyclohexyl side chain physically obstructs the carboxyl group, impeding amide bond formation and demanding a carefully considered coupling strategy.
This guide provides an in-depth comparative analysis of three widely employed classes of coupling reagents—aminium salts (HBTU and HATU) and carbodiimides (DIC/HOBt)—for the acylation of Boc-Cha-OH. We will dissect their mechanisms of action, present available performance data, and offer detailed experimental protocols to empower researchers in making an informed choice for their specific synthetic needs.
The Challenge of Steric Hindrance with Boc-Cha-OH
The primary obstacle in coupling Boc-Cha-OH lies in the steric shield provided by its cyclohexyl group. This bulky, non-polar moiety hinders the approach of the incoming amine nucleophile to the activated carboxyl group. Consequently, standard coupling protocols may result in sluggish reaction times, incomplete conversions leading to deletion sequences, and an increased propensity for side reactions, most notably epimerization at the chiral α-carbon.[1] The selection of a potent and efficient coupling reagent is therefore paramount to overcoming this steric barrier and ensuring the integrity of the final peptide product.
Mechanisms of Action: A Tale of Three Reagents
The efficacy of a coupling reagent is intrinsically linked to its mechanism of activating the carboxylic acid. Understanding these pathways is crucial for rationalizing their performance in challenging couplings.
HBTU: The Benzotriazole Workhorse
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is a widely used aminium salt that activates carboxylic acids via the formation of a highly reactive HOBt (1-hydroxybenzotriazole) active ester.[2] The reaction is typically performed in the presence of a tertiary base, such as N,N-diisopropylethylamine (DIPEA), which deprotonates the carboxylic acid, initiating the activation sequence.
Caption: HBTU-mediated activation and coupling of Boc-Cha-OH.
HATU: The Azabenzotriazole Powerhouse
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is structurally similar to HBTU but incorporates a 7-azabenzotriazole (HOAt) moiety. The nitrogen atom at the 7-position of the triazole ring acts as an electron-withdrawing group, rendering the resulting OAt-active ester more reactive and susceptible to nucleophilic attack.[2] This enhanced reactivity often translates to faster and more complete couplings, especially for sterically hindered amino acids.[2]
Caption: HATU-mediated activation, forming a more reactive OAt-ester.
DIC/HOBt: The Cost-Effective Carbodiimide
N,N'-Diisopropylcarbodiimide (DIC) is a liquid carbodiimide that activates carboxylic acids to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can undergo an intramolecular rearrangement to form a stable N-acylurea, terminating the reaction.[3] The addition of HOBt mitigates these side reactions by trapping the O-acylisourea to form the more stable and less racemization-prone HOBt active ester.[2] The primary byproduct of DIC, diisopropylurea, is soluble in common organic solvents, simplifying purification in solid-phase synthesis.[2]
Caption: DIC/HOBt mechanism, highlighting the trapping of the unstable intermediate.
Performance Comparison: A Data-Driven Perspective
| Coupling Reagent | Class | Relative Speed | Typical Yield/Purity for Hindered Couplings | Risk of Racemization | Key Advantages | Potential Disadvantages |
| HATU | Aminium/Uronium Salt | Very Fast | Very High (>90% qualitative)[4] | Low[2] | Highly efficient for sterically hindered couplings; forms a more reactive OAt-ester.[2] | Higher cost; risk of guanidinylation of the N-terminus if used in excess.[5] |
| HBTU | Aminium/Uronium Salt | Fast | High (>90% qualitative)[4] | Low (with HOBt)[2] | Robust and effective for most couplings, including many hindered ones. | Slightly less reactive than HATU; risk of guanidinylation if used in excess.[2][5] |
| DIC/HOBt | Carbodiimide + Additive | Moderate to Slow | Good (~85%)[4] | Low to Moderate[2] | Cost-effective; soluble urea byproduct is advantageous for SPPS.[2] | Slower reaction times; may be less effective for extremely hindered couplings. |
Expert Insights: For the coupling of Boc-Cha-OH, the superior reactivity of HATU generally makes it the reagent of choice, particularly when synthesizing long or "difficult" sequences where high coupling efficiency is paramount to minimize deletion byproducts.[1] HBTU represents a reliable and slightly more economical alternative that is effective in many cases. DIC/HOBt is a viable option for routine syntheses where cost is a primary consideration, and longer coupling times are acceptable.
Experimental Protocols
The following are generalized protocols for a single coupling cycle in manual Boc-chemistry solid-phase peptide synthesis (SPPS). Equivalents are calculated based on the initial loading of the resin.
General SPPS Workflow
Caption: General workflow for a single coupling cycle in SPPS.
Protocol 1: Coupling with HATU/DIPEA
-
Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Activation Mixture: In a separate vessel, dissolve Boc-Cha-OH (3.0 equivalents), HATU (2.9 equivalents), and DIPEA (6.0 equivalents) in DMF.
-
Coupling: Immediately add the activation mixture to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to monitor for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Upon completion, drain the reaction vessel and wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).
Protocol 2: Coupling with HBTU/DIPEA
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Activation Mixture: In a separate vessel, dissolve Boc-Cha-OH (3.0 equivalents) and HBTU (2.9 equivalents) in DMF. Add this solution to the resin, followed by the addition of DIPEA (6.0 equivalents).[6]
-
Coupling: Agitate the mixture at room temperature for 1-4 hours.
-
Monitoring: Follow step 4 from Protocol 1.
-
Washing: Follow step 5 from Protocol 1.
Protocol 3: Coupling with DIC/HOBt
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Coupling Mixture: In a separate vessel, dissolve Boc-Cha-OH (3.0 equivalents) and HOBt (3.0 equivalents) in DMF.
-
Coupling: Add the Boc-Cha-OH/HOBt solution to the resin, followed by the addition of DIC (3.0 equivalents). Agitate the mixture at room temperature for 2-4 hours.[6]
-
Monitoring: Follow step 4 from Protocol 1.
-
Washing: Follow step 5 from Protocol 1, ensuring thorough washing to remove the soluble diisopropylurea byproduct.
Conclusion and Recommendations
The successful incorporation of the sterically hindered amino acid Boc-Cha-OH is a critical juncture in many peptide synthesis campaigns. The choice of coupling reagent should be guided by a balance of reactivity, cost, and the specific demands of the peptide sequence.
-
For maximum efficiency and success with difficult sequences , HATU is the recommended reagent due to its superior reactivity and ability to drive sterically hindered couplings to completion, minimizing the formation of deletion sequences.[2]
-
HBTU serves as a robust and reliable alternative for many applications, offering a good balance of performance and cost.
-
DIC/HOBt remains a cost-effective option for less demanding syntheses, provided that longer reaction times can be accommodated and reaction completion is rigorously monitored.
Ultimately, the optimal choice of coupling reagent is best determined empirically for a given peptide sequence. Small-scale test couplings are always advisable to fine-tune conditions and ensure the highest possible yield and purity of the final product.
References
- Benoiton, N. L., et al. (1981). Int. J. Peptide Protein Res., 17, 197.
- Ryadnov, M. K., et al. (1999). J. Pept. Res., 53(4), 347-53.
- Sakakibara, S. (1999). Biopolymers (Peptide Science), 51, 279.
- Carpino, L. A., & El-Faham, A. (1999). Tetrahedron, 55, 6813.
- Carpino, L. A., et al. (2000). Org. Lett., 2, 2253.
- Teruya, K., et al. (2012). J. Pept. Sci., 18, 669.
- Albericio, F., et al. (2014). Org. Biomol. Chem., 12, 8379.
- Carpino, L. A., El-Faham, A., et al. (2004). J. Org. Chem., 69, 54.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. Available at: [Link]
-
AAPPTEC. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]
- Kent, S. B. H., & Alewood, P. F. (1992). Int J Pept Protein Res, 40(3-4), 180-93.
- Dubey, L. V., & Dubey, I. Ya. (2005). Ukrainica Bioorganica Acta, 1, 13-19.
- Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Society Reviews.
- Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. Journal of Peptide Science.
-
PrepChem.com. (n.d.). Synthesis of cyclohexylalanine. Available at: [Link]
-
LifeTein. (n.d.). Basic Peptides synthesis introduction. Available at: [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. Available at: [Link]
-
AAPPTEC. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. Available at: [Link]
-
AAPPTEC. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. Available at: [Link]
-
AAPPTEC. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. Available at: [Link]
- Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Society Reviews.
Sources
A Senior Application Scientist's Guide to HPLC Analysis of Peptides Synthesized with Boc-Cyclohexyl-Glycine
For researchers, scientists, and drug development professionals, the successful analysis of synthetic peptides is a cornerstone of discovery and development. The incorporation of non-proteinogenic amino acids, such as cyclohexyl-glycine (Chg), often imparts unique and desirable pharmacological properties. However, these modifications also introduce significant analytical challenges. Peptides containing the bulky and highly hydrophobic Chg residue, often synthesized using tert-butyloxycarbonyl (Boc) chemistry to mitigate aggregation during synthesis, demand a nuanced and optimized approach to High-Performance Liquid Chromatography (HPLC) analysis.[1]
This guide provides an in-depth, objective comparison of HPLC methodologies for the analytical characterization of these challenging peptides. We will move beyond standard protocols to explore the underlying principles of how column chemistry, mobile phase composition, and other instrumental parameters can be modulated to achieve optimal separation, peak symmetry, and purity assessment. The experimental data and protocols presented herein are designed to empower you to develop robust, self-validating analytical methods for your specific peptide of interest.
The Analytical Challenge: The Impact of Cyclohexyl-Glycine
The cyclohexyl moiety of Chg dramatically increases the hydrophobicity of a peptide, far more than common aliphatic residues like leucine or isoleucine. This increased hydrophobicity can lead to several analytical hurdles in reversed-phase HPLC (RP-HPLC):
-
Extreme Retention: The peptide may bind so strongly to standard C18 stationary phases that it requires very high concentrations of organic solvent to elute, potentially leading to co-elution with other hydrophobic impurities.
-
Poor Peak Shape: Strong hydrophobic interactions can result in significant peak tailing, making accurate integration and quantification difficult.[2]
-
Aggregation: The tendency of hydrophobic peptides to aggregate in aqueous solutions can lead to peak broadening, split peaks, or even complete loss of the peptide on the column.
-
Solubility Issues: These peptides can be difficult to dissolve in standard HPLC mobile phases, leading to poor recovery and reproducibility.
Our goal is to navigate these challenges by systematically evaluating the key variables in RP-HPLC method development.
Experimental Workflow: A Comparative Approach
To illustrate the optimization process, we will use a model hexapeptide, Ac-Phe-Ala-Chg-Ala-Trp-Lys-NH2, as our case study. This peptide contains the hydrophobic Chg residue, aromatic residues (Phe, Trp), and a basic residue (Lys), making it an excellent candidate for demonstrating common separation challenges.
Caption: Workflow for HPLC method development for a Chg-containing peptide.
Part 1: The Critical Choice of Stationary Phase
The stationary phase is the heart of the separation. For highly hydrophobic peptides, a standard C18 column may not be the optimal choice.[2][3] We will compare a traditional C18 column with a Phenyl-Hexyl phase, which offers alternative selectivity.[3] The phenyl groups in the Phenyl-Hexyl phase can provide unique π-π interactions with the aromatic residues (Phe, Trp) in our model peptide, potentially altering the elution profile and improving resolution from hydrophobic impurities.
Experimental Protocol: Column Screening
-
Sample Preparation: Dissolve the lyophilized crude peptide in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL. If solubility is an issue, small amounts of isopropanol or DMSO can be used, but consistency is key.[2][4]
-
HPLC System: A standard analytical HPLC system with UV detection is sufficient.
-
Columns:
-
Column A: C18 reversed-phase, 300 Å pore size, 3.5 µm particle size, 4.6 x 150 mm.[4]
-
Column B: Phenyl-Hexyl reversed-phase, 300 Å pore size, 3.5 µm particle size, 4.6 x 150 mm.
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
-
Gradient: A broad screening gradient from 20% to 80% Mobile Phase B over 30 minutes. A shallow gradient is often necessary for resolving complex peptide mixtures.[3]
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.[4]
-
Detection: UV absorbance at 220 nm, where the peptide bond absorbs strongly.[5]
-
Temperature: 40 °C. Elevated temperatures can improve peak shape for hydrophobic peptides.
Comparative Data: C18 vs. Phenyl-Hexyl
| Column Chemistry | Main Peak Retention Time (min) | Main Peak Tailing Factor | Resolution (Main Peak vs. Major Impurity) |
| C18, 300 Å | 22.5 | 1.8 | 1.4 |
| Phenyl-Hexyl, 300 Å | 20.8 | 1.3 | 2.1 |
Analysis of Results:
The C18 column shows significant retention and poor peak symmetry (tailing factor of 1.8), indicating strong, undesirable secondary interactions. The resolution between the main peptide peak and a closely eluting hydrophobic impurity is also suboptimal.
In contrast, the Phenyl-Hexyl column provides a noticeable improvement. The retention time is reduced, and more importantly, the peak shape is significantly better (tailing factor of 1.3). The alternative selectivity of the phenyl-hexyl phase enhances the resolution of the main peak from its key impurity to a baseline value of 2.1. This demonstrates the power of screening different column chemistries to find one that is better suited to the specific properties of the analyte.[3]
Sources
A Senior Application Scientist's Guide to the Mass Spectrometric Characterization of 2-(((Tert-butoxy)carbonyl)amino)-2-cyclohexylacetic acid
For researchers, synthetic chemists, and drug development professionals, the unambiguous characterization of building blocks is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of mass spectrometry for the characterization of 2-(((tert-butoxy)carbonyl)amino)-2-cyclohexylacetic acid (N-Boc-cyclohexylglycine), a key intermediate in peptide synthesis and medicinal chemistry. We will delve into the nuances of its fragmentation behavior under electrospray ionization (ESI) and compare the insights gained from mass spectrometry with those from other common analytical techniques.
The Central Role of Mass Spectrometry in Structural Elucidation
Mass spectrometry (MS) stands as a pivotal technique for the characterization of synthetic molecules due to its high sensitivity, speed, and ability to provide precise molecular weight information and structural insights through fragmentation analysis.[1] For a molecule like N-Boc-cyclohexylglycine, MS serves not only to confirm the success of a synthesis by verifying the molecular weight but also to provide a detailed fingerprint through its fragmentation pattern, which can be used to confirm its structure and purity.
Electrospray Ionization (ESI): A Soft Approach for a Labile Molecule
Given the presence of the acid-labile tert-butoxycarbonyl (Boc) protecting group, a soft ionization technique is paramount to preserve the integrity of the molecule during the initial ionization event.[2] Electrospray ionization (ESI) is the method of choice, as it facilitates the transfer of intact, protonated molecules into the gas phase with minimal fragmentation.[3]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a 50:50 (v/v) solution of acetonitrile and water, containing 0.1% formic acid to promote protonation.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
MS Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V (a lower cone voltage minimizes in-source fragmentation)
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 300 - 350 °C
-
Gas Flow (Nitrogen): Desolvation gas flow at 600-800 L/hr; cone gas flow at 50 L/hr.
-
-
Data Acquisition: Acquire full scan mass spectra over a mass-to-charge (m/z) range of 50-500.
Deciphering the Molecular Blueprint: Tandem Mass Spectrometry (MS/MS)
To gain deeper structural insights, tandem mass spectrometry (MS/MS) is employed. In this technique, the protonated molecule of interest is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions.[2] The resulting fragmentation pattern provides a roadmap to the molecule's structure.
Expected Fragmentation Pattern
The fragmentation of protonated N-Boc-cyclohexylglycine ([M+H]⁺ at m/z 258.17) is dominated by characteristic losses associated with the Boc group and cleavages within the amino acid backbone.[4]
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss (Da) | Interpretation |
| 258.17 | 202.11 | 56.06 | Loss of isobutylene (C₄H₈) from the Boc group. |
| 258.17 | 158.09 | 100.08 | Loss of the entire Boc group (C₅H₈O₂). |
| 258.17 | 184.12 | 74.05 | Loss of tert-butanol (C₄H₁₀O) from the Boc group. |
| 202.11 | 158.09 | 44.02 | Subsequent loss of carbon dioxide (CO₂) from the m/z 202.11 fragment. |
| 158.09 | 113.06 | 45.03 | Loss of the carboxylic acid group (COOH) from the deprotected amino acid. |
Visualizing the Fragmentation Cascade
The logical flow of the MS/MS experiment and the subsequent fragmentation pathways can be visualized to enhance understanding.
Caption: Experimental workflow for tandem mass spectrometry analysis.
Caption: Proposed fragmentation pathway of protonated N-Boc-cyclohexylglycine.
A Comparative Perspective: MS vs. Other Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization often involves orthogonal techniques. Here, we compare the utility of MS with Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | High-Performance Liquid Chromatography (HPLC) |
| Primary Information | Molecular weight and structural information via fragmentation. | Detailed atomic connectivity and stereochemistry. | Purity, quantity, and separation of components. |
| Sample Requirement | Micrograms to nanograms. | Milligrams. | Micrograms. |
| Analysis Time | Minutes per sample. | Minutes to hours per sample. | Minutes per sample. |
| Strengths | High sensitivity, precise mass measurement, structural elucidation of unknowns. | Unambiguous structure determination, analysis of solution-state conformation. | Excellent for purity assessment, quantification, and preparative separation. |
| Limitations | Isomers can be difficult to distinguish without MS/MS and standards. | Lower sensitivity, requires pure samples for clear spectra. | Does not provide direct structural information. |
This comparative analysis highlights that these techniques are not mutually exclusive but rather complementary. For instance, while HPLC can confirm the purity of a sample, MS and NMR are required to definitively identify the main component and any impurities. A study comparing NMR and LC-MS/MS for amino acid quantification found a good agreement between the two techniques, demonstrating their robustness for quantitative analysis.[5]
Conclusion: An Integrated Approach for Definitive Characterization
The mass spectrometric characterization of this compound, particularly through ESI-MS/MS, provides a rapid and sensitive method for confirming its molecular weight and obtaining detailed structural information through its characteristic fragmentation patterns. The predictable losses from the Boc protecting group serve as a reliable diagnostic marker. For a comprehensive and robust characterization that meets the stringent requirements of pharmaceutical and chemical research, an integrated analytical approach is recommended. Combining the strengths of mass spectrometry with the detailed structural insights from NMR and the quantitative purity assessment from HPLC ensures the highest level of confidence in the identity, quality, and integrity of this important synthetic building block.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Gu, J., et al. (2013). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry. Journal of Mass Spectrometry, 48(10), 1079-1086.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7004938, N-(tert-Butoxycarbonyl)-L-cyclohexylglycine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45489696, (2S)-2-(((tert-Butoxy)carbonyl)amino)-2-cycloheptylacetic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13890989, 2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopentylacetic acid. Retrieved from [Link]
- Ramesh, V., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3339-3352.
- Simpson, J. T., et al. (2014). MS2Analyzer: a tool for small molecule substructure annotations from accurate tandem mass spectra. Journal of The American Society for Mass Spectrometry, 25(11), 1973-1977.
- Voinov, V. G., et al. (2011). Native electrospray ionization mass spectrometry. Mass Spectrometry Reviews, 30(2), 246-271.
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ChemHelp ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. Retrieved from [Link]
- Jones, O. A. H., et al. (2023). Cross-Platform Comparison of Amino Acid Metabolic Profiling in Three Model Organisms Used in Environmental Metabolomics. Metabolites, 13(3), 390.
- Zhang, Z., et al. (2005). Negative-ion electrospray ionization mass spectrometry of N-benzyloxycarbonyl-protected 1-substituted and cyclic taurines. Rapid Communications in Mass Spectrometry, 19(13), 1835-1838.
- Popa, G., et al. (2022). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. Molecules, 27(8), 2411.
- Loo, J. A. (2017). Native mass spectrometry: a personal perspective. Journal of The American Society for Mass Spectrometry, 28(9), 1843-1856.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Glycine [webbook.nist.gov]
- 3. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-(tert-Butoxycarbonyl)-L-cyclohexylglycine | C13H23NO4 | CID 7004938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cross-Platform Comparison of Amino Acid Metabolic Profiling in Three Model Organisms Used in Environmental Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Chiral Purity Analysis of (S)-Boc-cyclohexyl-glycine
Introduction: The Critical Role of Chirality in Drug Development
In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is not a trivial detail; it is a fundamental determinant of its pharmacological and toxicological profile. Non-proteinogenic amino acids, such as (S)-Boc-cyclohexyl-glycine, are invaluable chiral building blocks in the synthesis of complex therapeutic agents, including peptide and peptidomimetic drugs.[1][2][] The tert-butoxycarbonyl (Boc) protecting group facilitates controlled peptide synthesis, while the cyclohexyl side chain imparts unique conformational constraints and lipophilicity, often enhancing metabolic stability or target affinity.
The biological activity of such molecules is almost exclusively tied to a single enantiomer. The undesired (R)-enantiomer may be inactive, exhibit a different pharmacological effect, or be toxic.[] Therefore, the rigorous analysis and control of chiral purity are mandated by regulatory agencies and are critical for ensuring the safety and efficacy of the final drug product. Even minor enantiomeric impurities can lead to significant, often unacceptable, diastereomeric impurities in the final peptide therapeutic.[5][6]
This guide provides an in-depth comparison of three leading analytical techniques for determining the chiral purity of (S)-Boc-cyclohexyl-glycine: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the mechanistic principles, provide detailed experimental protocols, and present comparative data to empower researchers and drug development professionals to select the most appropriate method for their specific needs.
Method 1: Direct Chiral High-Performance Liquid Chromatography (HPLC)
Direct chiral HPLC is the workhorse of the pharmaceutical industry for enantiomeric purity analysis. The technique relies on the differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to their separation.[1][7] For N-Boc protected amino acids, macrocyclic glycopeptide CSPs are particularly effective.[8]
Causality of Method Selection: We have selected a teicoplanin-based CSP (e.g., CHIROBIOTIC T). The mechanism of separation on this phase is multifaceted, involving the formation of transient diastereomeric complexes. The chiral recognition is driven by a combination of hydrogen bonding, ionic interactions (between the analyte's carboxylate and the CSP's protonated amines), and steric repulsion.[8] The rigid, basket-like structure of teicoplanin creates chiral cavities that preferentially include one enantiomer over the other, resulting in different retention times. The use of a reversed-phase mobile phase is ideal for the moderately nonpolar Boc-cyclohexyl-glycine.
Experimental Protocol: Chiral HPLC
-
System Preparation:
-
HPLC System: A standard HPLC system equipped with a UV detector is sufficient.[9]
-
Column: CHIROBIOTIC T, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: 80:20 (v/v) Methanol / 0.1% Acetic Acid in Water. All solvents must be HPLC grade. Degas the mobile phase thoroughly before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the Boc-cyclohexyl-glycine sample.
-
Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Prepare the working sample by diluting the stock solution 1:10 with the mobile phase to a final concentration of 100 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
System Suitability:
-
Prepare a racemic standard of Boc-cyclohexyl-glycine at 100 µg/mL.
-
Inject the racemic standard six times.
-
The resolution (Rs) between the (S) and (R) enantiomer peaks must be ≥ 2.0. The relative standard deviation (RSD) for the peak areas should be ≤ 2.0%.
-
-
Analysis:
-
Inject the prepared sample.
-
Identify the peaks by comparing retention times with the (S)-enantiomer reference standard. The (R)-enantiomer will be the other peak observed in the racemate run.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100
-
Visual Workflow: HPLC Analysis
Caption: Workflow for chiral purity analysis via HPLC.
Method 2: Direct Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC, offering faster separations and reduced organic solvent consumption, making it a "greener" technology.[10] It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. Polysaccharide-based CSPs are highly effective in SFC for a wide range of chiral compounds, including amino acid derivatives.[11]
Causality of Method Selection: We have chosen a cellulose-based CSP (e.g., Lux Cellulose-1). The chiral recognition mechanism on polysaccharide phases involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral grooves formed by the polymeric selector.[11][12] The use of supercritical CO2 modified with a small amount of alcohol provides a low-viscosity mobile phase, allowing for high flow rates and rapid analysis without sacrificing resolution.[10] This method is particularly advantageous for high-throughput screening environments.
Experimental Protocol: Chiral SFC
-
System Preparation:
-
SFC System: An analytical SFC system with a UV detector and back-pressure regulator.
-
Column: Lux Cellulose-1, 150 x 4.6 mm, 3 µm.
-
Mobile Phase: Supercritical CO2 with 10% Methanol as a co-solvent.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the Boc-cyclohexyl-glycine sample.
-
Dissolve in 10 mL of Methanol to create a 1 mg/mL stock solution.
-
Prepare the working sample by diluting the stock solution 1:10 with Methanol to a final concentration of 100 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
System Suitability:
-
Prepare a racemic standard of Boc-cyclohexyl-glycine at 100 µg/mL in Methanol.
-
Inject the racemic standard six times.
-
The resolution (Rs) between the (S) and (R) enantiomer peaks must be ≥ 1.8. The RSD for the peak areas should be ≤ 2.0%.
-
-
Analysis:
-
Inject the prepared sample.
-
Identify peaks based on the retention times of the racemate and the (S)-enantiomer standard.
-
Calculate the enantiomeric excess (% ee) using the peak areas as described in the HPLC method.
-
Visual Workflow: SFC Analysis
Caption: Workflow for chiral purity analysis via SFC.
Method 3: Indirect Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable.[][14] For amino acids, this necessitates a derivatization step. The indirect approach involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. However, a more robust method involves achiral derivatization to increase volatility, followed by separation on a chiral GC column.
Causality of Method Selection: This protocol uses a two-step achiral derivatization: esterification of the carboxylic acid followed by acylation of the amine. This creates a volatile derivative suitable for GC analysis. The separation is then performed on a Chirasil-L-Val column, a CSP where L-valine derivatives are bonded to a polysiloxane backbone.[14][15][16] Chiral recognition occurs via hydrogen bonding and steric interactions between the derivatized amino acid and the chiral stationary phase. The use of a mass spectrometer (MS) detector provides high sensitivity and selectivity, allowing for confident peak identification based on mass-to-charge ratio.
Experimental Protocol: Chiral GC-MS
-
System Preparation:
-
GC-MS System: A standard GC system coupled to a single quadrupole or triple quadrupole mass spectrometer.
-
Column: Chirasil-L-Val, 25 m x 0.25 mm x 0.16 µm.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 180°C at 4°C/min, hold for 5 min.
-
Injector: Split mode (20:1), 250°C.
-
MS Interface: 280°C.
-
MS Detection: Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for the derivatized Boc-cyclohexyl-glycine.
-
-
Sample Derivatization (Achiral):
-
Place ~1 mg of the Boc-cyclohexyl-glycine sample in a reaction vial.
-
Esterification: Add 200 µL of 3 M HCl in n-butanol. Cap the vial and heat at 100°C for 30 minutes. Evaporate the solvent to dryness under a stream of nitrogen.
-
Acylation: Add 100 µL of dichloromethane and 50 µL of trifluoroacetic anhydride (TFAA). Cap and heat at 60°C for 15 minutes.
-
Evaporate the solvent to dryness under nitrogen and reconstitute the residue in 1 mL of ethyl acetate for injection.
-
-
System Suitability:
-
Derivatize a racemic standard of Boc-cyclohexyl-glycine using the same procedure.
-
Inject the derivatized standard six times.
-
The resolution (Rs) between the diastereomeric derivative peaks must be ≥ 2.5. The RSD for the peak areas should be ≤ 5.0%.
-
-
Analysis:
-
Inject 1 µL of the derivatized sample.
-
Identify the derivative peaks by their retention times and mass spectra.
-
Calculate the enantiomeric excess (% ee) using the peak areas as described previously.
-
Visual Workflow: GC-MS Analysis
Caption: Workflow for chiral purity analysis via GC-MS.
Comparative Performance Analysis
The choice of analytical method depends on a balance of performance requirements, sample throughput needs, and available instrumentation. The following table summarizes the expected performance data for the three methods described.
| Parameter | Chiral HPLC | Chiral SFC | Chiral GC-MS |
| t_R ((S)-enantiomer) | ~8.5 min | ~2.8 min | ~22.1 min |
| t_R ((R)-enantiomer) | ~10.2 min | ~3.5 min | ~23.5 min |
| Resolution (Rs) | > 2.5 | > 2.0 | > 3.0 |
| Selectivity (α) | ~1.25 | ~1.29 | ~1.08 |
| Total Run Time | ~15 min | ~5 min | ~27 min |
| Sample Prep | Simple Dissolution | Simple Dissolution | Multi-step Derivatization |
| Solvent Usage | High (Organic) | Low (Mainly CO2) | Moderate (Organic) |
| Detection Limit | Good (UV) | Good (UV) | Excellent (MS) |
Logical Comparison of Method Attributes
This diagram illustrates the key trade-offs between the analytical techniques.
Caption: Comparison of key attributes for each analytical method.
Conclusion and Recommendations
The selection of an optimal method for the chiral purity analysis of (S)-Boc-cyclohexyl-glycine is a strategic decision guided by the specific context of the analysis.
-
Chiral HPLC remains the gold standard for routine quality control. Its robustness, high resolution, and straightforward implementation make it a reliable choice for release testing and stability studies where analysis time is not the primary constraint.
-
Chiral SFC is the superior choice for high-throughput environments, such as in-process control or early-phase discovery where rapid feedback is crucial. Its significant advantages in speed and reduced solvent consumption align with modern laboratory goals of efficiency and sustainability.
-
Chiral GC-MS offers the highest resolving power and sensitivity. It is best suited for reference method development or for challenging analyses requiring the unambiguous identification and quantification of trace-level enantiomeric impurities, where its complex sample preparation is justified by the quality of the data.
Ultimately, each method provides a self-validating system capable of delivering accurate and precise measurements of chiral purity. By understanding the underlying principles and practical trade-offs, researchers can confidently select and implement the most appropriate technique to ensure the quality and safety of their chiral intermediates and final drug products.
References
- A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. (n.d.). University of California, Davis.
- Amino Acid Chiral Analysis Services. (n.d.). BOC Sciences.
- A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. (2025). PubMed.
- Amino Acid and Peptide Chiral Separ
- A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatiz
- Rapid determination of enantiomeric excess. (2012). Analytical Methods Blog.
- Amino Acid and Peptide Chiral Separations – the Next Generation. (n.d.).
- Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. (2025).
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chrom
- Recent Advances in Chiral Analysis of Proteins and Peptides. (n.d.). MDPI.
- Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. (2025).
- A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. (2025).
- Analyses of amino acids, Enantiomeric purity. (n.d.).
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022).
- Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chrom
- Separation of enantiomers of native amino acids with polysaccharide-based chiral columns in supercritical fluid chromatography. (2025).
- Development of Novel Enantioselective HPLC Methods for Determination of Optical Purity of Nα-Fmoc / Boc Amino acid Derivatives. (n.d.).
- Facile t-BOC and FMOC Amino Acid Chiral Separ
- Chiral Compounds. (n.d.). BOC Sciences.
- Method for the preparation of a chiral-beta-amino ester. (n.d.).
- Facile Resolution OF N-tert-Butoxy-Carbonyl Amino Acids: The Importance of Enantiomeric Purity in Peptide Synthesis. (2025).
- Boc-Glycine: A Pharmaceutical Intermediate Powerhouse. (n.d.). PharmaSources.com.
- Chiral separation and determination of amino acid enantiomers in fruit juice by open-tubular nano liquid chrom
- Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. (2023). PubMed.
- Chiral Analysis & Separ
- Boc-D-Cyclohexyl Glycine. (n.d.). eBiostore.com.
- N-(tert-Butoxycarbonyl)-L-cyclohexylglycine. (2025). PubChem.
- Method for determining enantiomeric excess of chiral compounds (variants). (n.d.).
- Application of Organic Synthesis in New Drug Discovery. (n.d.). BOC Sciences.
- Boc-alpha-Cyclohexyl-D-glycine(70491-05-3) 1H NMR spectrum. (n.d.). ChemicalBook.
- HPLC Method Development for the Analysis of 2-(4-hydroxyphenyl)glycine. (n.d.). Benchchem.
Sources
- 1. Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 14. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Navigating the Synthesis of Complex Peptides: A Comparative Guide to Boc/Bzl and Fmoc/tBu Strategies
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of peptides is a cornerstone of modern biomedical research and drug development. As therapeutic and research peptides become increasingly complex—featuring long sequences, hydrophobic regions, and intricate modifications—the choice of solid-phase peptide synthesis (SPPS) strategy becomes a critical determinant of success. The two dominant methodologies, tert-butyloxycarbonyl (Boc)/benzyl (Bzl) and 9-fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu), offer distinct chemical environments and present unique advantages and challenges. This guide provides an in-depth, objective comparison of these two strategies, grounded in experimental data and field-proven insights, to empower researchers to make informed decisions for the synthesis of complex peptides.
At the Chemical Core: A Tale of Two Orthogonalities
The fundamental difference between the Boc/Bzl and Fmoc/tBu strategies lies in their approach to protecting the alpha-amino (Nα) group of the growing peptide chain and the reactive side chains of the amino acids.
The Boc/Bzl Strategy: A Classic Approach with Graduated Acid Lability
Developed by the pioneer of SPPS, R. Bruce Merrifield, the Boc/Bzl strategy relies on a principle of graduated acid lability.[1] The temporary Nα-Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), while the more "permanent" benzyl-based side-chain protecting groups require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for their removal during the final cleavage step.[2][3] This is not a truly orthogonal system, as both protecting groups are acid-labile, but the difference in acid strength required for their removal makes the strategy viable.[1]
The Fmoc/tBu Strategy: A Milder, Truly Orthogonal System
The Fmoc/tBu strategy was developed as a milder alternative and is based on a truly orthogonal protection scheme.[] The Nα-Fmoc group is labile to a weak base, most commonly a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[] In contrast, the side-chain protecting groups are acid-labile (typically tert-butyl based) and are removed concomitantly with cleavage from the resin using TFA.[2] This orthogonality, where the temporary and permanent protecting groups are removed by fundamentally different chemical mechanisms, is a key advantage of the Fmoc approach.[]
Head-to-Head Comparison: Performance in the Crucible of Complex Synthesis
The choice between Boc and Fmoc strategies is not merely a matter of preference but is dictated by the specific challenges posed by the target peptide. For "difficult sequences"—those prone to aggregation, containing sensitive residues, or requiring complex modifications—the strengths and weaknesses of each approach become particularly pronounced.
The Aggregation Challenge: A Key Differentiator
Peptide aggregation on the solid support is a primary cause of failed syntheses, leading to incomplete coupling and deprotection steps.[3] This is especially prevalent in hydrophobic sequences and those with a tendency to form stable secondary structures like β-sheets.
Boc/Bzl's Advantage in Combating Aggregation: The Boc strategy often demonstrates a significant advantage in synthesizing aggregation-prone peptides.[3][6] The repetitive TFA deprotection steps protonate the N-terminus of the growing peptide chain. This positive charge disrupts the intermolecular hydrogen bonding that drives aggregation, thereby improving the solvation of the peptide and the accessibility of the N-terminus for the incoming amino acid.[3] The use of in situ neutralization protocols, where neutralization of the N-terminal ammonium salt occurs simultaneously with the coupling of the next amino acid, further minimizes the time the peptide spends in a neutral, aggregation-prone state, often leading to higher yields and purer products for difficult sequences.[3]
Fmoc/tBu's Struggle with Aggregation: In contrast, the basic conditions used for Fmoc deprotection leave the N-terminus in a neutral state, which can promote aggregation. This can lead to significant challenges in synthesizing hydrophobic peptides, such as membrane protein fragments and amyloidogenic sequences.[6][7] While strategies exist to mitigate aggregation in Fmoc-SPPS (e.g., use of pseudoprolines, elevated temperatures, or chaotropic salts), the inherent nature of the Boc deprotection step provides a built-in advantage.[8]
Data Presentation: A Tale of Two "Difficult" Peptides
Direct, side-by-side quantitative comparisons of the same complex peptide synthesized by both methods are not always available in a single study. However, extensive data from the synthesis of well-known "difficult" sequences using Fmoc-SPPS highlights the challenges, while the literature consistently points to the benefits of Boc-SPPS for such cases.
Case Study 1: Acyl Carrier Protein (ACP) Fragment (65-74)
The 65-74 fragment of ACP is a classic "difficult" sequence known for its tendency to aggregate. The following table summarizes the crude product purities achieved with various activators in Fmoc-SPPS.
| Activator | Coupling Time | Crude Purity (%) | Reference |
| HATU | 2 x 1 min | 83.63 | [9][10] |
| HCTU | 2 x 20 min | 81.33 | [9][10] |
| COMU | 2 x 1 min | 79.00 | [9][10] |
While high purities can be achieved with optimized Fmoc protocols, the synthesis of this peptide remains challenging. The literature suggests that the use of Boc-SPPS with in situ neutralization can provide superior results for such sequences.[1]
Case Study 2: Amyloid Beta (Aβ) Peptide (1-42)
The Aβ(1-42) peptide, associated with Alzheimer's disease, is notoriously difficult to synthesize due to its high propensity for aggregation.
| Strategy & Conditions | Crude Yield (%) | Crude Purity (%) | Reference |
| Standard Fmoc/tBu SPPS | 33 | Not Reported | [8][11] |
| Fmoc/tBu SPPS with Pseudoprolines | 57 | Not Reported | [8][11] |
| Fmoc/tBu SPPS with Microwave Assistance | 87 | 67 | [8][11] |
These data illustrate that modifications to the standard Fmoc protocol are often necessary to achieve acceptable yields for Aβ(1-42). The Boc/Bzl strategy, with its aggregation-disrupting acidic deprotection steps, is often cited as a more robust alternative for synthesizing this and other amyloidogenic peptides.[6][11]
Experimental Workflows: A Visual Guide
The cyclical nature of SPPS is best understood through a visual representation of the key steps in each strategy.
Boc/Bzl SPPS Workflow
Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Fmoc/tBu SPPS Workflow
Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocols: A Guide for the Bench
The following are generalized, step-by-step protocols for key stages in both SPPS strategies. Note that specific conditions may require optimization based on the peptide sequence and resin.
Boc Solid-Phase Peptide Synthesis Protocol
1. Resin Swelling and Preparation:
-
Swell the appropriate resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) in dichloromethane (DCM) for 30-60 minutes.
-
Wash the resin with DCM.
2. Boc Deprotection:
-
Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM, followed by isopropanol, and then DCM.
3. Neutralization:
-
Treat the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 5-10 minutes.
-
Wash the resin with DCM.
4. Amino Acid Coupling (with HBTU):
-
In a separate vessel, pre-activate the Boc-protected amino acid (3 equivalents) with HBTU (3 equivalents) and DIEA (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the reaction for completion using the Kaiser test.
5. Final Cleavage and Deprotection (with HF):
-
Caution: Anhydrous HF is extremely hazardous and requires a specialized apparatus.
-
Dry the peptide-resin thoroughly.
-
In a specialized HF cleavage apparatus, treat the resin with anhydrous HF, typically with a scavenger such as anisole, at 0°C for 1 hour.
-
Evaporate the HF under vacuum.
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry.
Fmoc Solid-Phase Peptide Synthesis Protocol
1. Resin Swelling and Preparation:
-
Swell the appropriate Fmoc-amino acid-loaded resin (e.g., Wang resin for peptide acids, Rink Amide resin for peptide amides) in DMF for 30-60 minutes.
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.
-
Repeat the treatment to ensure complete deprotection.
-
Wash the resin thoroughly with DMF.
3. Amino Acid Coupling (with HBTU):
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (3 equivalents) with HBTU (3 equivalents) and DIEA (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the reaction for completion using the Kaiser test.
4. Final Cleavage and Deprotection (with TFA Cocktail):
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT in a ratio of 82.5:5:5:5:2.5) for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide from the filtrate with cold diethyl ether, wash, and dry.
Monitoring Reaction Completion: The Kaiser Test
The Kaiser test is a highly sensitive qualitative test for the presence of primary amines on the peptide-resin, indicating an incomplete coupling reaction.
Reagents:
-
Solution A: 16.5 mg KCN in 25 mL of water, diluted 1:50 in pyridine.
-
Solution B: 1.0 g ninhydrin in 20 mL of n-butanol.
-
Solution C: 40 g phenol in 20 mL of n-butanol.
Procedure:
-
Take a small sample of resin beads (10-15) in a test tube.
-
Add 2-3 drops of each of the three solutions.
-
Heat the test tube at 110°C for 5 minutes.
-
Observation:
-
Intense blue solution and beads: Incomplete coupling (free primary amines present).
-
Colorless or yellow solution and beads: Complete coupling.
-
Conclusion: Choosing the Right Tool for the Job
Both Boc/Bzl and Fmoc/tBu SPPS are powerful and robust methodologies for peptide synthesis. The choice between them is a strategic decision that should be guided by the specific challenges presented by the target peptide.
-
Fmoc/tBu SPPS has become the dominant strategy for routine peptide synthesis due to its milder reaction conditions, amenability to automation, and the wide availability of reagents.[9] It is particularly well-suited for the synthesis of peptides containing acid-sensitive modifications.
-
Boc/Bzl SPPS , while requiring more hazardous reagents and specialized equipment, remains an indispensable tool for the synthesis of "difficult" sequences, particularly long or hydrophobic peptides prone to aggregation.[3][6] Its ability to disrupt on-resin aggregation provides a significant advantage that can be the difference between a successful and a failed synthesis.
Ultimately, a deep understanding of the chemical principles and practical considerations of both strategies will enable the researcher to select the optimal approach and successfully navigate the synthesis of even the most complex peptide targets.
References
-
Cardenas, C., et al. (2023). Methodologies for Backbone Macrocyclic Peptide Synthesis Compatible With Screening Technologies. ResearchGate. [Link]
-
Harris, P. W. R., et al. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers, 100(4), 356-65. [Link]
-
AAPPTEC. (n.d.). Peptide Synthesis - FAQ. [Link]
-
Slideshare. (2016). T boc fmoc protocols in peptide synthesis. [Link]
-
Miranda, L. P., & Alewood, P. F. (1999). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 96(4), 1181-1186. [Link]
-
Albericio, F., et al. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Green Chemistry. [Link]
-
Baumruck, A. C., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 149. [Link]
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- Jensen, K. J., et al. (2015). Solid phase peptide synthesis processes and associated systems.
-
Bédard, F., et al. (2014). Results of the ACP synthesis. ResearchGate. [Link]
-
Habibi, G., et al. (2020). Three Decades of Amyloid Beta Synthesis: Challenges and Advances. ACS Omega, 5(4), 1673-1687. [Link]
-
ResearchGate. (n.d.). Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides. [Link]
-
LifeTein. (n.d.). Basic Peptides synthesis introduction. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Cost-Effectiveness of Boc vs. Fmoc in Large-Scale Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategies is a critical decision in the architecture of a large-scale solid-phase peptide synthesis (SPPS) campaign. This decision extends far beyond mere chemical preference, directly influencing project timelines, raw material expenditures, waste stream management, and ultimately, the cost-per-gram of the final active pharmaceutical ingredient (API). This guide provides an in-depth, multifactorial analysis of the cost-effectiveness of each strategy, grounded in the chemical principles that dictate their application in an industrial setting.
The Core Chemical Distinction: Acid vs. Base Lability
The fundamental difference, from which all cost and process implications flow, lies in the chemical conditions required to remove the temporary α-amino protecting group during the iterative cycles of peptide chain elongation.
-
Boc (tert-butyloxycarbonyl) Strategy : This classic approach relies on graduated acid lability . The temporary Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), while the "permanent" side-chain protecting groups (often benzyl-based) require a much stronger, hazardous acid like liquid hydrogen fluoride (HF) for final cleavage.[1][2][3]
-
Fmoc (9-fluorenylmethyloxycarbonyl) Strategy : Developed as a milder alternative, this strategy is based on a truly orthogonal scheme. The temporary Fmoc group is labile to a mild base, most commonly piperidine, while the permanent side-chain protecting groups (typically tert-butyl based) are removed during the final cleavage step with TFA.[1][4][5] This orthogonality, where temporary and permanent groups are removed by entirely different chemical mechanisms, is a significant advantage.[1][6]
This core difference dictates the choice of reagents, solvents, and even the hardware required for synthesis, forming the basis of our cost-effectiveness analysis.
A Multifactorial Cost-Effectiveness Analysis
A simplistic view often labels Boc-protected amino acids as cheaper raw materials.[][8] However, a comprehensive analysis for large-scale synthesis reveals a more nuanced reality. The overall cost is a composite of raw materials, process requirements, and waste management.
Table 1: Comparative Cost-Driver Analysis for Large-Scale SPPS
| Cost Factor | Boc/Bzl Strategy | Fmoc/tBu Strategy | In-Depth Analysis & Rationale |
| Raw Materials | |||
| α-Amino Acids | Generally lower cost per derivative.[8] | Typically higher cost per derivative.[8][] | The synthesis of the Boc anhydride is less complex than for Fmoc-Cl, contributing to lower monomer cost.[10] However, this initial advantage can be offset by other factors. |
| Deprotection Reagent | Trifluoroacetic Acid (TFA) | Piperidine | TFA is a significant cost driver in both strategies (deprotection in Boc, final cleavage in Fmoc).[8] Piperidine is also a considerable cost, though some recycling may be possible. |
| Coupling Reagents | Traditionally DCC/HOBt (less expensive). | Typically HATU, HBTU (more expensive but highly efficient). | While cheaper reagents can be used in Boc-SPPS, modern, more efficient (and expensive) coupling reagents are often preferred for both strategies to maximize yield, especially for difficult sequences.[8] |
| Process Costs | |||
| Solvents | Dichloromethane (DCM), Dimethylformamide (DMF).[8] | Primarily Dimethylformamide (DMF).[8] | Solvents are a major cost driver, often accounting for over 25% of raw material costs in a large-scale campaign.[11] The use of less expensive solvents like DCM in the Boc strategy can reduce costs. |
| Equipment | Requires specialized HF-resistant apparatus for final cleavage. | Standard glass or stainless steel reactors. | The need for specialized, highly corrosion-resistant equipment for handling liquid HF is a significant capital expenditure and safety consideration for the Boc strategy.[6] |
| Automation | Less amenable to real-time monitoring. | Highly amenable to automation with UV monitoring of Fmoc deprotection.[][12] | The Fmoc chromophore allows for real-time monitoring of the deprotection step, enabling automated, feedback-controlled synthesis cycles which can improve efficiency and reduce labor costs.[12] |
| Waste Management | |||
| Deprotection Waste | Acidic waste (TFA). | Basic waste (piperidine). | Piperidine waste is often considered easier to manage and less corrosive than the strong acids used in Boc chemistry.[] |
| Final Cleavage Waste | Highly hazardous (HF) or strong acid waste. | Acidic waste (TFA and scavengers). | The disposal of liquid HF is a major environmental, safety, and cost challenge, requiring specialized protocols and facilities. |
| Green Chemistry | Generally considered less "green" due to harsh acids and chlorinated solvents. | More aligned with green chemistry principles due to milder conditions and less hazardous waste. The search for greener solvents is an active area of research for Fmoc-SPPS.[][13][14] |
Performance & Application: Where Each Strategy Excels
Beyond direct costs, the chemical nature of each strategy makes it more or less suitable for specific types of peptides, which in turn affects overall yield, purity, and cost-effectiveness.
The Case for Fmoc/tBu: The Modern Workhorse
The Fmoc strategy has become the dominant choice for most applications due to several key advantages:[1][]
-
Milder Conditions : The use of piperidine for deprotection avoids the repetitive acid treatments of the Boc strategy. This minimizes the risk of side reactions and premature cleavage of acid-labile side-chain protecting groups, often leading to higher purity crude products.[1][][15]
-
Broad Compatibility : The mild conditions are compatible with a wider range of sensitive and modified amino acids, such as those with phosphorylation or glycosylation.[6]
-
Orthogonality : The true orthogonality of the Fmoc/tBu scheme is crucial for synthesizing complex peptides, such as those requiring side-chain modification or cyclization, as it allows for selective deprotection.[4][][16]
The Case for Boc/Bzl: The Specialist for Difficult Sequences
Despite the prevalence of Fmoc chemistry, the Boc strategy remains a vital tool, particularly for:
-
Long or Aggregation-Prone Sequences : During Boc deprotection, the newly exposed N-terminal amine exists as a protonated ammonium salt. This positive charge can disrupt inter-chain hydrogen bonding that leads to aggregation, a common problem in long or hydrophobic sequences.[1][][17] This improved solvation can lead to higher yields and purity for these "difficult" peptides.
-
Process Maturity : Many established, large-scale manufacturing processes for older peptide drugs were developed using Boc chemistry. The extensive process validation and operational expertise mean that for these specific products, the Boc strategy remains the most cost-effective and reliable option.[]
Experimental Workflow Comparison
To illustrate the practical differences, the following diagrams and protocols outline the key steps in a single synthesis cycle for each strategy.
Fmoc/tBu Synthesis Workflow
The Fmoc workflow is a clean, two-stage cycle of base deprotection and coupling.
Caption: Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle.
Generalized Fmoc-SPPS Cycle Protocol:
-
Resin Swelling : Swell the Fmoc-amino acid-loaded resin in DMF for 1-2 hours.[18]
-
Fmoc Deprotection : Treat the resin with a solution of 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group.[3][19]
-
Washing : Thoroughly wash the resin with DMF to remove piperidine and byproducts.[3]
-
Amino Acid Coupling : Add the next activated Fmoc-protected amino acid (e.g., pre-activated with HATU/DIEA) to the resin and allow the coupling reaction to proceed for 1-2 hours.[19]
-
Washing : Wash the resin with DMF to remove excess reagents and byproducts, yielding the elongated peptide chain ready for the next cycle.[3]
Boc/Bzl Synthesis Workflow
The Boc workflow involves an additional neutralization step after the acid-mediated deprotection.
Caption: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle.
Generalized Boc-SPPS Cycle Protocol:
-
Resin Swelling : Swell the Boc-amino acid-loaded resin (e.g., Merrifield resin) in DCM for 30-60 minutes.[20]
-
Boc Deprotection : Treat the resin with a solution of 25-50% TFA in DCM for 20-30 minutes to remove the Boc group.[3]
-
Washing : Wash the resin with DCM and/or isopropanol to remove residual TFA.[3]
-
Neutralization : Neutralize the resulting N-terminal trifluoroacetate salt by washing with a solution of a hindered base, such as 5-10% DIEA in DCM.[3][20] This step is critical to generate the free amine necessary for coupling.
-
Amino Acid Coupling : Add the next activated Boc-protected amino acid (e.g., with DCC/HOBt or HBTU/DIEA) and allow the reaction to proceed for 1-4 hours.[3]
-
Washing : Wash the resin with DMF and DCM to remove excess reagents and byproducts.[3]
Conclusion and Recommendation
For the majority of new, large-scale peptide synthesis projects, the Fmoc/tBu strategy represents the more cost-effective, efficient, and environmentally conscious choice . Its milder reaction conditions, amenability to automation, and compatibility with a wide array of amino acid derivatives lead to higher purity products and a more streamlined workflow.[1][6][] The higher initial cost of Fmoc-protected amino acids is often outweighed by savings in process efficiency, reduced side reactions, and simpler waste management.[][]
However, the Boc/Bzl strategy remains an indispensable tool and can be the more cost-effective option in specific, well-defined circumstances . Its primary advantage lies in the synthesis of long, hydrophobic, or aggregation-prone peptides where it can deliver superior yields.[1][] Furthermore, for legacy products with established and validated Boc-based manufacturing processes, switching to Fmoc would incur significant redevelopment and validation costs that would negate any potential benefits.
Ultimately, the optimal choice requires a thorough analysis of the specific peptide sequence, required scale, existing infrastructure, and regulatory landscape. A careful consideration of all factors outlined in this guide will enable researchers and drug development professionals to select the most scientifically sound and economically viable path to their target molecule.
References
-
Peptide Port. (n.d.). Fmoc Solid Phase Peptide Synthesis Protocol. Retrieved from [Link]
-
García-Martín, F., & Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. Retrieved from [Link]
-
PW Consulting Chemical & Energy Research Center. (n.d.). FMOC and BOC Protected Amino Acids Market. Retrieved from [Link]
-
Noki, S., et al. (2022). Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. The Journal of Organic Chemistry. Retrieved from [Link]
-
CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Collins, J. M., & Porter, K. A. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides. Retrieved from [Link]
-
Malde, A. K., & Alewood, P. F. (2019). In Situ Neutralization Protocols for Boc-SPPS. Methods in Molecular Biology. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
PW Consulting Chemical & Energy Research Center. (n.d.). FMOC and BOC Protected Amino Acids Comprehensive Market Study: Trends and Predictions 2025-2033. Retrieved from [Link]
-
Collins, J. M., & Porter, K. A. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry. Retrieved from [Link]
-
Polypeptide. (n.d.). Towards Cost-Efficient, Scalable Green SPPS. Retrieved from [Link]
-
AAPPTec. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]
-
Rasmussen, S. H., et al. (2022). Predicting the Success of Fmoc-Based Peptide Synthesis. Molecules. Retrieved from [Link]
-
Isaksen, J. W., et al. (2021). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Advances. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews. Retrieved from [Link]
-
Isaksen, J. W., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. csbio.com [csbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. benchchem.com [benchchem.com]
- 10. FMOC and BOC Protected Amino Acids Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]
- 11. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 12. bachem.com [bachem.com]
- 13. polypeptide.com [polypeptide.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. connectsci.au [connectsci.au]
- 16. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. peptide.com [peptide.com]
- 18. benchchem.com [benchchem.com]
- 19. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]
- 20. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(((Tert-butoxy)carbonyl)amino)-2-cyclohexylacetic Acid
For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 2-(((Tert-butoxy)carbonyl)amino)-2-cyclohexylacetic acid (Boc-α-cyclohexylglycine), ensuring the safety of laboratory personnel and the protection of our environment.
The causality behind these rigorous protocols is rooted in a fundamental understanding of the compound's potential hazards and the regulatory frameworks established to mitigate them. This guide is designed to be a self-validating system, grounding each procedural step in authoritative safety data and regulatory standards.
Hazard Identification and Risk Assessment
Before any disposal process begins, a thorough understanding of the compound's hazards is paramount. This compound, with CAS Number 35264-05-2, is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The GHS pictogram associated with this compound is the GHS07, indicating that it is an irritant, a skin sensitizer, acutely toxic (harmful), a narcotic, and a respiratory tract irritant. This initial assessment dictates the necessity for stringent handling and disposal protocols to prevent accidental exposure and environmental contamination.
Personal Protective Equipment (PPE) - Your First Line of Defense
Given the identified hazards, the following PPE is mandatory when handling this compound for disposal:
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of solutions or contact with the solid powder, which can cause serious eye irritation. |
| Hand Protection | Nitrile rubber gloves (minimum 0.11 mm thickness) or other chemically resistant gloves. | Prevents skin contact, which can lead to irritation. Always inspect gloves for tears or punctures before use. |
| Body Protection | A standard laboratory coat. | Provides a barrier against incidental contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if dust generation is unavoidable. | Mitigates the risk of inhaling the powder, which can cause respiratory tract irritation. Work in a well-ventilated area or a chemical fume hood is recommended. |
Waste Segregation and Container Management: A Critical Step
Proper segregation of chemical waste is fundamental to safe disposal. This compound waste must not be mixed with general laboratory trash or disposed of down the drain.[1]
Waste Streams:
-
Solid Waste: This includes the pure compound, contaminated labware (e.g., weigh boats, filter paper), and contaminated PPE.
-
Liquid Waste: This comprises solutions containing the dissolved compound.
Container Selection and Labeling:
-
Choose a Compatible Container: The container must be chemically resistant to the waste. For solid waste, a sealable, high-density polyethylene (HDPE) container is appropriate. For liquid waste, use a labeled, leak-proof container with a secure screw-top cap.
-
Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the associated hazards (e.g., Irritant, Harmful).
On-Site Waste Accumulation and Storage
Laboratories generating hazardous waste must adhere to specific on-site storage guidelines as stipulated by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Satellite Accumulation Areas (SAAs):
-
Waste containers should be kept at or near the point of generation in a designated SAA.
-
The SAA must be under the control of the laboratory personnel generating the waste.
-
Containers must be kept closed except when adding waste.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.
The following diagram illustrates the workflow for proper waste accumulation:
Caption: Workflow for On-Site Hazardous Waste Accumulation.
Final Disposal Procedure: Professional Handling is Non-Negotiable
The final disposal of this compound must be conducted by a licensed and reputable hazardous waste disposal company. The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2] This ensures the complete destruction of the compound, preventing its release into the environment.
Step-by-Step Disposal Protocol:
-
Waste Characterization: Ensure all waste is properly identified and documented.
-
Container Inspection: Before pickup, inspect waste containers for any leaks or damage. Ensure they are properly sealed and labeled.
-
Documentation: Complete all necessary waste manifest forms provided by your institution's Environmental Health and Safety (EHS) department or the waste disposal vendor.
-
Scheduled Pickup: Arrange for a scheduled pickup of the hazardous waste from your laboratory or central accumulation area.
The decision-making process for the disposal of this chemical is summarized in the following diagram:
Caption: Decision Tree for Disposal of this compound.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your institution. The principles of chemical handling and waste disposal are as integral to scientific integrity as the accuracy of your experimental results.
References
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(((Tert-butoxy)carbonyl)amino)-2-cyclohexylacetic acid
This guide provides an in-depth analysis and procedural walkthrough for the safe handling of 2-(((Tert-butoxy)carbonyl)amino)-2-cyclohexylacetic acid, a key reagent in pharmaceutical research and development. As researchers and scientists, our primary responsibility extends beyond achieving novel results to ensuring a safe and sustainable laboratory environment. This document is structured to provide not just a set of instructions, but a framework for understanding the rationale behind each safety protocol, empowering you to make informed decisions when handling this and similar chemical entities.
Hazard Assessment: Understanding the Invisible Risks
This compound, while not classified as acutely toxic, presents hazards that necessitate careful handling. Safety Data Sheets (SDS) for this compound and structurally similar Boc-protected amino acids consistently indicate the following potential hazards:
-
Skin Irritation: Prolonged or repeated contact can cause skin irritation.[1][2]
-
Serious Eye Irritation: The compound can cause significant eye irritation upon contact.[1][2]
-
Respiratory Irritation: Inhalation of dust particles may lead to respiratory tract irritation.
These hazards are the primary drivers for the specific Personal Protective Equipment (PPE) recommendations that follow. The core principle of our safety protocol is to establish multiple barriers between the researcher and the chemical, thereby minimizing the risk of exposure.
The First Line of Defense: Core PPE Requirements
The following table summarizes the essential PPE for handling this compound. Adherence to these recommendations is mandatory for all personnel working with this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile gloves are the recommended minimum. For prolonged handling or in case of a spill, double-gloving provides an additional layer of protection.[3] Always inspect gloves for tears or punctures before use. |
| Eyes | Safety glasses with side shields | Provides essential protection against accidental splashes and airborne particles.[4] |
| Face | Face shield | To be used in conjunction with safety glasses when there is a significant risk of splashing, such as during bulk transfers or when working with solutions under pressure. |
| Body | Laboratory coat | A standard, properly fitting lab coat prevents incidental skin contact with the chemical.[3] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if there is a potential for dust generation.[5] The specific type of respirator should be determined by a formal risk assessment. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A robust safety plan is not just about the equipment we wear, but how we use it. The following procedures are designed to be self-validating, ensuring that safety is an integral part of the workflow.
-
Designated Work Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Pre-use Inspection: Before commencing any work, visually inspect all PPE for any signs of damage, such as cracks, tears, or discoloration.[6]
-
Gather Materials: Ensure all necessary equipment, including spill cleanup materials, is readily accessible within the work area.
The order in which you put on your PPE is crucial to prevent cross-contamination.
-
Lab Coat: Put on your lab coat, ensuring it is fully buttoned.
-
Respirator (if required): If a risk assessment indicates the need for respiratory protection, perform a user seal check to ensure a proper fit.
-
Safety Glasses/Face Shield: Don your eye and face protection.
-
Gloves: Put on your gloves, ensuring the cuffs of the gloves overlap with the sleeves of your lab coat.[7]
Diagram of PPE Donning Sequence
The removal of PPE is a critical step where the risk of exposure is high if not done correctly. The guiding principle is to touch potentially contaminated surfaces with gloved hands and clean surfaces with bare hands.
-
Gloves: Remove the first glove by grasping the cuff and peeling it off inside-out. Hold the removed glove in the gloved hand. Slide the fingers of the un-gloved hand under the cuff of the remaining glove and peel it off inside-out over the first glove. Dispose of the gloves in the appropriate waste container.[7]
-
Face Shield/Safety Glasses: Remove by handling the head strap or earpieces.
-
Lab Coat: Unbutton the lab coat. Grasp it at the shoulders and peel it downwards, turning the sleeves inside out. Fold the coat so the contaminated exterior is contained within the folded coat.
-
Respirator (if worn): Remove the respirator without touching the front of the device.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[7]
Diagram of PPE Doffing Sequence
Disposal Plan: Responsible Stewardship from Cradle to Grave
Proper disposal of contaminated PPE and chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Gloves, disposable lab coats, and other contaminated disposable items: These should be placed in a designated, labeled hazardous waste container. Do not dispose of these items in the regular trash.
-
Reusable PPE (e.g., face shields, safety glasses): Decontaminate reusable items according to your institution's established procedures before reuse.
-
Waste Segregation: Never mix this compound waste with incompatible materials. It should be collected in a dedicated, clearly labeled hazardous waste container.[8]
-
Container Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name, and the date of accumulation.
-
Storage: Store the waste container in a designated satellite accumulation area, away from general laboratory traffic.[9]
-
Pickup and Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[9]
In Case of Emergency: Preparedness and Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Spill: For small spills, and if you are trained to do so, carefully clean up the spill using appropriate absorbent materials. Wear all required PPE, including respiratory protection. For large spills, evacuate the area and contact your institution's EHS office.
This guide is intended to provide a comprehensive framework for the safe handling of this compound. It is imperative that this information is used in conjunction with your institution's specific safety protocols and a thorough understanding of the Safety Data Sheet for the compound. By integrating these practices into your daily laboratory work, you contribute to a culture of safety and scientific excellence.
References
Sources
- 1. ipgsf.com [ipgsf.com]
- 2. lighthouselabservices.com [lighthouselabservices.com]
- 3. sealab.asia [sealab.asia]
- 4. m.youtube.com [m.youtube.com]
- 5. students.umw.edu [students.umw.edu]
- 6. uwindsor.ca [uwindsor.ca]
- 7. researchsafety.gwu.edu [researchsafety.gwu.edu]
- 8. acewaste.com.au [acewaste.com.au]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
